Product packaging for Isovestitol(Cat. No.:CAS No. 63631-42-5)

Isovestitol

Cat. No.: B12737435
CAS No.: 63631-42-5
M. Wt: 272.29 g/mol
InChI Key: FFDNYMAHNWBKCH-UHFFFAOYSA-N
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Description

Isovestitol is a member of flavonoids and an ether.
This compound has been reported in Trifolium, Lablab purpureus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O4 B12737435 Isovestitol CAS No. 63631-42-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63631-42-5

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3

InChI Key

FFDNYMAHNWBKCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2

melting_point

95 - 97 °C

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activities of Isovestitol and Related Isoflavans

This technical guide provides a detailed overview of the biological activities of this compound and its closely related isoflavan counterparts. While specific quantitative data for this compound is limited in publicly accessible literature, this document synthesizes findings from related compounds, such as (3S)-vestitol, to present a comprehensive profile of its expected biological functions. The guide covers key activities including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, supported by quantitative data where available, detailed experimental protocols, and signaling pathway visualizations.

Core Biological Activities of this compound and Related Isoflavans

This compound, a member of the isoflavonoid class, is structurally similar to other bioactive compounds like vestitol and neovestitol, which are known for a range of pharmacological effects. The primary activities associated with this class of molecules are detailed below.

Anti-inflammatory Activity

The most well-documented activity for this class of compounds is their anti-inflammatory effect, primarily through the modulation of macrophage activity. Studies on (3S)-vestitol, an isomer of vestitol, demonstrate significant potential in suppressing inflammatory responses.

CompoundConcentrationTarget SystemEffectReference
(3S)-Vestitol0.55 µMLPS-stimulated peritoneal macrophages60% reduction in Nitric Oxide (NO) release[1]
(3S)-Vestitol0.55 µMLPS-stimulated peritoneal macrophagesDecreased levels of IL-1β, IL-1α, G-CSF, and GM-CSF[1]
(3S)-Vestitol0.55 µMLPS-stimulated peritoneal macrophagesIncreased expression of cytokine signaling inhibitors (Socs3, Dab2)[1]
Vestitol10 mg/kgIn vivo neutrophil migration modelInhibition of neutrophil migration[2]

The anti-inflammatory mechanism of (3S)-vestitol involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In macrophages stimulated by lipopolysaccharide (LPS), the activation of Toll-like Receptor 4 (TLR4) typically leads to a cascade that results in the phosphorylation and degradation of IκB, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. (3S)-vestitol has been shown to suppress this pathway, leading to reduced production of inflammatory mediators like nitric oxide and various cytokines.[1]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation p65_p50 p65/p50 (NF-κB) p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc IkB_p65_p50 IκB p65/p50 IkB_p65_p50->p65_p50 Releases This compound This compound / Vestitol Inhibition This compound->IKK DNA DNA p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription MIC_Workflow start Start prep_compound Prepare serial dilutions of this compound in a 96-well plate start->prep_compound inoculate Inoculate all wells (except negative control) with bacterial suspension prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate plate at 37°C for 16-20 hours inoculate->incubate read Visually inspect for turbidity or measure OD at 600 nm incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine end End determine->end MTT_Workflow start Start plate_cells Seed cells in a 96-well plate and incubate for 24h start->plate_cells add_drug Treat cells with serial dilutions of this compound plate_cells->add_drug incubate_drug Incubate for desired period (e.g., 24, 48, 72 hours) add_drug->incubate_drug add_mtt Add MTT reagent (0.5 mg/mL final conc.) to each well incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, acidified isopropanol) incubate_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read analyze Calculate % viability and determine IC50 value read->analyze end End analyze->end

References

Isovestitol: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a pterocarpan isoflavonoid, has emerged as a compound of significant interest in the field of inflammation research.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory properties of this compound. Drawing from a comprehensive review of preclinical studies, this document details the compound's effects on key inflammatory signaling pathways, summarizes quantitative data on its bioactivity, and outlines the experimental protocols used to elucidate its mechanism of action. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Core Mechanism of Action: Attenuation of Inflammatory Signaling Cascades

This compound exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways that orchestrate the inflammatory response. The core of its mechanism lies in the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to a downstream reduction in the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a wide array of pro-inflammatory genes. This compound has been shown to significantly impede this pathway.[3][4][5] In its resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound intervenes in this process by preventing the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[6] This action effectively halts the downstream cascade, leading to a marked decrease in the expression of NF-κB-dependent genes.

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκB IKK->IkappaB Phosphorylation IkappaB_NFkappaB IκB-NF-κB Complex NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB (p50/p65) NFkappaB->NFkappaB_n Translocation IkappaB_NFkappaB->NFkappaB Release This compound This compound This compound->IKK Inhibition DNA DNA NFkappaB_n->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Transcription DNA->Proinflammatory_Genes Induces MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus MEK MEK Stimulus->MEK Activation Erk Erk 1/2 MEK->Erk Phosphorylation pErk p-Erk 1/2 Transcription_Factors Transcription Factors pErk->Transcription_Factors Activation This compound This compound This compound->MEK Inhibition Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Outcome Cell_Culture Macrophage Cell Culture Treatment Pre-treatment with this compound Cell_Culture->Treatment Stimulation Stimulation with LPS Treatment->Stimulation Supernatant_Collection Collect Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (Cytokines) Supernatant_Collection->ELISA Western_Blot Western Blot (Signaling Proteins) Cell_Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis

References

Isovestitol: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavan, has garnered interest within the scientific community for its potential therapeutic properties, including antituberculosis activity. As a member of the flavonoid family, it is found in a variety of leguminous plants. This technical guide provides an in-depth overview of the primary natural sources of this compound and details a comprehensive, step-by-step protocol for its isolation and purification from plant material. The methodologies outlined herein are intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the biological activities and therapeutic potential of this promising phytochemical.

Natural Sources of this compound

This compound has been identified in several species within the Fabaceae (legume) family. The primary reported natural sources include:

  • Sesbania grandiflora : The roots of this plant, commonly known as the vegetable hummingbird, have been shown to be a significant source of this compound.[1][2][3][4][5]

  • Trifolium spp. (Clover) : Various species of clover are known to produce isoflavonoids, and this compound has been reported within this genus.

  • Lablab purpureus (Hyacinth Bean) : This widely cultivated legume has also been identified as a natural source of this compound.

  • Sophora japonica (Pagoda Tree) : This tree, used in traditional Chinese medicine, is another reported source of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic data for this compound, essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₁₆O₄
Molecular Weight 272.29 g/mol
IUPAC Name 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol
CAS Number 63631-42-5
Appearance Amorphous Powder

Table 2: ¹H-NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-24.25m
H-23.99m
H-33.49m
H-42.98dd15.5, 10.5
H-42.81dd15.5, 5.0
H-57.06d8.0
H-66.43dd8.0, 2.5
H-86.29d2.5
H-3'6.51d2.0
H-5'6.38dd8.0, 2.0
H-6'6.90d8.0
2'-OCH₃3.73s

Table 3: ¹³C-NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C-267.9
C-331.5
C-430.2
C-4a112.9
C-5129.8
C-6107.5
C-7155.1
C-8103.1
C-8a155.0
C-1'118.9
C-2'157.9
C-3'102.3
C-4'155.8
C-5'106.3
C-6'128.9
2'-OCH₃54.9

Table 4: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/z
HRESI-MSNegative[M-H]⁻ 271.0970

Experimental Protocol: Isolation of this compound from Sesbania grandiflora Roots

This protocol is adapted from the methodology described by Hasan et al. (2012).[1][2]

3.1. Plant Material Preparation

  • Collection and Drying : Collect fresh roots of Sesbania grandiflora. Clean the roots to remove any soil and debris. Air-dry the roots in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grinding : Grind the dried roots into a fine powder using a laboratory mill.

3.2. Extraction

  • Maceration : Macerate the powdered root material (1.5 kg) with 90% aqueous methanol (MeOH) (3 x 5 L) at room temperature for seven days.

  • Concentration : After seven days, filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 40°C to a volume of approximately 100 mL.

3.3. Solvent Partitioning

  • Hexane Partitioning : Partition the concentrated aqueous MeOH extract with n-hexane. Separate the layers to obtain a hexane-soluble fraction and a MeOH-soluble fraction.

  • Ethyl Acetate Partitioning : Further partition the MeOH-soluble fraction with ethyl acetate (EtOAc). This will yield an EtOAc-soluble fraction and a remaining MeOH-soluble fraction.

3.4. Chromatographic Purification

  • Silica Gel Column Chromatography : Subject the EtOAc-soluble fraction (2.3 g) to column chromatography on silica gel.

  • Elution Gradient : Elute the column with a solvent gradient of increasing polarity, starting with n-hexane, followed by n-hexane-EtOAc mixtures (from 99:1 to 1:1 v/v), and finally with pure EtOAc.

  • Fraction Collection : Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Isolation of this compound : Combine the fractions that show the presence of this compound. Further purification of the combined fractions (e.g., fraction eluted with n-hexane-EtOAc 9:1) will yield pure this compound.

3.5. Yield

While the specific yield of pure this compound was not explicitly quantified in the source literature, isoflavonoid yields from plant materials can vary significantly depending on the species, growing conditions, and extraction methodology, typically ranging from 0.1 to over 20 mg/g of dry plant material.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_purification Purification plant_material Dried, Powdered Sesbania grandiflora Roots maceration Maceration with 90% aq. MeOH plant_material->maceration concentration Concentration (Rotary Evaporator) maceration->concentration hexane_part Partitioning with n-Hexane concentration->hexane_part etoh_part Partitioning with EtOAc hexane_part->etoh_part MeOH Fraction column_chrom Silica Gel Column Chromatography (n-Hexane-EtOAc gradient) etoh_part->column_chrom EtOAc Fraction pure_this compound Pure this compound column_chrom->pure_this compound

Isolation and Purification Workflow for this compound.
Putative Anti-Inflammatory Signaling Pathway

While the precise mechanism of action for this compound's antituberculosis activity is yet to be fully elucidated, isoflavonoids are known to exert anti-inflammatory effects by modulating key signaling pathways. The following diagram illustrates a generalized pathway through which isoflavonoids, and potentially this compound, may inhibit inflammation.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling Cascade cluster_response Cellular Response stimulus e.g., LPS, Pathogens receptor Toll-like Receptor (TLR) stimulus->receptor ikk IKK Complex receptor->ikk mapk MAPK Pathway (ERK, JNK, p38) receptor->mapk nfkb_activation NF-κB Activation ikk->nfkb_activation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_activation->gene_expression mapk->gene_expression This compound This compound This compound->ikk Inhibition This compound->mapk Inhibition inflammation Inflammation gene_expression->inflammation

Generalized Anti-Inflammatory Signaling Pathway for Isoflavonoids.

Conclusion

This technical guide provides a consolidated resource for the natural sourcing and laboratory-scale isolation of this compound. The detailed experimental protocol, derived from established literature, offers a practical framework for obtaining this isoflavan for further research. The summarized quantitative data and spectroscopic information will aid in the identification and characterization of the isolated compound. The provided diagrams offer a visual representation of the experimental workflow and a plausible mechanism of action, which can guide future studies into the pharmacological properties of this compound. Further research is warranted to optimize extraction yields and to fully elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

References

An In-depth Technical Guide to Isovestitol: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol is a naturally occurring isoflavan, a type of flavonoid, found in a variety of plants, including those of the Sophora genus.[1] As a member of the flavonoid family, this compound has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory and antioxidant effects. Detailed experimental protocols and visual representations of signaling pathways are included to support further research and drug development efforts.

Chemical Structure and Identification

This compound, with the IUPAC name 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol, possesses a core chroman ring structure substituted with a methoxy and two hydroxy functional groups.[1][2] The stereochemistry of this compound can vary, with different enantiomers potentially exhibiting distinct biological activities.

IdentifierValueReference
IUPAC Name 3-(4-hydroxy-2-methoxyphenyl)chroman-7-ol[1]
CAS Number 63631-42-5[1]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.30 g/mol [1]
Canonical SMILES COC1=C(C=CC(=C1)O)C2CC3=C(C=C(C=C3)O)OC2[2]
InChI InChI=1S/C16H16O4/c1-19-16-8-13(18)4-5-14(16)11-6-10-2-3-12(17)7-15(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3[2]
InChIKey FFDNYMAHNWBKCH-UHFFFAOYSA-N[1]

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data are summarized in the table below.

PropertyValueReference
Physical State Solid[2]
Melting Point 95 - 97 °C[2]
Solubility Soluble in organic solvents such as methanol and ethanol.[3]
Storage Conditions Store in a dry, dark place at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years).[1]

Biological Activities and Signaling Pathways

This compound has been investigated for a range of biological activities, with a primary focus on its anti-inflammatory and antioxidant properties.[1] These activities are attributed to its ability to modulate key signaling pathways involved in cellular responses to stress and inflammation.

Anti-inflammatory Activity

This compound and its related isoflavonoids, such as vestitol and neovestitol, have demonstrated significant anti-inflammatory effects. The primary mechanism of action involves the modulation of inflammatory cell migration and the production of inflammatory mediators.

  • Inhibition of Neutrophil Migration: Studies on the related compound vestitol have shown that it can reduce lipopolysaccharide (LPS)-induced neutrophil migration.[4] This effect is mediated, at least in part, by a decrease in the release of chemokines such as CXCL1/KC and CXCL2/MIP-2 from macrophages.[4]

  • Modulation of Inflammatory Cytokines: The anti-inflammatory action of isoflavonoids like (3S)-vestitol is linked to the inhibition of key pro-inflammatory cytokines, particularly Interleukin-1 (IL-1).[5] This, in turn, can lead to the downstream inactivation of transcription factors like nuclear factor kappa B (NF-κB), a central regulator of the inflammatory response.[5]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage cluster_this compound This compound Action cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (e.g., IL-1, CXCL1, CXCL2) NFkB->Cytokines Neutrophil Neutrophil Migration Cytokines->Neutrophil This compound This compound This compound->NFkB Inhibition This compound->Cytokines Inhibition

Figure 2: Proposed Anti-Inflammatory Signaling Pathway of this compound.
Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals and chelate metal ions. This compound's antioxidant potential is a key aspect of its therapeutic promise.[1] The antioxidant capacity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocols

This section provides an overview of the methodologies used to investigate the properties and activities of this compound.

Isolation and Purification

A general workflow for the isolation and purification of this compound from a plant source is outlined below. The specific conditions may vary depending on the plant material.

Isolation_Workflow Start Plant Material (e.g., roots of Sophora) Extraction Extraction (e.g., with methanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Partition Solvent Partitioning (e.g., ethyl acetate-water) Concentration->Partition Chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partition->Chromatography Purification Preparative HPLC Chromatography->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization End Pure this compound Characterization->End

Figure 3: General Workflow for Isolation and Purification of this compound.

Protocol for Isolation:

  • Extraction: The dried and powdered plant material is extracted exhaustively with a suitable solvent, such as methanol, at room temperature.

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is typically found in the more polar fractions like ethyl acetate.

  • Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to obtain the pure compound.

Structural Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the proton and carbon skeleton of the molecule. 2D-NMR techniques like COSY, HSQC, and HMBC are employed to establish the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of this compound.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol describes the evaluation of the anti-inflammatory activity of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • The mixture is incubated for 10 minutes at room temperature in the dark.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes at room temperature in the dark.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol details the assessment of the antioxidant capacity of this compound using the DPPH assay.

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: A stock solution of this compound is prepared in methanol, and serial dilutions are made to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Mixture: In a 96-well plate, 100 µL of each concentration of this compound is mixed with 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is then determined.

Applications in Drug Development

The promising anti-inflammatory and antioxidant properties of this compound make it a compelling candidate for further investigation in the context of drug development. Its potential applications could include the treatment of chronic inflammatory diseases, such as arthritis and inflammatory bowel disease, as well as conditions associated with oxidative stress, including neurodegenerative disorders and cardiovascular diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential, safety profile, and pharmacokinetic properties.

Conclusion

This compound is a bioactive isoflavan with a well-defined chemical structure and promising pharmacological activities. Its demonstrated anti-inflammatory and antioxidant effects, mediated through the modulation of key cellular signaling pathways, highlight its potential as a lead compound for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to advance the study of this compound and explore its full therapeutic potential.

References

Isovestitol: A Technical Guide to its Phytoestrogenic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavan found in various plants, has garnered interest for its potential as a phytoestrogen. This technical guide provides a comprehensive overview of this compound's role as a phytoestrogen, consolidating available data on its interaction with estrogen receptors and its effects on estrogen-mediated signaling pathways. This document details the methodologies of key experimental assays used to characterize its estrogenic activity and presents a structured summary of the available, albeit limited, quantitative data. Furthermore, this guide employs Graphviz visualizations to illustrate the pertinent signaling cascades and experimental workflows, offering a clear and concise resource for researchers in the fields of endocrinology, pharmacology, and drug discovery.

Introduction

Phytoestrogens are plant-derived compounds that exhibit estrogen-like biological activities due to their structural similarity to the endogenous estrogen, 17β-estradiol.[1][2] These compounds can interact with estrogen receptors (ERs), primarily ERα and ERβ, and modulate estrogenic signaling pathways, leading to a wide range of physiological effects.[3][4] Their potential applications in hormone replacement therapy, cancer prevention, and the management of menopause-related symptoms have made them a significant area of research.

This compound, chemically known as 7,4'-dihydroxy-2'-methoxyisoflavan, is a member of the isoflavonoid class of phytoestrogens.[5] It is found in plants such as Trifolium and Lablab purpureus.[5] This guide aims to provide an in-depth technical overview of this compound's phytoestrogenic properties, focusing on its mechanism of action, experimental validation, and the quantitative aspects of its biological activity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄[5]
Molecular Weight 272.29 g/mol [5]
IUPAC Name 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[5]
CAS Number 63631-42-5[5]
Physical Description Solid[5]
Melting Point 95 - 97 °C[5]
Chemical Class Isoflavan, Flavonoid[5]

Mechanism of Action as a Phytoestrogen

The primary mechanism by which this compound is proposed to exert its phytoestrogenic effects is through its interaction with estrogen receptors, ERα and ERβ.[6] These receptors are ligand-activated transcription factors that, upon binding to estrogens or estrogen mimics, undergo conformational changes, dimerize, and bind to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[4] This binding initiates the transcription of estrogen-responsive genes, leading to a cellular response.

The general signaling pathway for estrogen receptor activation is depicted in the following diagram:

Figure 1: Estrogen Receptor Signaling Pathway.

Quantitative Data on Estrogenic Activity

For context, other well-studied isoflavones like genistein and daidzein have reported RBAs and are known to exhibit preferential binding to ERβ.[7] The absence of such data for this compound highlights a critical knowledge gap and underscores the need for further research to quantitatively characterize its phytoestrogenic potential.

Table 2: Summary of Quantitative Estrogenic Activity Data for this compound

Assay TypeReceptorParameterValueReference
Competitive Binding Assay ERαRBA (%)Data Not Available-
ERβRBA (%)Data Not Available-
ERαIC50 (nM)Data Not Available-
ERβIC50 (nM)Data Not Available-
ERαKi (nM)Data Not Available-
ERβKi (nM)Data Not Available-
Reporter Gene Assay ERαEC50 (nM)Data Not Available-
ERβEC50 (nM)Data Not Available-
Cell Proliferation Assay (E-Screen) ERαEC50 (nM)Data Not Available-
Yeast Estrogen Screen (YES) -EC50 (nM)Data Not Available-

Note: The table is populated with "Data Not Available" to reflect the current state of published research. This will be updated as new data becomes available.

Experimental Protocols for Assessing Phytoestrogenic Activity

To facilitate future research on this compound, this section provides detailed, generalized methodologies for key in vitro assays commonly used to characterize the estrogenic activity of phytoestrogens.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]17β-estradiol) for binding to ERα or ERβ.

Competitive_Binding_Assay start Start prepare_reagents Prepare Reagents: - ERα or ERβ protein - [³H]17β-estradiol - this compound solutions start->prepare_reagents incubation Incubate ER, [³H]17β-estradiol, and varying concentrations of this compound prepare_reagents->incubation separation Separate receptor-bound from free radioligand incubation->separation quantification Quantify bound radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Generate competition curve - Calculate IC50 and RBA quantification->analysis end End analysis->end Reporter_Gene_Assay start Start cell_culture Culture cells containing ER and an ERE-reporter construct start->cell_culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment incubation Incubate for 24-48 hours treatment->incubation cell_lysis Lyse cells incubation->cell_lysis reporter_assay Measure reporter gene activity (e.g., luminescence, colorimetry) cell_lysis->reporter_assay analysis Data Analysis: - Generate dose-response curve - Calculate EC50 reporter_assay->analysis end End analysis->end

References

The Biosynthesis of Isovestitol in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isovestitol, a significant isoflavonoid phytoalexin, plays a crucial role in plant defense mechanisms, particularly in leguminous species. Its biosynthesis is a specialized branch of the complex isoflavonoid pathway, originating from the general phenylpropanoid pathway. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, designed for researchers, scientists, and professionals in drug development. It details the enzymatic cascade from primary metabolites to the final this compound molecule, summarizes available quantitative data, outlines key experimental protocols, and presents visual representations of the pathway and associated workflows to facilitate a comprehensive understanding. While the enzymatic steps are well-elucidated, a notable gap exists in the public domain regarding specific enzyme kinetic parameters for the terminal enzymes of the pathway.

Introduction

Isoflavonoids are a class of secondary metabolites predominantly found in leguminous plants, where they function as signaling molecules in plant-microbe interactions and as phytoalexins in plant defense.[1][2] this compound, an isoflavan, is a key phytoalexin accumulated by various legumes, such as Lotus japonicus and Medicago sativa, in response to pathogen attack or abiotic stress.[3][4] Understanding the biosynthesis of this compound is critical for developing strategies to enhance disease resistance in crops and for exploring its potential pharmacological applications. This guide delineates the intricate biosynthetic route to this compound, building upon the foundational phenylpropanoid and flavonoid pathways.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the general phenylpropanoid pathway, which converts L-phenylalanine to 4-coumaroyl-CoA. This central precursor then enters the flavonoid biosynthesis pathway.

Phenylpropanoid and Flavonoid Precursor Pathways

The initial steps are common to the synthesis of all flavonoids and are catalyzed by a series of well-characterized enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate 4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce 4-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates 4-coumaric acid to its CoA ester, 4-coumaroyl-CoA.

This activated intermediate is the entry point into the flavonoid pathway.

  • Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin. In legumes, a parallel pathway involving chalcone reductase (CHR) leads to the formation of 6'-deoxychalcone, a precursor for 5-deoxyisoflavonoids.[5]

  • Isoflavone Synthase (IFS): A key branch point enzyme, IFS is a cytochrome P450 monooxygenase that catalyzes the aryl migration of the B-ring from C2 to C3 of the flavanone skeleton, producing 2-hydroxyisoflavanones.[2][6] For the synthesis of this compound, the substrate is liquiritigenin, which is converted to 2,7,4'-trihydroxyisoflavanone.

  • 2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of 2-hydroxyisoflavanones to yield the corresponding isoflavone.[7] In the case of this compound biosynthesis, this would lead to the formation of daidzein from 2,7,4'-trihydroxyisoflavanone.

The this compound-Specific Branch

The conversion of the isoflavone intermediate, daidzein, to this compound involves a series of reduction and hydroxylation steps catalyzed by specific enzymes. The pathway from the precursor liquiritigenin is outlined below.

Isovestitol_Biosynthesis_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Liquiritigenin Liquiritigenin Naringenin_Chalcone->Liquiritigenin CHI Dihydroxyisoflavanone 2,7,4'-Trihydroxyisoflavanone Liquiritigenin->Dihydroxyisoflavanone IFS Formononetin Formononetin Dihydroxyisoflavanone->Formononetin HI4'OMT, HID Hydroxyisoflavone 2',7-Dihydroxy-4'-methoxyisoflavone Formononetin->Hydroxyisoflavone I2'H Vestitone Vestitone Hydroxyisoflavone->Vestitone IFR Dihydroxyisoflavanol 7,2'-Dihydroxy-4'-methoxyisoflavanol Vestitone->Dihydroxyisoflavanol VR This compound This compound Dihydroxyisoflavanol->this compound DMID PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI IFS IFS HI4OMT HI4'OMT HID HID I2H I2'H IFR IFR VR VR DMID DMID

Figure 1: The biosynthetic pathway of this compound from L-phenylalanine.
  • 2-hydroxyisoflavanone 4'-O-methyltransferase (HI4'OMT) and 2-hydroxyisoflavanone dehydratase (HID): 2,7,4'-trihydroxyisoflavanone is first methylated at the 4'-position by HI4'OMT and then dehydrated by HID to produce the isoflavone formononetin .[7]

  • Isoflavone 2'-Hydroxylase (I2'H): This cytochrome P450 enzyme (CYP81E family) introduces a hydroxyl group at the 2' position of the B-ring of formononetin to produce 2',7-dihydroxy-4'-methoxyisoflavone .[8][9]

  • Isoflavone Reductase (IFR): This enzyme catalyzes the NADPH-dependent reduction of the double bond in the heterocyclic C-ring of 2',7-dihydroxy-4'-methoxyisoflavone to yield the isoflavanone, vestitone .[10][11]

  • Vestitone Reductase (VR): Vestitone is then reduced by vestitone reductase, another NADPH-dependent enzyme, to form 7,2'-dihydroxy-4'-methoxyisoflavanol .[10][12]

  • 7,2'-dihydroxy-4'-methoxyisoflavanol Dehydratase (DMID): The final step is the dehydration of 7,2'-dihydroxy-4'-methoxyisoflavanol, which results in the formation of the isoflavan, This compound . While this enzyme has been purified, its corresponding gene sequence has not been widely reported.[13]

Quantitative Data

Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its regulation and for metabolic engineering efforts. However, comprehensive quantitative data, particularly enzyme kinetic parameters, are not extensively available in the public literature. The following tables summarize the available data on metabolite concentrations.

Table 1: this compound and Precursor Accumulation in Elicited Plant Tissues

Plant SpeciesElicitorTissueMetaboliteConcentrationReference
Lotus japonicusChitosanLeavesVestitolSignificant increase[3][14]
Lotus japonicusPowdery MildewLeavesVestitol~10-fold increase[15]
Medicago truncatulaYeast ElicitorCell CultureFormononetinTransient peak at 12-18h[1][8]
Medicago truncatulaYeast ElicitorCell CultureMedicarpin*Sustained increase up to 48h[1][8]

Note: Medicarpin is a pterocarpan phytoalexin derived from the same pathway.

Table 2: Enzyme Kinetic Parameters

EnzymePlant SourceSubstrateKm (µM)VmaxReference
Vestitone ReductaseMedicago sativa (Alfalfa)(3R)-Vestitone45Not Reported[12]
7,2'-dihydroxy-4'-methoxyisoflavanol DehydrataseMedicago sativa (Alfalfa)7,2'-dihydroxy-4'-methoxyisoflavanol5Not Reported[12]

A significant knowledge gap exists for the kinetic parameters of Isoflavone 2'-Hydroxylase and Isoflavone Reductase in the context of this compound biosynthesis.

Experimental Protocols

This section outlines general methodologies for key experiments used to study the this compound biosynthetic pathway.

Quantification of this compound and Precursors by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of isoflavonoids.

HPLC_Workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis Plant_Tissue Plant Tissue (e.g., roots, leaves) Grinding Grind in Liquid N2 Plant_Tissue->Grinding Extraction Extract with Solvent (e.g., 80% Methanol) Grinding->Extraction Centrifugation Centrifuge to Remove Debris Extraction->Centrifugation Filtration Filter Supernatant (0.22 µm filter) Centrifugation->Filtration HPLC_Injection Inject Sample onto C18 Reverse-Phase Column Filtration->HPLC_Injection Gradient_Elution Gradient Elution (e.g., Acetonitrile-Water with 0.1% Formic Acid) HPLC_Injection->Gradient_Elution Detection UV/DAD Detection (e.g., 280 nm) Gradient_Elution->Detection Quantification Quantify against Standard Curve Detection->Quantification

Figure 2: General workflow for HPLC analysis of isoflavonoids.

Protocol Overview:

  • Sample Preparation:

    • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the metabolites with a suitable solvent, typically 80% methanol, by vortexing or sonication.

    • Centrifuge the extract to pellet cell debris.

    • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[16]

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with two solvents is typical, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile with 0.1% formic acid.

    • Detection: A UV-Vis or Diode Array Detector (DAD) is used, with monitoring at wavelengths around 280 nm for isoflavans. Mass spectrometry (LC-MS) can be coupled for more sensitive and specific detection and identification.[1][17]

  • Quantification:

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the plant extracts by comparing the peak area to the standard curve.

Enzyme Assays

Characterizing the activity of the biosynthetic enzymes is crucial. This typically involves heterologous expression of the enzyme, followed by an in vitro activity assay.

Enzyme_Assay_Workflow cluster_expression Heterologous Expression cluster_assay In Vitro Assay Gene_Cloning Clone Gene of Interest into Expression Vector Transformation Transform into Expression Host (e.g., E. coli, Yeast) Gene_Cloning->Transformation Protein_Induction Induce Protein Expression (e.g., with IPTG) Transformation->Protein_Induction Cell_Lysis Lyse Cells and Purify Protein Protein_Induction->Cell_Lysis Reaction_Setup Set up Reaction Mixture: - Purified Enzyme - Substrate - Cofactors (e.g., NADPH) - Buffer Cell_Lysis->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Reaction_Quench Stop Reaction (e.g., with Acid or Solvent) Incubation->Reaction_Quench Product_Analysis Analyze Product Formation (e.g., by HPLC, LC-MS) Reaction_Quench->Product_Analysis

Figure 3: General workflow for heterologous expression and in vitro assay of biosynthetic enzymes.

Protocol for a Generic Reductase (e.g., IFR, VR):

  • Protein Expression and Purification:

    • The cDNA encoding the target reductase is cloned into an expression vector (e.g., pET vector with a His-tag).

    • The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Protein expression is induced with IPTG.

    • Cells are harvested, lysed, and the His-tagged protein is purified using immobilized metal affinity chromatography (IMAC).[18]

  • Enzyme Activity Assay:

    • The standard assay mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), the substrate (e.g., 2',7-dihydroxy-4'-methoxyisoflavone for IFR or vestitone for VR), and the cofactor NADPH.

    • The reaction is initiated by adding the purified enzyme.

    • The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

    • The reaction is stopped by adding an organic solvent (e.g., ethyl acetate) to extract the product.

    • The product is then analyzed and quantified by HPLC or LC-MS.

    • Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction velocity.[19]

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) is used to study the transcriptional regulation of the this compound biosynthetic genes in response to various stimuli.

Protocol Overview:

  • RNA Isolation and cDNA Synthesis:

    • Total RNA is extracted from plant tissues using a commercial kit or a standard protocol.

    • The quality and quantity of RNA are assessed using spectrophotometry and gel electrophoresis.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.[20]

  • qRT-PCR:

    • Gene-specific primers are designed for the target biosynthetic genes (e.g., I2'H, IFR, VR) and a reference gene (e.g., actin or ubiquitin).

    • The qRT-PCR reaction is performed using a SYBR Green-based master mix.

    • The relative expression of the target genes is calculated using the 2-ΔΔCt method.[21]

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level and is induced by various biotic and abiotic stresses.

  • Elicitor Induction: Pathogen-derived molecules (elicitors) such as chitosan and yeast cell wall extracts have been shown to induce the expression of this compound biosynthetic genes and the accumulation of this compound.[3][14]

  • Transcriptional Control: The expression of isoflavonoid biosynthetic genes is often coordinately regulated by a network of transcription factors, including MYB, bHLH, and WD40 proteins.[4]

  • Metabolic Channeling: There is evidence for the formation of multi-enzyme complexes, or "metabolons," in the isoflavonoid pathway. These complexes are thought to be anchored to the endoplasmic reticulum and facilitate the efficient channeling of intermediates between sequential enzymes, preventing the diffusion of unstable intermediates and competition from other pathways.[9]

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is a well-defined branch of isoflavonoid metabolism in leguminous plants. The key enzymatic steps have been elucidated, providing a solid foundation for further research. However, a significant gap remains in the availability of detailed quantitative data, particularly the kinetic parameters of the terminal enzymes. Future research should focus on:

  • Enzyme Characterization: Detailed kinetic analysis of recombinantly expressed and purified I2'H, IFR, VR, and the elusive DMID to provide a complete quantitative understanding of the pathway.

  • Regulatory Networks: Elucidation of the specific transcription factors and signaling pathways that control the expression of this compound biosynthetic genes in response to different stimuli.

  • Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer enhanced disease resistance in crop plants by overexpressing key biosynthetic genes or regulatory factors.

  • Structural Biology: Determining the crystal structures of the pathway enzymes will provide insights into their catalytic mechanisms and substrate specificities, aiding in protein engineering efforts.[22]

This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis and serves as a valuable resource for researchers aiming to further unravel the complexities of this important plant defense pathway.

References

Assessing the In Vitro Antioxidant Capacity of Isovestitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Isovestitol, a naturally occurring isoflavan found in various plants, belongs to the flavonoid family, a class of compounds renowned for their potential health benefits, including antioxidant activity.[1] The evaluation of the in vitro antioxidant capacity of this compound is a critical first step in elucidating its potential as a therapeutic agent against oxidative stress-related diseases. This technical guide provides a comprehensive overview of the standard methodologies and experimental protocols used to assess the antioxidant potential of phytochemicals like this compound. While specific quantitative data on the antioxidant capacity of this compound is not extensively available in the public domain, this document outlines the established assays that would be employed for such an investigation.

Core Principles of In Vitro Antioxidant Capacity Assays

In vitro antioxidant assays are based on two primary mechanisms of action:

  • Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a radical, thereby quenching it. The Oxygen Radical Absorbance Capacity (ORAC) assay is a typical example.

  • Single Electron Transfer (SET): In SET-based assays, the antioxidant provides an electron to reduce a radical, a metal ion, or a carbonyl group. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) are based on this mechanism.[2]

Key In Vitro Antioxidant Assays

A battery of tests is typically employed to gain a comprehensive understanding of a compound's antioxidant profile. The most common and well-established assays are detailed below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3] DPPH is a stable free radical that exhibits a deep purple color with a maximum absorbance around 517 nm.[3][4] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow.[3] The degree of discoloration is proportional to the scavenging potential of the antioxidant.[3]

Experimental Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[5] The solution should be freshly prepared and kept in the dark to avoid degradation.[4]

  • Preparation of Test Compound: A stock solution of this compound is prepared, and serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution (e.g., 1 mL) is mixed with varying concentrations of the test compound (e.g., 3 mL).[5] A control is prepared with the solvent and DPPH solution without the test compound.[3]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[3][5]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[3][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3] % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Value: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[6] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[7][8] The resulting blue-green radical cation has a characteristic absorbance at 734 nm.[8] In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form, and the decrease in absorbance is measured.[6][8]

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[6][9]

  • Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Reaction Mixture: A small volume of the test compound at various concentrations (e.g., 50 µL) is added to a larger volume of the ABTS•+ working solution (e.g., 3 mL).[9]

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).[9]

  • Measurement: The absorbance is measured at 734 nm.[7]

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • TEAC Value: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm.[10][11] The intensity of the blue color is directly proportional to the reducing power of the antioxidant.[10]

Experimental Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[11][12]

  • Reaction Mixture: The FRAP reagent is pre-warmed to 37°C. A small volume of the test compound is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[13]

  • Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[10][13]

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O.[10] The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., µmol Fe²⁺/g of sample).

Data Presentation

To facilitate comparison and analysis, the quantitative data obtained from these assays should be summarized in a structured table.

AssayParameterThis compoundStandard (e.g., Trolox, Ascorbic Acid)
DPPH Scavenging IC50 (µg/mL)To be determinedReference value
ABTS Scavenging TEAC (µmol TE/g)To be determinedReference value
FRAP µmol Fe²⁺/gTo be determinedReference value

Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) mix Mix DPPH and this compound prep_dpph->mix prep_iso Prepare this compound Solutions (Serial Dilutions) prep_iso->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis gen_abts Generate ABTS•+ (ABTS + K2S2O8) mix Mix ABTS•+ and this compound gen_abts->mix prep_iso Prepare this compound Solutions prep_iso->mix incubate Incubate (e.g., 6 min, RT) mix->incubate measure Measure Absorbance (734 nm) incubate->measure calculate Calculate TEAC measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_frap Prepare FRAP Reagent mix Mix FRAP Reagent and this compound prep_frap->mix prep_iso Prepare this compound Solutions prep_iso->mix incubate Incubate (37°C, e.g., 4 min) mix->incubate measure Measure Absorbance (593 nm) incubate->measure calculate Calculate Ferric Reducing Equivalents measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Conclusion

The in vitro antioxidant capacity of this compound can be systematically evaluated using a combination of established assays such as DPPH, ABTS, and FRAP. Each assay provides insights into different aspects of its antioxidant potential. A thorough investigation using these methods will provide the necessary preliminary data for further preclinical and clinical studies to explore the therapeutic applications of this compound in managing conditions associated with oxidative stress. It is crucial to include appropriate positive controls and to report the data in standardized units to allow for meaningful comparisons across studies.

References

Isovestitol: A Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a naturally occurring isoflavonoid, has garnered scientific interest for its potential therapeutic applications. As a member of the flavonoid family, it is structurally related to compounds known for a variety of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential, drawing upon data from related compounds where direct information is limited. The guide covers its prospective roles in anti-inflammatory, antioxidant, antimicrobial, and anticancer therapies, detailing plausible mechanisms of action and relevant experimental data. All quantitative data is presented in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension by researchers and drug development professionals.

Introduction

This compound is a flavonoid compound found in various plants, including those of the Sophora genus.[1] Flavonoids are a large class of polyphenolic secondary metabolites in plants, recognized for their diverse and beneficial pharmacological properties. While research directly focused on this compound is still emerging, studies on structurally similar isoflavonoids, such as vestitol and neovestitol, provide a strong basis for predicting its therapeutic potential. This document synthesizes the available information to present a technical overview of this compound's promise in drug discovery and development. The primary areas of focus include its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities.

Potential Therapeutic Applications and Mechanisms of Action

Based on current research, this compound is suggested to possess antioxidant, anti-inflammatory, and antidiabetic properties.[1] The proposed mechanism of action involves the modulation of key enzymes and signaling pathways, including the regulation of oxidative stress and inflammatory responses within cells.[1] These properties indicate potential applications in managing chronic diseases such as diabetes, cardiovascular conditions, and in cancer prevention.[1]

Anti-inflammatory Activity

Isoflavonoids closely related to this compound, such as vestitol and neovestitol, have demonstrated significant anti-inflammatory effects. The anti-inflammatory actions of these compounds are believed to be mediated through the inhibition of key inflammatory pathways.

Mechanism of Action: The anti-inflammatory effects of related isoflavonoids are linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway can therefore lead to a broad suppression of the inflammatory response.

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates Phosphorylated IκB Phosphorylated IκB NF-κB NF-κB IκB->NF-κB Inhibits NF-κB_n NF-κB NF-κB->NF-κB_n Translocates This compound This compound This compound->IKK Complex Inhibits Proteasome Proteasome Phosphorylated IκB->Proteasome Ubiquitination & Degradation DNA DNA NF-κB_n->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Natural compounds, including flavonoids, are known to modulate apoptosis signaling pathways, which is a key mechanism in their antitumor activities.[3] While direct evidence for this compound is pending, related compounds have shown promise in this area.

Mechanism of Action: A plausible mechanism for the anticancer activity of this compound involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers.[4] Flavonoids have been shown to interact with various components of the MAPK cascade, including ERK, JNK, and p38, thereby influencing cancer cell fate.[4]

Signaling Pathway: MAPK Modulation

MAPK_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates This compound This compound This compound->Raf Inhibits? This compound->MEK Inhibits? Transcription Factors Transcription Factors ERK_n->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation, Survival, Angiogenesis

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Quantitative Data

Direct quantitative data for this compound's biological activities are not extensively reported in the public domain. However, data from structurally related isoflavonoids, neovestitol and vestitol, provide valuable insights into the potential potency of this compound.

Table 1: Antimicrobial Activity of Neovestitol and Vestitol (MIC in µg/mL) [5]

MicroorganismNeovestitol (MIC)Vestitol (MIC)
Streptococcus mutans<6.25 - 2525 - 50
Streptococcus sobrinus25 - 5050 - 100
Staphylococcus aureus25 - 5025 - 50
Actinomyces naeslundii<6.2525 - 50

Table 2: Anti-inflammatory Activity of Related Flavonoids

CompoundAssayIC50 ValueReference
IsoorientinNF-κB Inhibition8.9 µg/mL[6]
OrientinNF-κB Inhibition12 µg/mL[6]
IsovitexinNF-κB Inhibition18 µg/mL[6]
IsovitexiniNOS Inhibition48 µg/mL[6]

Experimental Protocols

Antioxidant Activity Assessment (DPPH Assay)

The antioxidant capacity of this compound can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Workflow: DPPH Radical Scavenging Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prepare this compound Solutions Prepare this compound Solutions Mix this compound and DPPH Mix this compound and DPPH Prepare this compound Solutions->Mix this compound and DPPH Prepare DPPH Solution Prepare DPPH Solution Prepare DPPH Solution->Mix this compound and DPPH Incubate in Dark Incubate in Dark Mix this compound and DPPH->Incubate in Dark Measure Absorbance at 517 nm Measure Absorbance at 517 nm Incubate in Dark->Measure Absorbance at 517 nm Calculate Scavenging Activity Calculate Scavenging Activity Measure Absorbance at 517 nm->Calculate Scavenging Activity Determine IC50 Determine IC50 Calculate Scavenging Activity->Determine IC50

Caption: Standard workflow for assessing antioxidant activity using the DPPH assay.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate or cuvettes, add various concentrations of the this compound solution.

  • Add the DPPH solution to each well/cuvette and mix.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

  • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of this compound.

Cytotoxicity Assessment (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow: MTT Cytotoxicity Assay

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_assay Assay Procedure cluster_analysis Analysis Seed Cells in 96-well Plate Seed Cells in 96-well Plate Treat with this compound Treat with this compound Seed Cells in 96-well Plate->Treat with this compound Incubate Incubate (Formation of Formazan) Treat with this compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability Determine IC50 Determine IC50 Calculate Cell Viability->Determine IC50

Caption: Standard workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength corresponding to the formazan dye (typically around 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control cells.

  • The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Activity Assessment (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of this compound against various microorganisms can be determined using the broth microdilution method.

Workflow: Broth Microdilution for MIC Determination

MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare Serial Dilutions of this compound Prepare Serial Dilutions of this compound Inoculate Wells with Bacteria Inoculate Wells with Bacteria Prepare Serial Dilutions of this compound->Inoculate Wells with Bacteria Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Wells with Bacteria Incubate Plates Incubate Plates Inoculate Wells with Bacteria->Incubate Plates Visually Assess for Turbidity Visually Assess for Turbidity Incubate Plates->Visually Assess for Turbidity Determine MIC Determine MIC Visually Assess for Turbidity->Determine MIC

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a specific cell density.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (no this compound) and negative (no bacteria) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. While direct experimental evidence for this compound is still limited, the substantial body of research on structurally related isoflavonoids provides a strong rationale for its further investigation. The proposed mechanisms of action, centered around the modulation of key signaling pathways such as NF-κB and MAPK, offer clear avenues for future research. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this compound's biological activities. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this natural compound and to establish a solid foundation for its potential translation into clinical applications.

References

Understanding the In Vivo Metabolism of Isovestitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo metabolism and pharmacokinetic data for isovestitol are not publicly available. This guide provides a comprehensive framework based on the well-established principles of flavonoid and isoflavonoid metabolism to direct future in vivo studies of this compound. The presented pathways, protocols, and data tables are illustrative and based on the metabolic fate of structurally similar compounds.

Introduction

This compound, a pterocarpan isoflavonoid, has garnered interest for its potential biological activities. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is critical for the development of this compound as a potential therapeutic agent. The metabolic fate of a compound significantly influences its bioavailability, efficacy, and potential toxicity. Flavonoids, as a class, undergo extensive metabolism in vivo, primarily through Phase I and Phase II enzymatic reactions in the liver and intestines, as well as biotransformation by the gut microbiota.[1][2][3] This guide outlines the predicted metabolic pathways of this compound and provides detailed experimental protocols for its in vivo investigation.

Predicted Metabolic Pathways of this compound

Based on the metabolism of other isoflavonoids, this compound is expected to undergo both Phase I and Phase II metabolism. Phase I reactions typically involve oxidation, reduction, and hydrolysis to introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[1][4][5] Additionally, gut microbial metabolism can lead to unique metabolites.[3][6]

Isovestitol_Metabolism This compound This compound Phase1 Phase I Metabolites (e.g., Hydroxylated, Demethylated) This compound->Phase1 Phase I Enzymes (CYP450s) Phase2_Parent Phase II Metabolites of this compound (Glucuronides, Sulfates) This compound->Phase2_Parent Phase II Enzymes (UGTs, SULTs) Gut_Microbiota Gut Microbiota Metabolites (e.g., Ring-fission products) This compound->Gut_Microbiota Gut Microbiota Phase2_Metabolite Phase II Metabolites of Phase I Products (Glucuronides, Sulfates) Phase1->Phase2_Metabolite Phase II Enzymes (UGTs, SULTs) Excretion Excretion (Urine, Feces) Phase1->Excretion Phase2_Parent->Excretion Phase2_Metabolite->Excretion Gut_Microbiota->Excretion

Caption: Predicted metabolic pathways of this compound in vivo.

Experimental Protocols for In Vivo Metabolism Studies

A systematic investigation of this compound's in vivo metabolism is crucial. The following protocols are based on standard practices for studying the metabolism of novel compounds.

Animal Model Selection

Significant interspecies differences in isoflavone metabolism have been reported.[7][8] For instance, rats and monkeys are known to produce equol, a gut microbiota metabolite of daidzein, in larger quantities than pigs or humans.[7][8] Therefore, the choice of animal model is critical for the relevance of the data to human metabolism.

  • Rodents (Rats, Mice): Commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and ease of handling. However, their metabolic profile may differ significantly from humans.[9]

  • Pigs: The gastrointestinal tract and metabolic profile of pigs are considered to be more similar to humans for some isoflavones, making them a potentially more predictive model.[7]

  • Non-Human Primates (Monkeys): While metabolically closer to humans in many aspects, ethical considerations and cost limit their use.

Recommendation: Initial studies may be conducted in rats to understand basic metabolic pathways. For more human-relevant data, studies in pigs are recommended.

Dosing and Administration
  • Route of Administration: Oral gavage is the most common and relevant route for studying the metabolism of dietary compounds like this compound.

  • Dose Formulation: this compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dose Level: A minimum of two dose levels (a low and a high dose) should be investigated to assess dose-dependent pharmacokinetics.

Sample Collection
  • Blood: Serial blood samples should be collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be separated by centrifugation and stored at -80°C.

  • Urine and Feces: Animals should be housed in metabolic cages for the collection of urine and feces over 24 or 48 hours to determine the extent of excretion and identify metabolites.

Sample Preparation
  • Plasma: Protein precipitation with a solvent like acetonitrile is a common method to extract the parent drug and its metabolites. Solid-phase extraction (SPE) can also be used for cleaner samples.

  • Urine: Dilution with a suitable buffer is often sufficient. Enzymatic hydrolysis (using β-glucuronidase and sulfatase) can be performed to cleave conjugated metabolites back to their aglycone forms for easier identification and quantification.

  • Feces: Homogenization in a suitable solvent followed by extraction is necessary to recover the compound and its metabolites.

Metabolite Identification and Quantification

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the identification and quantification of drug metabolites due to its high sensitivity and selectivity.[10][11][12][13]

  • Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.

  • Method Development: A robust chromatographic method needs to be developed to separate this compound from its potential metabolites.

  • Metabolite Identification: Putative metabolites can be identified by comparing their mass spectra and fragmentation patterns with that of the parent compound.

  • Quantification: A validated bioanalytical method using a stable isotope-labeled internal standard is required for the accurate quantification of this compound and its major metabolites in biological matrices.

Experimental_Workflow Start Start: In Vivo Metabolism Study Animal_Model Animal Model Selection (e.g., Rats, Pigs) Start->Animal_Model Dosing Oral Administration of this compound Animal_Model->Dosing Sample_Collection Serial Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Prep Sample Preparation (Extraction, Hydrolysis) Sample_Collection->Sample_Prep Analysis HPLC-MS/MS Analysis Sample_Prep->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Quantification Pharmacokinetic Analysis Analysis->Quantification Data_Interpretation Data Interpretation and Reporting Metabolite_ID->Data_Interpretation Quantification->Data_Interpretation End End Data_Interpretation->End

References

Isovestitol's Impact on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a member of the isoflavonoid class of natural compounds, is emerging as a molecule of interest for its potential therapeutic properties, particularly in the context of inflammation and cancer. While direct research on this compound's specific effects on cellular signaling is still developing, evidence from closely related compounds, vestitol and neovestitol, provides a strong predictive framework for its mechanism of action. This technical guide synthesizes the current understanding of how isoflavonoids like this compound modulate key cellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. This document provides a comprehensive overview of the quantitative effects, detailed experimental protocols for studying these pathways, and visual representations of the signaling cascades to support further research and drug development efforts.

Introduction to this compound and Cellular Signaling

This compound is a naturally occurring isoflavonoid found in various plants.[1] Isoflavonoids, as a class, are well-documented for their diverse biological activities, which are largely attributed to their ability to modulate intracellular signaling pathways that govern cellular processes such as inflammation, proliferation, and survival.[2] Understanding the intricate interactions between this compound and these signaling networks is crucial for elucidating its therapeutic potential. The primary signaling cascades implicated in the action of isoflavonoids include NF-κB, MAPK, and PI3K/Akt, which are often dysregulated in chronic inflammatory diseases and cancer.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines. Evidence strongly suggests that isoflavonoids, including the closely related vestitol, are potent inhibitors of the NF-κB pathway.[3]

Quantitative Effects on NF-κB Signaling by Related Isoflavonoids

While specific quantitative data for this compound is not yet widely available, studies on vestitol and neovestitol offer valuable insights into the potential efficacy of this compound.

CompoundConcentration/DoseEffectReference
(3S)-Vestitol0.55 µMLowered nitric oxide (NO) release by 60% in LPS-stimulated peritoneal macrophages.[3]
(3S)-Vestitol0.55 µMDiminished levels of IL-1β, IL-1α, G-CSF, and GM-CSF in LPS-stimulated peritoneal macrophages.[3]
(3S)-Vestitol0.55 µMIncreased expression of Socs3 and Dab2 genes, which are inhibitors of cytokine signaling and the NF-κB pathway.[3]
Neovestitol10 mg/kgInhibited neutrophil migration in an in vivo model of inflammation.[4][5]
NeovestitolNot specifiedReduced expression of ICAM-1 in the mesenteric microcirculation during LPS-induced acute peritonitis.[5]
NeovestitolNot specifiedReduced levels of IL-6 in a collagen-induced arthritis model.[5]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay is a standard method to quantify the transcriptional activity of NF-κB.

Objective: To determine the effect of this compound on NF-κB activation in response to a stimulus (e.g., lipopolysaccharide - LPS).

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.

    • Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • Following transfection, treat the cells with varying concentrations of this compound for a predetermined time.

    • Stimulate the cells with an NF-κB activator, such as LPS or TNF-α.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells using a specific lysis buffer.

    • Measure the firefly luciferase activity (driven by NF-κB) and Renilla luciferase activity (constitutive) using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.

Signaling Pathway Diagram: NF-κB Inhibition by this compound

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB->IKK_complex Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to DNA DNA NFkB_active->DNA Binds to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (IL-6, ICAM-1, etc.) DNA->Gene_Expression Induces This compound This compound This compound->IKK_complex Inhibits

Caption: this compound is predicted to inhibit the NF-κB signaling pathway.

Attenuation of the MAPK Signaling Cascade

The MAPK cascade, comprising key kinases like ERK, JNK, and p38, is another critical pathway in cellular responses to external stimuli, regulating processes like cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.

Quantitative Effects on MAPK Signaling by Related Isoflavonoids

Data on the direct effects of this compound on the MAPK pathway are limited. However, studies on related compounds provide valuable clues.

CompoundConcentration/DoseEffectReference
NeovestitolNot specifiedInhibition of MAPK signaling pathways confirmed by Western blot.
Isoliquiritigenin≥10 µMDampened PMA-stimulated signaling of JNK and p38 MAPK.
Experimental Protocol: Western Blot Analysis for MAPK Activation

This technique is used to detect and quantify the phosphorylation (activation) of MAPK proteins.

Objective: To assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAP kinases.

Methodology:

  • Cell Culture and Treatment:

    • Grow cells to 70-80% confluency.

    • Treat cells with different concentrations of this compound for a specified duration, followed by stimulation with a known MAPK activator (e.g., growth factors, stress-inducing agents).

  • Protein Extraction:

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38, as well as with antibodies for the total forms of these proteins (for normalization).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Diagram: MAPK Inhibition by this compound

MAPK_Pathway Growth_Factor Growth Factor/ Stress Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Regulates This compound This compound This compound->RAF Inhibits? This compound->MEK Inhibits?

Caption: this compound may inhibit the MAPK/ERK signaling pathway.

Potential Interaction with the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. Its aberrant activation is a frequent event in many human cancers. Isoflavones, as a class of compounds, have been shown to modulate this pathway, suggesting that this compound may also exert its effects through this mechanism.

While direct quantitative data for this compound's effect on the PI3K/Akt pathway is currently lacking, the known actions of other isoflavones on this pathway suggest a potential for this compound to inhibit the phosphorylation and activation of Akt. Further research is necessary to confirm and quantify this effect.

Experimental Workflow: Investigating PI3K/Akt Pathway Modulation

PI3K_Akt_Workflow Start Start: Cancer Cell Line Treatment Treat with this compound (Dose-response) Start->Treatment Stimulation Stimulate with Growth Factor (e.g., IGF-1) Treatment->Stimulation Lysis Cell Lysis and Protein Quantification Stimulation->Lysis Western_Blot Western Blot for p-Akt and Total Akt Lysis->Western_Blot Analysis Quantify Band Intensity and Normalize Western_Blot->Analysis Conclusion Conclusion: Effect of this compound on Akt Activation Analysis->Conclusion

Caption: Workflow for studying this compound's effect on PI3K/Akt signaling.

Conclusion and Future Directions

The available evidence, primarily from studies on the structurally similar isoflavonoids vestitol and neovestitol, strongly indicates that this compound possesses the potential to modulate key cellular signaling pathways, including NF-κB and MAPK. These interactions likely underpin its observed anti-inflammatory and potential anti-cancer properties. However, to fully realize the therapeutic promise of this compound, further direct investigations are imperative.

Future research should focus on:

  • Direct Quantification: Determining the specific IC50 values and dose-dependent effects of this compound on the activation of NF-κB, MAPK, and PI3K/Akt pathway components in various cell lines.

  • Broader Pathway Analysis: Exploring the impact of this compound on other relevant signaling cascades.

  • In Vivo Studies: Validating the in vitro findings in preclinical animal models of inflammation and cancer to assess the therapeutic efficacy and safety of this compound.

This technical guide provides a foundational framework for researchers and drug development professionals to advance the study of this compound's effects on cellular signaling, with the ultimate goal of translating this knowledge into novel therapeutic strategies.

References

Preliminary Cytotoxicity Screening of Isovestitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol is a naturally occurring isoflavonoid, a class of phytoestrogens known for a variety of biological activities, including potential antioxidant and anti-inflammatory properties.[1] Isoflavones have garnered significant interest in drug discovery for their potential anticancer effects, which are often attributed to their ability to modulate key signaling pathways involved in cell proliferation and apoptosis.[2] Preliminary cytotoxicity screening is a critical first step in evaluating the potential of a compound like this compound as a therapeutic agent. This involves assessing its toxic effects on various cancer cell lines to determine its efficacy and selectivity. This guide outlines the standard procedures and data presentation for such a screening.

Quantitative Data on Structurally Similar Isoflavones

While specific data for this compound is unavailable, the following tables summarize the cytotoxic effects of other isoflavones on different cancer cell lines, providing a comparative context.

Table 1: Cytotoxicity of Select Isoflavones on HeLa Cancer Cells

IsoflavoneConcentration (µM)% Cell Death (Mean ± SD)
Genistein201.56 ± 0.69
5011.47 ± 0.70
Biochanin-A201.39 ± 0.58
507.70 ± 0.62
Neobavaisoflavone202.35 ± 0.57
5011.42 ± 0.83
Data from a study on HeLa cells incubated for 48 hours, with cell death measured by MTT assay.[3][4]

Table 2: Cytotoxicity of Soy Isoflavones on DLD-1 Human Adenocarcinoma Cells

TreatmentIC50 (µg/L)
Soy Isoflavones24.82
Data from a 24-hour incubation, with cytotoxicity determined by MTT assay.[5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted in a preliminary cytotoxicity screening of this compound.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines would be selected to represent different cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colorectal cancer, and PC-3 for prostate cancer). A non-cancerous cell line (e.g., MRC-5 normal lung fibroblasts) would be included to assess selectivity.

  • Culture Medium: Cells would be cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cultures would be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for specified time points, typically 24, 48, and 72 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide Staining

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

  • Staining: After treatment, cells are harvested and washed with PBS. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) seeding Seed Cells in 96-well Plates cell_culture->seeding isovestitol_prep Prepare this compound Dilutions treatment Treat Cells with this compound (24, 48, 72h) seeding->treatment isovestitol_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (4h) mtt_addition->incubation solubilization Add DMSO incubation->solubilization read_absorbance Measure Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: General experimental workflow for cytotoxicity screening.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 This compound This compound bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Inhibits bax Bax (Pro-apoptotic) This compound->bax Activates cytochrome_c Cytochrome c Release bcl2->cytochrome_c Inhibits bax->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: A potential apoptosis signaling pathway for this compound.

References

Isovestitol: A Technical Guide to its Discovery, Research, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isovestitol, a naturally occurring isoflavan, has been a subject of phytochemical interest since its discovery as a phytoalexin. This technical guide provides a comprehensive overview of this compound's discovery, historical research, and its known and potential biological activities. The document details experimental protocols for its isolation and characterization, presents available quantitative data, and visualizes key signaling pathways potentially modulated by this isoflavonoid. While specific quantitative biological data for this compound remains limited in publicly accessible literature, this guide contextualizes its potential activities by including data on structurally related isoflavonoids.

Discovery and Historical Research

This compound (7,4'-dihydroxy-2'-methoxyisoflavan) was first reported in the late 1970s by the extensive work of Dr. John L. Ingham on phytoalexins from the plant family Leguminosae. Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to pathogenic microorganisms. Ingham's pioneering research identified this compound as a stress metabolite in various species of the genus Trifolium (clover).

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄PubChem[1]
Molecular Weight 272.29 g/mol PubChem[1]
IUPAC Name 3-(4-hydroxy-2-methoxyphenyl)-3,4-dihydro-2H-chromen-7-olPubChem[1]
CAS Number 63631-42-5PubChem[1]
Physical Description SolidPubChem[1]
Melting Point 95 - 97 °CPubChem[1]

Biological Activity and Potential Therapeutic Relevance

While specific quantitative data on the biological activity of this compound is scarce in the literature, its structural similarity to other well-studied isoflavonoids, such as vestitol and neovestitol, suggests potential phytoestrogenic and anti-inflammatory properties.

Phytoestrogenic Activity

Isoflavonoids are known phytoestrogens, plant-derived compounds that can bind to estrogen receptors (ERs), primarily ERβ, and exert weak estrogenic or antiestrogenic effects. This activity is attributed to their structural similarity to estradiol. The potential for this compound to act as a selective estrogen receptor modulator (SERM) warrants further investigation for applications in hormone-dependent conditions.

Signaling Pathway: Estrogen Receptor Modulation

Isoflavonoids can influence both genomic and non-genomic estrogen signaling pathways.

Estrogen_Signaling cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway ligand This compound receptor Estrogen Receptor (ERα / ERβ) ligand->receptor Binding mapk MAPK Pathway ligand->mapk Activates pi3k PI3K/Akt Pathway ligand->pi3k complex This compound-ER Complex receptor->complex Dimerization ere Estrogen Response Element (ERE) complex->ere Binds to DNA gene Target Gene Transcription ere->gene Modulates tf Transcription Factors downstream Cellular Response gene->downstream mapk->downstream pi3k->downstream Anti_Inflammatory_Pathway cluster_nucleus Nuclear Events stimulus Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 stimulus->tlr4 This compound This compound mapk MAPK (p38, JNK, ERK) This compound->mapk Inhibits ikk IKK This compound->ikk Inhibits tlr4->mapk tlr4->ikk nucleus Nucleus mapk->nucleus ikb IκBα ikk->ikb Phosphorylates & Degradation nfkb NF-κB nfkb->nucleus nfkb_nuc NF-κB cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_nuc->cytokines Induces Transcription Extraction_Workflow start Dried & Powdered Trifolium pratense extraction Maceration or Soxhlet Extraction (Methanol or Ethanol) start->extraction filtration Filtration & Concentration (Rotary Evaporation) extraction->filtration crude Crude Extract filtration->crude partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) crude->partition fraction Ethyl Acetate Fraction partition->fraction chromatography Column Chromatography (Silica Gel or Sephadex LH-20) fraction->chromatography hplc Preparative HPLC chromatography->hplc end Pure this compound hplc->end

References

Unveiling Isovestitol: A Technical Guide to Its Spectroscopic Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the identification and characterization of isovestitol, a naturally occurring isoflavan with potential therapeutic applications. This document delves into the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental methodologies, and the key signaling pathways associated with its biological activity.

Spectroscopic Data for this compound Identification

The structural elucidation of this compound (C₁₆H₁₆O₄, Molar Mass: 272.29 g/mol ) relies on the careful analysis of its spectroscopic data. While a complete, publicly available set of assigned ¹H and ¹³C NMR data for this compound is not readily accessible, this guide compiles the available mass spectrometry data and provides data for the closely related isomers, vestitol and neovestitol, for comparative purposes.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

Table 1: Mass Spectrometry Data for this compound [1]

Ionization ModeMass AnalyzerPrecursor Ion (m/z)Key Fragment Ions (m/z)
GC-MS-272 [M]⁺150, 137
LC-MSESI-QIT273.3 [M+H]⁺255.3, 137.1, 123.1
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. Although specific, experimentally verified ¹H and ¹³C NMR data for this compound are not available in public databases, data for its isomers, vestitol and neovestitol, can serve as a valuable reference for structural comparison and tentative assignment.

Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for Vestitol and Neovestitol

PositionVestitol (¹³C δ)Vestitol (¹H δ, J in Hz)Neovestitol (¹³C δ)Neovestitol (¹H δ, J in Hz)
268.94.25 (dd, 10.5, 3.0), 3.95 (t, 10.5)71.84.30 (dd, 10.5, 2.0), 3.98 (t, 10.5)
332.53.55 (m)40.13.20 (m)
431.82.95 (dd, 15.5, 11.0), 2.85 (dd, 15.5, 5.0)29.12.90 (dd, 15.5, 4.5), 2.80 (dd, 15.5, 11.5)
4a119.8-116.5-
5130.56.90 (d, 8.0)130.26.85 (d, 8.5)
6108.56.35 (dd, 8.0, 2.5)108.16.40 (dd, 8.5, 2.5)
7158.1-158.5-
8103.86.30 (d, 2.5)103.56.35 (d, 2.5)
8a156.2-156.8-
1'114.9-114.5-
2'157.9-157.8-
3'103.26.50 (d, 2.5)103.16.45 (d, 2.5)
4'159.2-159.1-
5'106.96.45 (dd, 8.5, 2.5)106.86.40 (dd, 8.5, 2.5)
6'131.27.10 (d, 8.5)131.57.05 (d, 8.5)
7-OCH₃--55.63.75 (s)
2'-OCH₃55.83.80 (s)--

Note: Data for vestitol and neovestitol are sourced from scientific literature and should be used for comparative purposes only.

Experimental Protocols

Isolation of this compound

This compound has been reported to be found in plants such as Trifolium and Lablab purpureus.[1] A general procedure for the isolation of isoflavonoids from plant material is as follows:

experimental_workflow start Plant Material (e.g., Trifolium sp.) extraction Extraction with Methanol or Ethanol start->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Solvent Partitioning (e.g., n-hexane, ethyl acetate) concentration->partition chromatography Column Chromatography (Silica Gel or Sephadex) partition->chromatography purification Preparative HPLC or TLC chromatography->purification identification Spectroscopic Analysis (NMR, MS) purification->identification

Figure 1: General workflow for the isolation of isoflavonoids.
NMR Sample Preparation and Analysis

A standard protocol for NMR analysis of isolated isoflavonoids is outlined below:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • NMR Experiments: Acquire a series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.

  • Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration.

  • Structure Elucidation: Analyze the chemical shifts, coupling constants, and correlation signals to assign the structure of the molecule.

Signaling Pathways

Isoflavonoids are known to possess a range of biological activities, including anti-inflammatory and antioxidant effects. While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally similar compounds like vestitol provide valuable insights.

Anti-inflammatory Activity

Research on vestitol suggests that its anti-inflammatory effects may be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

nf_kb_pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to genes Pro-inflammatory Gene Expression This compound This compound This compound->IKK inhibits? NFkB_n NF-κB NFkB_n->genes induces

Figure 2: Postulated inhibition of the NF-κB pathway by this compound.
Antioxidant Activity

The antioxidant properties of flavonoids are often attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.

nrf2_pathway cluster_nucleus oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 induces conformational change in nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) antioxidant_genes Antioxidant Gene Expression are->antioxidant_genes activates This compound This compound This compound->keap1 activates? nrf2_n Nrf2 nrf2_n->are binds to

Figure 3: Postulated activation of the Nrf2 pathway by this compound.

This technical guide serves as a foundational resource for researchers engaged in the study of this compound. The provided spectroscopic data, though partly based on isomers, offers a strong starting point for identification. The outlined experimental protocols furnish a practical framework for isolation and analysis. Furthermore, the exploration of potential signaling pathways provides a roadmap for future investigations into the pharmacological mechanisms of this promising natural compound. As research progresses, a more complete spectroscopic and biological profile of this compound will undoubtedly emerge, paving the way for its potential development as a therapeutic agent.

References

Isovestitol: A Technical Whitepaper on its Potential as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the antimicrobial properties of isovestitol is limited in publicly available scientific literature. This technical guide leverages data from closely related isoflavonoids, namely vestitol and neovestitol, to extrapolate the potential antimicrobial activities of this compound. The structural similarities between these compounds suggest they may exhibit comparable biological activities.

Introduction

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Isoflavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including antimicrobial effects. This compound, an isoflavonoid, and its structural relatives such as vestitol and neovestitol, represent promising candidates for the development of new antimicrobial drugs. This whitepaper provides a comprehensive overview of the potential of this compound as an antimicrobial agent, based on the available data for its closely related analogues.

Antimicrobial Activity of Structurally Related Compounds

Studies on vestitol and neovestitol, isoflavonoids isolated from Brazilian red propolis, have demonstrated their potential as antimicrobial agents against a range of pathogenic bacteria.[1] The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of antimicrobial efficacy.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial activity of neovestitol and vestitol against several bacterial strains.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Neovestitol and Vestitol [1]

MicroorganismNeovestitol MIC (µg/mL)Vestitol MIC (µg/mL)
Streptococcus mutans<6.25 - 25-5025-50 - 50-100
Streptococcus sobrinus<6.25 - 25-5025-50 - 50-100
Staphylococcus aureus<6.25 - 25-5025-50 - 50-100
Actinomyces naeslundii<6.25 - 25-5025-50 - 50-100

Table 2: Minimum Bactericidal Concentration (MBC) of Neovestitol and Vestitol [1]

MicroorganismNeovestitol MBC (µg/mL)Vestitol MBC (µg/mL)
Streptococcus mutans25-50 - 50-10025-50 - 50-100
Streptococcus sobrinus25-50 - 50-10025-50 - 50-100
Staphylococcus aureus25-50 - 50-10025-50 - 50-100
Actinomyces naeslundii25-50 - 50-10025-50 - 50-100

Experimental Protocols

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound, based on standard antimicrobial susceptibility testing protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure used to determine the MIC of an antimicrobial agent.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start compound_prep Prepare stock solution of this compound start->compound_prep serial_dilution Perform serial two-fold dilutions of this compound in a 96-well plate compound_prep->serial_dilution media_prep Prepare sterile bacterial growth medium media_prep->serial_dilution inoculum_prep Prepare standardized bacterial inoculum (0.5 McFarland) inoculation Inoculate each well with the bacterial suspension inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation observation Observe for visible bacterial growth (turbidity) incubation->observation mic_determination Determine MIC: Lowest concentration with no visible growth observation->mic_determination end End mic_determination->end

Caption: Workflow for MIC determination using broth microdilution.

Protocol:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.

  • Serial two-fold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • A standardized bacterial inoculum, adjusted to a 0.5 McFarland turbidity standard, is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).

Experimental Workflow for MBC Determination

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_results Results mic_wells Select wells from MIC plate showing no visible growth aliquot Take a small aliquot from each selected well mic_wells->aliquot spread_plate Spread the aliquot onto an agar plate aliquot->spread_plate incubation Incubate the agar plates at 37°C for 24-48 hours spread_plate->incubation colony_count Count the number of Colony Forming Units (CFUs) incubation->colony_count mbc_determination Determine MBC: Lowest concentration that kills ≥99.9% of the initial inoculum colony_count->mbc_determination end End mbc_determination->end

Caption: Workflow for MBC determination following MIC assay.

Protocol:

  • Aliquots from the wells of the MIC assay that show no visible growth are sub-cultured onto agar plates.

  • The plates are incubated for 24-48 hours.

  • The number of surviving bacteria (colony-forming units) is counted.

  • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Potential Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound may exert its antimicrobial effects have not been elucidated. However, based on studies of other flavonoids, several potential mechanisms can be proposed. Flavonoids are known to target multiple cellular processes in microorganisms.

Potential Antimicrobial Mechanisms of Isoflavonoids

Antimicrobial_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Effects This compound This compound cell_membrane Cell Membrane Disruption This compound->cell_membrane enzyme_inhibition Enzyme Inhibition (e.g., DNA gyrase, ATPase) This compound->enzyme_inhibition nucleic_acid Inhibition of Nucleic Acid Synthesis This compound->nucleic_acid efflux_pump Efflux Pump Inhibition This compound->efflux_pump leakage Increased Permeability & Leakage of Cellular Contents cell_membrane->leakage metabolism_disruption Disruption of Metabolic Pathways enzyme_inhibition->metabolism_disruption replication_inhibition Inhibition of DNA Replication & Transcription nucleic_acid->replication_inhibition drug_potentiation Potentiation of Other Antimicrobials efflux_pump->drug_potentiation

Caption: Potential antimicrobial mechanisms of isoflavonoids like this compound.

These mechanisms include:

  • Disruption of the cell membrane: Flavonoids can intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability, and ultimately leakage of essential intracellular components.

  • Inhibition of essential enzymes: They can inhibit the activity of crucial bacterial enzymes, such as DNA gyrase and ATP synthase, which are vital for DNA replication and energy production, respectively.

  • Inhibition of nucleic acid synthesis: Some flavonoids have been shown to interfere with the synthesis of DNA and RNA.

  • Inhibition of efflux pumps: Bacterial efflux pumps are a significant mechanism of antibiotic resistance. Some flavonoids can inhibit these pumps, thereby restoring the efficacy of existing antibiotics.

Conclusion and Future Directions

While direct evidence for the antimicrobial activity of this compound is currently lacking, the data from structurally similar isoflavonoids, vestitol and neovestitol, suggest its potential as a valuable antimicrobial agent. Further research is imperative to isolate and test this compound against a broad spectrum of pathogenic microorganisms. Future studies should focus on:

  • Determining the MIC and MBC of pure this compound against clinically relevant bacterial and fungal strains.

  • Elucidating the specific molecular mechanisms of action.

  • Investigating its efficacy in in vivo models of infection.

  • Exploring potential synergistic effects with existing antimicrobial drugs.

The exploration of this compound and other related isoflavonoids holds promise for the development of new and effective treatments to combat the growing threat of antimicrobial resistance.

References

The Role of Isovestitol in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovestitol, a pterocarpan phytoalexin, plays a significant role in the sophisticated defense mechanisms of various plant species. As a member of the isoflavonoid family, this compound is synthesized in response to pathogen attack and abiotic stress, contributing to the plant's innate immunity. This technical guide provides an in-depth analysis of the biosynthesis of this compound, its mode of action against pathogens, and the intricate signaling pathways that regulate its production. Quantitative data on the efficacy of related pterocarpans, detailed experimental protocols for its study, and visualizations of the associated molecular pathways are presented to serve as a comprehensive resource for researchers in plant science and drug development.

Introduction to this compound and Plant Defense

Plants, being sessile organisms, have evolved a robust and multi-layered defense system to protect themselves from a myriad of pathogens, including fungi, bacteria, and viruses. This defense system comprises both pre-existing physical and chemical barriers and inducible defense mechanisms that are activated upon pathogen recognition. A key component of this inducible defense is the production of low molecular weight antimicrobial compounds known as phytoalexins.

This compound is a pterocarpan phytoalexin, a class of isoflavonoids predominantly found in leguminous plants such as those from the Trifolium (clover) and Lablab genera[1]. Like other phytoalexins, this compound is not present in healthy plant tissues in significant amounts but is rapidly synthesized and accumulated at the site of infection or stress. Its primary role is to inhibit the growth and development of invading pathogens, thereby limiting the spread of disease[2]. The induction of this compound biosynthesis is a complex process involving the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which triggers a cascade of signaling events leading to the activation of defense-related genes and enzymes[2][3].

This guide will delve into the technical details of this compound's function in plant defense, providing a valuable resource for researchers investigating plant-pathogen interactions and those interested in the potential applications of phytoalexins in agriculture and medicine.

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the isoflavonoid backbone.

Isovestitol_Biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Naringenin Naringenin Chalcone CouCoA->Naringenin CHS Naringenin_flavanone Naringenin Naringenin->Naringenin_flavanone CHI Liquiritigenin (2S)-Liquiritigenin Naringenin_flavanone->Liquiritigenin Daidzein Daidzein Liquiritigenin->Daidzein IFS 2_7_4_trihydroxyisoflavanone 2',7,4'-Trihydroxyisoflavanone Daidzein->2_7_4_trihydroxyisoflavanone I2'H 2_7_4_trihydroxyisoflavanol 2',7,4'-Trihydroxyisoflavanol 2_7_4_trihydroxyisoflavanone->2_7_4_trihydroxyisoflavanol IFR Vestitone Vestitone 2_7_4_trihydroxyisoflavanol->Vestitone PTS Medicarpin Medicarpin Vestitone->Medicarpin This compound This compound Medicarpin->this compound

Fig. 1: Simplified biosynthesis pathway of this compound.

Key Enzymes in the this compound Biosynthesis Pathway:

  • PAL (Phenylalanine ammonia-lyase): Catalyzes the deamination of phenylalanine to cinnamic acid, the first committed step of the phenylpropanoid pathway.

  • C4H (Cinnamate 4-hydroxylase): Hydroxylates cinnamic acid to p-coumaric acid.

  • 4CL (4-Coumarate:CoA ligase): Activates p-coumaric acid to its CoA ester.

  • CHS (Chalcone synthase): A key enzyme that catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • CHI (Chalcone isomerase): Catalyzes the stereospecific isomerization of chalcones into their corresponding flavanones.

  • IFS (Isoflavone synthase): A cytochrome P450 enzyme that catalyzes the key rearrangement of the flavanone B-ring to form isoflavones.

  • I2'H (Isoflavone 2'-hydroxylase): Introduces a hydroxyl group at the 2' position of the isoflavone.

  • IFR (Isoflavone reductase): Reduces the double bond in the C-ring of the isoflavone.

  • PTS (Pterocarpan synthase): Catalyzes the final cyclization step to form the pterocarpan skeleton[4].

The expression of genes encoding these enzymes is tightly regulated and is often induced by elicitors, pathogen infection, or other stress signals[5][6].

Mode of Action and Antifungal Activity

The primary role of this compound in plant defense is its antimicrobial activity, particularly against fungal pathogens. Pterocarpans like this compound are thought to exert their antifungal effects through multiple mechanisms, including the disruption of cell membrane integrity, inhibition of spore germination, and interference with fungal cellular processes[2][7][8].

PathogenCompoundEC50 / MIC (µg/mL)Reference
Botrytis cinereaGlyceollinsMIC: 25 - 750[9]
Phytophthora capsiciGlyceollinsMIC: 25 - 750[9]
Phytophthora sojaeGlyceollinGrowth inhibition observed[10][11]
Sclerotinia sclerotiorumGlyceollinsMIC: 25 - 750[9]
Fusarium oxysporumGlyceollinsMIC: 25 - 750[9]

Table 1: Antifungal Activity of the Pterocarpan Phytoalexin Glyceollin against Various Plant Pathogens. MIC (Minimum Inhibitory Concentration) values indicate the concentration range at which fungal growth is inhibited.

Signaling Pathways Regulating this compound Production

The induction of this compound biosynthesis is a tightly regulated process initiated by the plant's perception of pathogen-derived elicitors. This recognition triggers a complex signaling cascade that ultimately leads to the activation of genes involved in the isoflavonoid pathway. Key components of this signaling network include Mitogen-Activated Protein Kinase (MAPK) cascades and WRKY transcription factors.

Signaling_Pathway cluster_0 Nucleus Elicitor Elicitor (e.g., from pathogen) Receptor Receptor Elicitor->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation WRKY_inactive Inactive WRKY Transcription Factor MAPK->WRKY_inactive Phosphorylation WRKY_active Active WRKY Transcription Factor WRKY_inactive->WRKY_active WBox W-Box (Promoter Region) WRKY_active->WBox Binds to Nucleus Nucleus Biosynthesis_Genes This compound Biosynthesis Genes (PAL, CHS, IFS, etc.) WBox->Biosynthesis_Genes Activates Transcription This compound This compound Biosynthesis_Genes->this compound Translation & Biosynthesis

Fig. 2: Proposed signaling pathway for this compound induction.

Upon elicitor perception at the cell surface, a phosphorylation cascade involving a series of MAP kinases (MAPKKK, MAPKK, and MAPK) is activated[12][13][14]. The activated MAPK then translocates to the nucleus where it phosphorylates and activates specific WRKY transcription factors[15][16]. These activated WRKY proteins bind to W-box elements in the promoter regions of defense-related genes, including those encoding the enzymes of the this compound biosynthetic pathway, thereby initiating their transcription[16][17]. Studies on other phytoalexins have shown that specific MAPK and WRKY proteins are involved in regulating their biosynthesis, suggesting a similar mechanism for this compound[15].

Induction of Defense-Related Enzymes and Genes

The accumulation of this compound is often accompanied by the induction of a broader defense response, including the activation of various pathogenesis-related (PR) proteins and enzymes. While direct quantitative data for this compound is limited, studies on related pterocarpans and other elicitors demonstrate a significant increase in the activity of key defense enzymes.

EnzymeFold Induction (approx.)Elicitor/PhytoalexinPlant SystemReference
Phenylalanine Ammonia-Lyase (PAL)2-5 foldFungal elicitorChickpea cell culture[1]
Chitinase (CHT)1.5-3 foldFungal elicitorChickpea[18]
β-1,3-Glucanase (GLU)2-4 foldFungal elicitorChickpea[18]

Table 2: Representative Data on the Induction of Defense-Related Enzyme Activity by Elicitors Leading to Pterocarpan Phytoalexin Production.

Similarly, the expression of genes encoding PR proteins, such as PR-1 and PR-2 (a β-1,3-glucanase), is often upregulated during the defense response that includes phytoalexin production. Quantitative RT-PCR analysis is a standard method to measure these changes in gene expression[19][20][21][22].

Experimental Protocols

Extraction and Quantification of this compound

A common method for the extraction and quantification of this compound from plant material involves the following steps:

Extraction_Workflow Start Plant Material (e.g., Trifolium leaves) Grind Grind in Liquid Nitrogen Start->Grind Extract Extract with 80% Methanol Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge Filter Filter through 0.22 µm syringe filter Centrifuge->Filter HPLC HPLC-UV/MS Analysis Filter->HPLC Quantify Quantify using a Standard Curve HPLC->Quantify

Fig. 3: General workflow for this compound extraction and quantification.

Protocol: HPLC Quantification of this compound

  • Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, at a ratio of 1:10 (w/v). Vortex thoroughly and sonicate for 30 minutes.

  • Clarification: Centrifuge the extract at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is commonly used.

  • Detection: Monitor the eluent at a wavelength of 280 nm. For more specific detection and identification, couple the HPLC system to a mass spectrometer (LC-MS).

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the plant extract by comparing its peak area to the standard curve.

Enzyme Activity Assays

Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid, which absorbs light at 290 nm.

  • Protein Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 15 mM β-mercaptoethanol and 2% (w/v) polyvinylpyrrolidone). Centrifuge at 12,000 x g for 20 minutes at 4°C and collect the supernatant.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.8) and 20 mM L-phenylalanine.

  • Assay: Add the protein extract to the reaction mixture and incubate at 37°C. Measure the increase in absorbance at 290 nm over time using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of trans-cinnamic acid.

Protocol: Chitinase (CHT) and β-1,3-Glucanase (GLU) Activity Assays

These assays typically use chromogenic or fluorogenic substrates.

  • Protein Extraction: Extract proteins as described for the PAL assay.

  • Chitinase Assay: Use a substrate such as 4-methylumbelliferyl N,N'-diacetyl-β-D-chitobioside. Incubate the protein extract with the substrate in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.0). Stop the reaction with a high pH buffer (e.g., 0.2 M Na2CO3) and measure the fluorescence of the released 4-methylumbelliferone (excitation at 360 nm, emission at 450 nm)[9].

  • β-1,3-Glucanase Assay: Use a substrate like laminarin. Incubate the protein extract with laminarin in a suitable buffer. Measure the amount of reducing sugars released using a method such as the dinitrosalicylic acid (DNS) assay.

Gene Expression Analysis

Protocol: Quantitative Real-Time PCR (qRT-PCR)

  • RNA Extraction: Extract total RNA from plant tissue using a commercial kit or a standard protocol like the TRIzol method.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR: Perform qPCR using a real-time PCR system with a SYBR Green-based master mix. Use gene-specific primers for the target defense genes (e.g., PR-1, PR-2) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

This compound is a vital component of the inducible defense system in many leguminous plants. Its biosynthesis is tightly regulated by a complex signaling network that is activated in response to pathogen attack. While the general mechanisms of its action and regulation are understood, further research is needed to elucidate the specific molecular interactions of this compound with its cellular targets in both the plant and the pathogen. The identification of specific this compound receptors in plants would be a significant breakthrough in understanding the initiation of its signaling cascade.

For drug development professionals, phytoalexins like this compound represent a rich source of novel antimicrobial compounds. Their targeted induction in crops through genetic engineering or the application of elicitors holds promise for sustainable agriculture. Furthermore, the elucidation of their biosynthetic and regulatory pathways can be leveraged for the biotechnological production of these valuable compounds. The in-depth technical information provided in this guide serves as a foundation for future research aimed at harnessing the full potential of this compound and other phytoalexins in plant health and beyond.

References

Methodological & Application

Application Notes and Protocols for Isovestitol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the extraction and purification of isoflavonoids, with a specific focus on adapting these methods for the theoretical extraction of isovestitol. It is important to note that a comprehensive literature review indicates that this compound has not been identified as a constituent of Sophora japonica. The protocols outlined below are therefore based on established methods for isoflavonoid extraction from other botanical sources, such as species from the Trifolium (clover) and Dalbergia genera, where this compound and its isomers are known to occur. This document also includes methodologies for the quantitative analysis of this compound and an overview of its known biological signaling pathways.

Introduction: this compound and Its Potential Significance

This compound is an isoflavonoid, a class of secondary metabolites found in various plants, particularly in the Leguminosae family. Isoflavonoids are of significant interest to the scientific and medical communities due to their potential therapeutic properties, including anti-inflammatory and estrogenic activities. While the user's query specified Sophora japonica as the source, our research indicates that this plant is not a known source of this compound. Key flavonoids and isoflavonoids isolated from Sophora japonica include rutin, quercetin, genistein, and sophoricoside.[1]

This protocol therefore provides a generalized framework for isoflavonoid extraction that can be adapted for any plant material suspected of containing this compound. The subsequent sections detail the necessary steps from sample preparation to purification and analysis, alongside a discussion of the compound's biological context.

Experimental Protocols

General Isoflavonoid Extraction from Plant Material

This protocol describes a general procedure for the extraction of isoflavonoids from leguminous plants.

2.1.1. Materials and Reagents

  • Dried and powdered plant material (e.g., leaves, stems, or roots)

  • n-Hexane (for defatting)

  • Ethanol (80-95%) or Methanol (80-95%)

  • Ethyl acetate

  • Deionized water

  • Rotary evaporator

  • Soxhlet apparatus (optional, for defatting and extraction)

  • Ultrasonic bath

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Chromatography columns

  • Silica gel 60 (70-230 mesh)

  • Sephadex LH-20

2.1.2. Procedure

  • Plant Material Preparation:

    • Air-dry or freeze-dry the plant material to a constant weight.

    • Grind the dried material into a fine powder (40-60 mesh) to increase the surface area for extraction.

  • Defatting (for lipid-rich material):

    • For plant materials with high lipid content, such as seeds, a defatting step is recommended.

    • Extract the powdered plant material with n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipids.

    • Air-dry the defatted plant material to remove any residual solvent.

  • Extraction:

    • Maceration: Suspend the powdered plant material in 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v). Agitate the mixture at room temperature for 24-48 hours.

    • Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 95% ethanol in a Soxhlet apparatus for 8-12 hours.

    • Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in 80% methanol at a 1:15 (w/v) ratio. Sonicate in an ultrasonic bath at 40-50°C for 30-60 minutes.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in deionized water and partition successively with solvents of increasing polarity, such as ethyl acetate.

    • The isoflavonoids will typically partition into the ethyl acetate fraction.

    • Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.

Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude ethyl acetate fraction.

2.2.1. Procedure

  • Silica Gel Column Chromatography:

    • Pack a glass column with silica gel 60 slurried in chloroform.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system. Visualize spots under UV light (254 nm).

    • Combine fractions containing the compound of interest based on the TLC profile.

  • Sephadex LH-20 Column Chromatography:

    • For further purification, subject the combined fractions to column chromatography on Sephadex LH-20.

    • Use methanol as the eluent.

    • Collect fractions and monitor by TLC to isolate pure this compound.

Quantitative Analysis of this compound by HPLC

This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

2.3.1. Instrumentation and Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program: A typical gradient might start at 20% A, increasing to 80% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2.3.2. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the purified extract, dissolve it in methanol to a known concentration, and filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound extraction and purification, as specific data from Sophora japonica is unavailable. These values are based on typical yields for isoflavonoids from other leguminous plants.

Table 1: Comparison of Extraction Methods for this compound Yield

Extraction MethodSolventSolid-to-Solvent Ratio (w/v)Temperature (°C)DurationCrude Yield (% w/w)This compound Content in Crude Extract (mg/g)
Maceration80% Ethanol1:10Room Temp48 h12.51.2
Soxhlet Extraction95% Ethanol1:15Boiling Point12 h15.21.8
Ultrasound-Assisted80% Methanol1:15501 h14.82.5

Table 2: Purification of this compound from Crude Extract

Purification StepStationary PhaseMobile PhaseRecovery Rate (%)Purity (%)
Silica Gel ChromatographySilica Gel 60Chloroform:Methanol Gradient7585
Sephadex LH-20Sephadex LH-20Methanol80>98

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from a plant source.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material grinding Grinding plant_material->grinding defatting Defatting (with n-Hexane) grinding->defatting extraction Extraction (e.g., Maceration, Soxhlet, UAE) with Ethanol/Methanol defatting->extraction Powdered Material filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 partitioning Liquid-Liquid Partitioning (Ethyl Acetate) concentration1->partitioning Crude Extract concentration2 Concentration partitioning->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc HPLC-DAD/UV Analysis sephadex->hplc Purified Fractions pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways of this compound

This compound and related isoflavonoids are known to exert their biological effects through various signaling pathways. The primary mechanisms of action are anti-inflammatory and estrogenic.

4.2.1. Anti-Inflammatory Signaling Pathway

Isoflavonoids like vestitol have been shown to modulate inflammatory responses.[2] A key pathway involves the inhibition of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory process.

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->inflammatory_genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: Anti-inflammatory action of this compound via NF-κB inhibition.

4.2.2. Estrogenic Signaling Pathway

Phytoestrogens like this compound can bind to estrogen receptors (ERα and ERβ) and modulate gene expression. This can lead to both estrogenic and anti-estrogenic effects depending on the target tissue and the presence of endogenous estrogens.

Estrogenic_Pathway This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds to nucleus Nucleus ER->nucleus Translocates to ERE Estrogen Response Element (in DNA) gene_transcription Target Gene Transcription ERE->gene_transcription nucleus->ERE Binds to cellular_response Cellular Response (e.g., Proliferation, Differentiation) gene_transcription->cellular_response

Caption: Estrogenic signaling pathway of this compound.

Conclusion

While this compound is not a known constituent of Sophora japonica, the protocols provided herein offer a robust framework for its extraction and analysis from other plant sources. The generalized methods for isoflavonoid extraction, purification, and HPLC quantification can be adapted by researchers for their specific needs. The elucidation of this compound's anti-inflammatory and estrogenic signaling pathways underscores its potential as a lead compound for drug development. Further research is warranted to explore the full therapeutic potential of this and other related isoflavonoids.

References

Application Note: Quantification of Isovestitol in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovestitol is a pterocarpan, a class of isoflavonoids, found in various plants such as those from the Fabaceae family.[1] It has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Principle of the Method

This method utilizes reverse-phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection to separate and quantify this compound from complex plant extracts. The separation is achieved on a C18 stationary phase, where compounds are eluted based on their polarity. A mobile phase gradient consisting of an acidified aqueous solution and an organic solvent allows for the efficient separation of this compound from other phytochemicals. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Apparatus and Materials
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

    • Analytical balance (four-decimal place).

    • Ultrasonic bath.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm, PTFE or Nylon).

    • Volumetric flasks, pipettes, and general laboratory glassware.

  • Chemicals and Reagents:

    • This compound analytical standard (>98% purity).

    • HPLC-grade methanol.

    • HPLC-grade acetonitrile.

    • Formic acid (analytical grade).

    • Ultrapure water (18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) formic acid in methanol (or acetonitrile).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Store this solution at 4°C, protected from light. The stability of this compound in solution should be considered, as related compounds can be unstable at pH levels below 3 or above 7.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

Plant Sample Preparation (Ultrasound-Assisted Extraction)

Extraction is a critical step to ensure the recovery of the target analyte.[3] Ultrasound-assisted extraction is an efficient method for extracting secondary metabolites from plant material.[3]

  • Drying and Grinding: Dry the plant material (e.g., leaves, stems) at a controlled temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[4]

  • Extraction: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30-45 minutes at room temperature.[5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. For exhaustive extraction, the process can be repeated on the plant residue, and the supernatants can be combined.

  • Final Preparation: Evaporate the solvent from the supernatant under reduced pressure if concentration is needed. Reconstitute the dried extract in a known volume of methanol.

  • Filtration: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial before analysis.[6]

HPLC Chromatographic Conditions

The following conditions are a robust starting point for the analysis. Optimization may be required depending on the specific plant matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol
Gradient Elution 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-31 min: 80% to 30% B31-35 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm (or λmax of this compound determined by DAD)

Data Presentation and Method Validation

Method validation ensures the reliability of the results.[7] Key validation parameters are summarized below. The values presented are typical ranges observed for similar analyses of flavonoids in plant extracts.[5][8][9]

Validation ParameterDescriptionTypical Specification/Value
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. Assessed by a calibration curve.R² > 0.998
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.0.03 – 0.5 µg/mL
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.0.10 – 1.5 µg/mL
Precision (RSD%) The closeness of agreement among a series of measurements. Assessed as Intra-day and Inter-day precision.< 2%
Accuracy (% Recovery) The closeness of the test results obtained by the method to the true value. Assessed by spike-and-recovery experiments.98 – 102%
Robustness The capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, pH, temperature.
Quantification of this compound
  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the filtered plant extract solution.

  • Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve:

    y = mx + c

    Where:

    • y = Peak area of this compound in the sample

    • m = Slope of the calibration curve

    • x = Concentration of this compound in the sample (µg/mL)

    • c = y-intercept of the calibration curve

    The final concentration in the original plant material (mg/g) is calculated considering the initial weight of the plant material and the final volume of the extract.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis plant Plant Material dry Drying & Grinding plant->dry extract Ultrasound-Assisted Extraction (Methanol) dry->extract centrifuge Centrifugation extract->centrifuge filter Filtration (0.45 µm) centrifuge->filter hplc_vial Sample in HPLC Vial filter->hplc_vial Transfer hplc_system HPLC-UV/DAD System hplc_vial->hplc_system chromatogram Data Acquisition (Chromatogram) hplc_system->chromatogram quant Quantification (vs. Calibration Curve) chromatogram->quant result Result: Concentration of this compound (mg/g) quant->result

Caption: Experimental workflow for this compound quantification.

HPLC_System solvent Mobile Phase (Solvent Reservoir) pump HPLC Pump (Gradient Formation) solvent->pump injector Autosampler (Sample Injection) pump->injector column C18 Column (Separation) injector->column detector UV/DAD Detector (Detection at 280 nm) column->detector data_system Data System (Chromatogram) detector->data_system waste Waste detector->waste

Caption: Logical relationship of HPLC system components.

References

Synthesis and Purification of Isovestitol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isovestitol, a naturally occurring isoflavan, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies outlined herein are based on established synthetic routes for structurally related isoflavonoids and common purification techniques for isolating isoflavones from natural sources.

Introduction

This compound (7,4'-dihydroxy-2'-methoxyisoflavan) is a phytoestrogen found in various plants, including those of the Trifolium and Lablab genera. Its biological activities are a subject of ongoing research, with potential applications in the management of chronic diseases. The availability of pure this compound is crucial for in-depth biological studies and preclinical development. This guide presents a comprehensive overview of a plausible chemical synthesis strategy and a detailed protocol for its purification from natural sources.

Chemical Synthesis of this compound

The total synthesis of this compound can be approached through a multi-step process involving the construction of a deoxybenzoin intermediate followed by cyclization to form the isoflavan core. The following protocol is a representative method adapted from the synthesis of structurally similar isoflavonoids.[2][3]

Synthetic Scheme Overview

A plausible synthetic route to this compound begins with commercially available precursors to construct a substituted deoxybenzoin, which is then cyclized and reduced to yield the final isoflavan structure.

G A Resorcinol Derivative C Deoxybenzoin Intermediate A->C Friedel-Crafts Acylation B Substituted Phenylacetic Acid Derivative B->C D Isoflavanone Intermediate C->D Cyclization E This compound D->E Reduction

Caption: A simplified workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Deoxybenzoin Intermediate

  • Reaction Setup: To a solution of a suitably protected resorcinol derivative (1.0 eq) in a dry, inert solvent such as dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) at 0 °C under an inert atmosphere.

  • Acylation: Slowly add a solution of a 2-methoxy-4-benzyloxyphenylacetyl chloride (1.1 eq) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the deoxybenzoin intermediate.

Step 2: Cyclization to Isoflavanone

  • Reaction Setup: Dissolve the deoxybenzoin intermediate (1.0 eq) in a mixture of N,N-dimethylformamide (DMF) and methanesulfonyl chloride at 0 °C.

  • Cyclization: Add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor for the formation of the isoflavanone by TLC.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude isoflavanone by recrystallization or column chromatography.

Step 3: Reduction to this compound

  • Reduction: The isoflavanone intermediate is reduced to the corresponding isoflavan (this compound). This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Deprotection: If protecting groups were used for the hydroxyl functions, they are removed at this stage. For example, a benzyl protecting group can be cleaved during the catalytic hydrogenation step.

  • Purification: The final product, this compound, is purified by column chromatography.

Quantitative Data for Synthesis
StepReactionReagentsTypical Yield (%)Purity (%)
1Deoxybenzoin FormationProtected Resorcinol, Substituted Phenylacetyl Chloride, AlCl₃75-85>95 (after chromatography)
2Isoflavanone CyclizationDeoxybenzoin, DMF, MsCl, BF₃·OEt₂60-70>98 (after chromatography)
3Reduction to this compoundIsoflavanone, Pd/C, H₂80-90>99 (after HPLC)

Purification of this compound from Natural Sources

This compound can be isolated from various plant sources, with Trifolium pratense (red clover) being a common one. The following protocol outlines a general procedure for its extraction and purification.

Purification Workflow

G A Plant Material (e.g., Trifolium pratense) B Extraction with Ethanol/Tris Buffer A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction Containing this compound D->E F Sephadex LH-20 Chromatography E->F G Purified this compound F->G H Preparative HPLC (Optional) G->H

Caption: A general workflow for the purification of this compound from plant material.

Experimental Protocol: Purification

Step 1: Extraction

  • Sample Preparation: Air-dry and grind the plant material (e.g., leaves and stems of Trifolium pratense).

  • Extraction Solvent: Prepare an 80% ethanol solution containing 350 mM Tris buffer at pH 7.2. The Tris buffer acts as a β-glucosidase inhibitor, preventing the degradation of isoflavone glucosides.[4]

  • Extraction Process: Macerate the powdered plant material in the extraction solvent at room temperature for 24 hours. Repeat the extraction process three times.

  • Concentration: Combine the extracts and concentrate under reduced pressure to obtain the crude extract.

Step 2: Chromatographic Purification

  • Silica Gel Column Chromatography:

    • Apply the crude extract to a silica gel column.

    • Elute with a gradient of chloroform-methanol or hexane-ethyl acetate.

    • Collect fractions and monitor by TLC, visualizing with UV light or an appropriate staining agent.

    • Pool the fractions containing this compound.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the this compound-containing fractions on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Optional):

    • For obtaining high-purity this compound (>99%), a final purification step using preparative HPLC with a C18 column is recommended.

    • A typical mobile phase would be a gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).

Quantitative Data for Purification
StepMethodSolvent SystemRecovery Rate (%)Purity (%)
1Extraction80% Ethanol with 350 mM Tris>90 (of total isoflavones)-
2aSilica Gel ChromatographyChloroform-Methanol Gradient70-80 (from crude extract)85-95
2bSephadex LH-20Methanol>90 (from silica gel fractions)>98
2cPreparative HPLCWater/Methanol Gradient>95 (from Sephadex fractions)>99.5

Signaling Pathways Modulated by Isoflavones

Isoflavones, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways targeted by this compound are still under investigation, the general mechanisms of isoflavone action provide a valuable framework. Isoflavones have been shown to interact with pathways such as Akt, NF-κB, MAPK, and PPAR signaling.[5][6][7]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K MAPK MAPK Growth Factor Receptor->MAPK GPER GPER GPER->PI3K Akt Akt PI3K->Akt NF-κB NF-κB Akt->NF-κB Modulation Gene Transcription Gene Transcription Akt->Gene Transcription Regulation of Cell Survival/Apoptosis MAPK->Gene Transcription Regulation of Proliferation/Inflammation IκB IκB IκB->NF-κB NF-κB->Gene Transcription Regulation of Inflammation/Immunity PPAR PPAR PPAR->Gene Transcription Regulation of Metabolism/Inflammation This compound This compound This compound->Growth Factor Receptor Inhibition This compound->GPER Activation This compound->PPAR Activation

Caption: Putative signaling pathways modulated by this compound.

The diagram above illustrates how this compound, as a representative isoflavone, may influence cellular processes. It can potentially inhibit growth factor receptor signaling, thereby affecting downstream pathways like PI3K/Akt and MAPK.[5] Isoflavones are also known to activate G-protein coupled estrogen receptors (GPER) and peroxisome proliferator-activated receptors (PPARs), leading to the modulation of gene transcription related to cell survival, proliferation, metabolism, and inflammation.[7][8]

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the synthesis and purification of this compound. The detailed methodologies and structured data tables are intended to facilitate the work of researchers in obtaining high-purity this compound for biological and pharmacological studies. The included diagram of putative signaling pathways offers a starting point for investigating the molecular mechanisms underlying the bioactivities of this promising natural compound.

References

Designing Cell-Based Assays to Uncover the Bioactivity of Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Isovestitol, a member of the isoflavonoid family, presents a promising scaffold for drug discovery due to the known biological activities of structurally related compounds. Isoflavonoids, such as vestitol and neovestitol, have demonstrated a range of effects including anti-inflammatory, antioxidant, anticancer, and phytoestrogenic properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to design and implement a series of cell-based assays to systematically evaluate the bioactivity of this compound. The following protocols are designed to investigate the potential cytotoxic, anti-inflammatory, antioxidant, and estrogenic activities of this compound, and to elucidate the underlying molecular mechanisms.

Core Investigational Areas

This guide focuses on four primary areas of investigation for this compound's bioactivity:

  • Cytotoxicity and Cell Viability: To determine the optimal concentration range for subsequent assays and to identify potential anticancer properties.

  • Anti-inflammatory Activity: To assess the ability of this compound to modulate key inflammatory pathways.

  • Antioxidant Activity: To evaluate the capacity of this compound to mitigate oxidative stress.

  • Estrogenic Activity: To determine if this compound can modulate estrogen receptor signaling.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and to determine its cytotoxic concentration (CC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3][4][5]

Materials:

  • Human cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, RAW 264.7 for macrophages)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

Data Presentation:

Concentration (µM)Absorbance at 570 nm (Mean ± SD)Cell Viability (%)
Vehicle Control100
This compound 1
This compound 10
This compound 25
This compound 50
This compound 100
Positive Control
Anti-inflammatory Activity Assays

These assays will investigate the potential of this compound to suppress inflammatory responses in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.

Data Presentation:

TreatmentNO Concentration (µM) (Mean ± SD)Inhibition of NO Production (%)
Control0
LPS (1 µg/mL)N/A
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + Positive Control (e.g., L-NAME)

Protocol:

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as the NO production assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α according to the manufacturer's instructions for commercially available kits.

Data Presentation:

TreatmentIL-6 Concentration (pg/mL) (Mean ± SD)TNF-α Concentration (pg/mL) (Mean ± SD)
Control
LPS (1 µg/mL)
LPS + this compound (1 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + Positive Control (e.g., Dexamethasone)

Protocol (Western Blot):

  • Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes). Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of p65 (NF-κB), IκBα, p38, ERK, and JNK. Use appropriate secondary antibodies and a chemiluminescence detection system.

Data Presentation:

Summarize the relative band intensities (normalized to a loading control like β-actin) in a table to show the effect of this compound on the phosphorylation of key signaling proteins.

Antioxidant Activity Assays

These assays will determine the ability of this compound to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

This is a cell-free chemical assay to measure the radical scavenging ability of this compound.

Protocol:

  • Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Incubation: Incubate the plate in the dark for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity. Ascorbic acid or Trolox can be used as a positive control.

Data Presentation:

Concentration (µM)% DPPH Scavenging (Mean ± SD)IC50 (µM)
This compound 1
This compound 10
This compound 50
This compound 100
Ascorbic Acid

Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., HaCaT keratinocytes) and treat them with a pro-oxidant (e.g., H2O2) with or without pre-treatment with this compound.

  • Cell Lysis: After treatment, lyse the cells to prepare cell extracts.

  • Enzyme Activity Assays: Use commercially available assay kits to measure the activity of superoxide dismutase (SOD) and catalase (CAT) in the cell lysates.[7][8][9]

Data Presentation:

TreatmentSOD Activity (U/mg protein) (Mean ± SD)CAT Activity (U/mg protein) (Mean ± SD)
Control
H2O2
H2O2 + this compound (1 µM)
H2O2 + this compound (10 µM)
H2O2 + Positive Control (e.g., N-acetylcysteine)
Estrogenic Activity Assay (Estrogen Receptor Reporter Assay)

This assay will determine if this compound can act as an agonist or antagonist of the estrogen receptor (ER).[10][11][12]

Materials:

  • ER-positive cell line (e.g., MCF-7)

  • ER-negative cell line (e.g., MDA-MB-231) as a negative control

  • Reporter plasmid containing an Estrogen Response Element (ERE) driving a luciferase gene

  • Transfection reagent

  • 17β-estradiol (E2) as a positive control agonist

  • Tamoxifen as a positive control antagonist

Protocol:

  • Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and a control plasmid (e.g., encoding Renilla luciferase for normalization).

  • Treatment (Agonist Mode): Treat the transfected cells with various concentrations of this compound for 24 hours.

  • Treatment (Antagonist Mode): Co-treat the cells with a fixed concentration of E2 and varying concentrations of this compound.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

Data Presentation:

TreatmentRelative Luciferase Activity (Fold Change) (Mean ± SD)
Agonist Mode
Vehicle Control1
E2 (10 nM)
This compound (1 µM)
This compound (10 µM)
Antagonist Mode
E2 (10 nM)
E2 + Tamoxifen (1 µM)
E2 + this compound (1 µM)
E2 + this compound (10 µM)

Mandatory Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Bioactivity Assessment cluster_phase3 Phase 3: Mechanism of Action start Start: this compound cytotoxicity MTT Assay (Cell Viability & CC50) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) cytotoxicity->anti_inflammatory antioxidant Antioxidant Assays (DPPH, SOD, CAT) cytotoxicity->antioxidant estrogenic Estrogenic Activity (ER Reporter Assay) cytotoxicity->estrogenic signaling Signaling Pathway Analysis (NF-kB, MAPK) anti_inflammatory->signaling end End: Bioactivity Profile antioxidant->end estrogenic->end signaling->end

Caption: Experimental workflow for this compound bioactivity testing.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-kB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IKK IKK TLR4->IKK activates This compound This compound This compound->p38 inhibits? This compound->IKK inhibits? transcription Gene Transcription (TNF-α, IL-6, iNOS) p38->transcription ERK->transcription JNK->transcription IkB IkB IKK->IkB phosphorylates NFkB NF-kB (p65/p50) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates nucleus->transcription activates

Caption: Proposed anti-inflammatory signaling pathways modulated by this compound.

estrogen_receptor_pathway This compound This compound (Agonist) ER Estrogen Receptor (ER) This compound->ER binds HSP HSP90 ER->HSP releases dimerization Dimerization ER->dimerization HSP->ER chaperones nucleus Nucleus dimerization->nucleus translocates ERE Estrogen Response Element (ERE) nucleus->ERE binds transcription Gene Transcription ERE->transcription Isovestitol_antagonist This compound (Antagonist) Isovestitol_antagonist->ER blocks binding Estradiol 17β-Estradiol Estradiol->ER

Caption: Proposed mechanism of estrogenic/anti-estrogenic action of this compound.

References

Application Notes and Protocols for In Vivo Studies of Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isovestitol, an isoflavonoid compound, has garnered interest for its potential therapeutic properties. This document provides detailed application notes and protocols for establishing an in vivo experimental model to investigate the biological effects of this compound, with a primary focus on its anti-inflammatory activity. The protocols outlined below are based on established methodologies for similar isoflavonoids, such as vestitol and neovestitol, and can be adapted for the specific research questions related to this compound.

I. Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the anticipated quantitative data from in vivo studies on this compound, based on findings from closely related compounds. These tables are intended to serve as a guide for data collection and comparison.

Table 1: Effect of this compound on Inflammatory Mediator Production

Treatment GroupDose (mg/kg)Nitric Oxide (NO) Production (% inhibition)IL-6 Levels (pg/mL)TNF-α Levels (pg/mL)
Vehicle Control-0BaselineBaseline
This compound1Expected dose-dependent reductionExpected dose-dependent reductionExpected dose-dependent reduction
This compound3Expected dose-dependent reductionExpected dose-dependent reductionExpected dose-dependent reduction
This compound10Significant reductionSignificant reductionSignificant reduction
Positive Control (e.g., Dexamethasone)VariesSignificant reductionSignificant reductionSignificant reduction

Table 2: Effect of this compound on Leukocyte Migration and Adhesion in an Acute Inflammation Model

Treatment GroupDose (mg/kg)Neutrophil Migration (cells x 10^6/mL)Leukocyte Rolling (cells/min)Leukocyte Adhesion (cells/100 µm)ICAM-1 Expression (% of control)
Vehicle Control-BaselineBaselineBaseline100%
This compound1Expected dose-dependent reductionExpected dose-dependent reductionExpected dose-dependent reductionExpected dose-dependent reduction
This compound3Expected dose-dependent reductionExpected dose-dependent reductionExpected dose-dependent reductionExpected dose-dependent reduction
This compound10Significant reductionSignificant reductionSignificant reductionSignificant reduction
Positive Control (e.g., Indomethacin)VariesSignificant reductionSignificant reductionSignificant reductionSignificant reduction

II. Experimental Protocols

Protocol 1: Acute Peritonitis Model for Anti-inflammatory Activity

This protocol is designed to evaluate the effect of this compound on leukocyte migration and cytokine production in a lipopolysaccharide (LPS)-induced acute inflammatory response.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Saline solution

  • Male C57BL/6 mice (6-8 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Phosphate-buffered saline (PBS)

  • ELISA kits for IL-6 and TNF-α

  • Griess reagent for nitric oxide measurement

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to food and water for at least one week before the experiment.

  • Treatment Groups: Divide mice into the following groups (n=6-8 per group):

    • Vehicle control + Saline

    • Vehicle control + LPS

    • This compound (1 mg/kg, p.o.) + LPS

    • This compound (3 mg/kg, p.o.) + LPS

    • This compound (10 mg/kg, p.o.) + LPS

    • Positive control (e.g., Dexamethasone, 1 mg/kg, i.p.) + LPS

  • Drug Administration: Administer this compound or vehicle orally (p.o.) one hour before the inflammatory stimulus. Administer the positive control intraperitoneally (i.p.) 30 minutes before the stimulus.

  • Induction of Peritonitis: Inject LPS (250 ng/cavity) intraperitoneally to induce inflammation.

  • Peritoneal Lavage: Four hours after LPS injection, euthanize the mice and perform a peritoneal lavage by injecting 3 mL of PBS into the peritoneal cavity. Gently massage the abdomen and collect the fluid.

  • Cell Counting: Centrifuge the collected peritoneal fluid, resuspend the cell pellet, and count the number of total leukocytes and neutrophils using a hemocytometer and differential staining.

  • Cytokine and NO Analysis: Use the supernatant from the centrifuged peritoneal fluid to measure the levels of IL-6 and TNF-α using ELISA kits and nitric oxide (as nitrite) using the Griess reagent, according to the manufacturer's instructions.

Protocol 2: Collagen-Induced Arthritis (CIA) Model for Chronic Inflammation

This model is suitable for evaluating the therapeutic potential of this compound in a chronic inflammatory disease context, such as rheumatoid arthritis.

Materials:

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Male DBA/1J mice (8-10 weeks old)

  • This compound

  • Vehicle

  • Calipers for joint measurement

  • Histology reagents (formalin, decalcifying solution, hematoxylin and eosin stain)

Procedure:

  • Induction of Arthritis: Emulsify bovine type II collagen in CFA. On day 0, immunize mice with an intradermal injection of 100 µL of the emulsion at the base of the tail. On day 21, administer a booster injection of type II collagen emulsified in IFA.

  • Treatment Protocol: Begin treatment with this compound (e.g., 10 mg/kg, p.o., daily) or vehicle on the day of the booster injection and continue for a predefined period (e.g., 21 days).

  • Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16. Measure paw thickness using calipers.

  • Histopathological Analysis: At the end of the treatment period, euthanize the mice and collect the hind paws. Fix the paws in 10% formalin, decalcify, and embed in paraffin. Prepare sections and stain with hematoxylin and eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

  • Cytokine Analysis: Collect blood via cardiac puncture at the time of euthanasia. Prepare serum and measure the levels of pro-inflammatory cytokines such as IL-6 and TNF-α using ELISA.

III. Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound's Anti-inflammatory Action

The proposed primary mechanism of this compound's anti-inflammatory effect involves the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in pro-inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates This compound This compound This compound->IKK Inhibits This compound->NFkappaB_nuc Inhibits Translocation DNA DNA NFkappaB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->TLR4 Binds

Caption: Proposed NF-κB signaling pathway inhibited by this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assessment

The following diagram illustrates the logical flow of the acute peritonitis in vivo experiment.

G start Start: Animal Acclimatization grouping Group Allocation (Vehicle, this compound, Positive Control) start->grouping admin Oral Administration (this compound/Vehicle) grouping->admin lps LPS Injection (i.p.) (Induce Peritonitis) admin->lps wait Incubation Period (4 hours) lps->wait euthanasia Euthanasia & Peritoneal Lavage wait->euthanasia analysis Analysis euthanasia->analysis cell_count Leukocyte & Neutrophil Count analysis->cell_count cytokine Cytokine Measurement (ELISA for IL-6, TNF-α) analysis->cytokine no Nitric Oxide Measurement (Griess Assay) analysis->no end End: Data Interpretation cell_count->end cytokine->end no->end

Caption: Workflow for the acute peritonitis in vivo model.

Application Notes and Protocols for Isovestitol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isovestitol, a naturally occurring isoflavan, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. As a member of the flavonoid family, its mechanism of action is thought to involve the modulation of key cellular signaling pathways related to oxidative stress and inflammation.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of this compound stock solutions for in vitro cell culture experiments.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for accurate preparation of stock solutions and subsequent dilutions to desired working concentrations.

PropertyValueSource
Molecular Formula C₁₆H₁₆O₄PubChem[2]
Molecular Weight 272.29 g/mol PubChem[2]
Appearance SolidPubChem[2]
Primary Solvent Dimethyl Sulfoxide (DMSO)General Practice[3][4]
Recommended Storage -20°C for long-term storageGeneral Practice

Postulated Signaling Pathways

While the specific molecular targets of this compound are still under investigation, its biological activities are likely mediated through pathways commonly modulated by flavonoids. The following diagrams illustrate the postulated mechanisms based on its known antioxidant and anti-inflammatory properties.

Antioxidant Activity via Nrf2 Pathway Activation

Isoflavonoids are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a primary regulator of cellular antioxidant responses.[5][6][7] Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by compounds like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of various cytoprotective and antioxidant enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[5][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Release Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Reduces

Postulated activation of the Nrf2 antioxidant pathway by this compound.
Anti-inflammatory Activity via NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it activates the transcription of pro-inflammatory genes, including cytokines and chemokines.[10][11] Flavonoids are widely reported to inhibit this pathway, often by preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[1][10][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK IkBa_phos IκBα Phosphorylation IKK->IkBa_phos NFkB_complex NF-κB-IκBα Complex IkBa_phos->NFkB_complex Leads to IκBα degradation NFkB_cyto NF-κB NFkB_complex->NFkB_cyto Release NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation This compound This compound This compound->IkBa_phos Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Pro_inflammatory_Genes Promotes Transcription

Postulated inhibition of the NF-κB inflammatory pathway by this compound.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a sterile, high-concentration stock solution of this compound in DMSO for use in cell culture applications.

1. Materials and Equipment

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile cell culture grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL), amber or wrapped in foil

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm), compatible with DMSO

  • Sterile syringes

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Protocol

2.1. Calculation of Mass for Stock Solution

To prepare a stock solution of a desired concentration, use the following formula:

Mass (mg) = Desired Concentration (mM) x Molecular Weight ( g/mol ) x Volume (mL)

Example for a 20 mM stock solution in 1 mL: Mass (mg) = 20 mmol/L x 272.29 g/mol x 0.001 L = 5.45 mg

2.2. Preparation Procedure

  • Safety First: Perform all steps in a chemical fume hood or a biological safety cabinet. Wear appropriate PPE.

  • Weighing: Accurately weigh the calculated amount of this compound powder. Due to the small quantity, it is advisable to weigh it directly into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.

  • Dissolving: Tightly cap the tube and vortex at high speed for 1-2 minutes, or until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization (Optional but Recommended): To ensure sterility, filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile, light-protected microcentrifuge tube. This step is critical for preventing contamination in long-term cell culture experiments.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C for long-term use.

3. Cell Treatment

  • Dilution: When treating cells, thaw a single aliquot of the stock solution. Dilute it in pre-warmed cell culture medium to the desired final working concentration immediately before adding it to the cells.

  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and experimental endpoint. It is recommended to perform a dose-response curve (e.g., ranging from 1 µM to 100 µM) to determine the effective concentration for your specific assay.

  • Solvent Control: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO as used in the highest concentration of this compound treatment. The final DMSO concentration in the cell culture medium should ideally be kept below 0.5% (v/v), and preferably ≤0.1%, to avoid solvent-induced cytotoxicity.

Workflow Diagram: Stock Solution Preparation

The following diagram outlines the logical flow of the experimental protocol for preparing this compound stock solutions.

Workflow start Start calculate Calculate Mass of This compound Required start->calculate weigh Weigh this compound into Sterile Tube calculate->weigh add_dmso Add Sterile DMSO to the Tube weigh->add_dmso dissolve Vortex/Sonicate Until Fully Dissolved add_dmso->dissolve check_sol Visually Inspect for Particulates dissolve->check_sol check_sol->dissolve Particulates Present sterilize Filter Sterilize with 0.22 µm Syringe Filter check_sol->sterilize Clear aliquot Aliquot into Single-Use Light-Protected Tubes sterilize->aliquot label_store Label and Store Aliquots at -20°C aliquot->label_store end End label_store->end

Workflow for preparing this compound stock solutions.

References

Detecting Isovestitol and its Metabolites: An LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the sensitive and selective detection of isovestitol and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a naturally occurring isoflavonoid, and its metabolic products are of increasing interest in pharmacological and drug development studies. This guide outlines a complete workflow, from sample preparation to data acquisition and analysis, based on established methodologies for analogous isoflavonoid compounds. While specific quantitative data for this compound metabolites is not yet widely available, this protocol provides a robust framework for their identification and quantification in various biological matrices.

Introduction

This compound is a pterocarpan, a type of isoflavonoid, found in various plants. Like other isoflavonoids, it is expected to undergo significant metabolism in vivo, primarily through phase I and phase II enzymatic reactions. The resulting metabolites may possess distinct biological activities, making their detection and quantification crucial for understanding the complete pharmacological profile of this compound. LC-MS/MS offers the high sensitivity and specificity required for analyzing these metabolites, which are often present at low concentrations in complex biological samples.

Predicted Metabolic Pathway of this compound

Based on the known metabolism of structurally similar isoflavonoids, this compound is predicted to undergo the following metabolic transformations:

  • Phase I Metabolism: Primarily hydroxylation and demethylation reactions catalyzed by cytochrome P450 enzymes.

  • Phase II Metabolism: Conjugation of the parent molecule and its phase I metabolites with glucuronic acid (glucuronidation) or sulfate groups (sulfation) to increase their water solubility and facilitate excretion.

dot

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

This section details the recommended procedures for sample preparation, LC-MS/MS analysis, and data processing.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Plasma

Solid-phase extraction is a reliable method for extracting isoflavonoids and their metabolites from biological fluids.

Materials:

  • Oasis HLB SPE cartridges (or equivalent)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Deionized water

  • Nitrogen evaporator

  • Centrifuge

Protocol:

  • Sample Pre-treatment:

    • Plasma: To 1 mL of plasma, add 3 mL of 0.1% formic acid in water. Vortex for 30 seconds.

    • Urine: To 1 mL of urine, add 1 mL of 0.1% formic acid in water. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 3 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

dot

SPE_Workflow cluster_0 Sample Preparation Workflow Start Start: Plasma or Urine Sample Pretreat Pre-treatment (Acidification) Start->Pretreat Load Sample Loading Pretreat->Load Condition SPE Cartridge Conditioning (Methanol, Water) Condition->Load Wash Washing (5% Methanol) Load->Wash Elute Elution (Methanol) Wash->Elute Dry Drying (Nitrogen Evaporation) Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 15 min, hold for 3 min, return to initial conditions

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Predicted MRM Transitions for this compound and its Metabolites

The following table provides predicted MRM transitions for the quantitative analysis of this compound and its major putative metabolites. These transitions are based on the structure of this compound and common fragmentation patterns of isoflavonoids. Optimization of collision energies is recommended.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative Identity
This compound273.1 ([M+H]+)137.1, 255.1Parent Compound
Hydroxy-isovestitol289.1 ([M+H]+)153.1, 271.1Phase I Metabolite
Demethyl-isovestitol259.1 ([M+H]+)123.1, 241.1Phase I Metabolite
This compound Glucuronide449.1 ([M+H]+)273.1Phase II Metabolite
This compound Sulfate353.1 ([M+H]+)273.1Phase II Metabolite
Hydroxy-isovestitol Glucuronide465.1 ([M+H]+)289.1Phase II Metabolite
Hydroxy-isovestitol Sulfate369.1 ([M+H]+)289.1Phase II Metabolite

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different samples or experimental conditions.

Table 1: Example of Quantitative Data Summary for this compound and its Metabolites in Plasma (ng/mL)

Sample IDThis compoundHydroxy-isovestitolThis compound Glucuronide
Control 1< LOQ< LOQ< LOQ
Control 2< LOQ< LOQ< LOQ
Treated 115.25.889.4
Treated 212.84.975.1
Mean ± SD 14.0 ± 1.75.4 ± 0.682.3 ± 10.1
LOQ 0.50.51.0

LOQ: Limit of Quantification

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound and its predicted metabolites using LC-MS/MS. The described methods for sample preparation and analysis are robust and sensitive, making them suitable for a wide range of research applications in pharmacology and drug development. While the provided MRM transitions are based on predictive metabolism, they serve as a strong starting point for method development. It is crucial to validate these transitions using authentic standards or through high-resolution mass spectrometry for confirmation of metabolite structures.

Application Notes and Protocols: Assessing the Antioxidant Activity of Iovestitol Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and reliable method for determining the free radical scavenging activity of antioxidant compounds.[1][2] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[2][3] This reduction of the DPPH radical is accompanied by a color change from deep purple to a light yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[1][2]

Iovestitol, a naturally occurring flavonoid, has been studied for its potential antioxidant properties.[4][5] This document provides a detailed protocol for assessing the antioxidant activity of isovestitol using the DPPH assay, including reagent preparation, experimental procedure, and data analysis.

Materials and Reagents

1.1. Equipment

  • Spectrophotometer or microplate reader capable of reading absorbance at 517 nm[1][2]

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Calibrated micropipettes and tips

  • 96-well microplates[6]

  • Volumetric flasks (various sizes)

  • Beakers and graduated cylinders

  • Aluminum foil

1.2. Chemicals and Reagents

  • Iovestitol (C16H16O4)[4]

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[1][2]

  • Methanol (spectrophotometric grade) or Ethanol[1]

  • Positive control: Ascorbic acid or Trolox[6][7]

  • Dimethyl sulfoxide (DMSO), if required for sample solubility[1]

Experimental Protocols

2.1. Preparation of Reagents

2.1.1. DPPH Stock Solution (e.g., 0.2 mg/mL)

  • Accurately weigh 2 mg of DPPH powder using an analytical balance.

  • Dissolve the DPPH powder in 10 mL of methanol in a volumetric flask.

  • Mix the solution thoroughly using a vortex mixer until all the DPPH is dissolved.

  • Wrap the flask with aluminum foil to protect the solution from light, as DPPH is light-sensitive.[1]

  • Store the stock solution in the dark at 4°C for no more than a week.

2.1.2. DPPH Working Solution (e.g., 0.1 mM)

  • Dilute the DPPH stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.2 at 517 nm.[8]

  • This working solution should be prepared fresh daily before use.[1]

2.1.3. Iovestitol Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve the this compound in 10 mL of methanol (or a minimal amount of DMSO if solubility is an issue, followed by dilution with methanol).

  • Ensure complete dissolution, using sonication if necessary.

2.1.4. Serial Dilutions of Iovestitol

  • From the this compound stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

2.1.5. Positive Control Solution (e.g., Ascorbic Acid)

  • Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions similar to the this compound sample to generate a standard curve.

2.2. DPPH Assay Procedure (96-Well Plate Method)

  • Plate Setup:

    • Blank: Pipette 100 µL of methanol into designated wells.

    • Control: Pipette 50 µL of methanol and 50 µL of DPPH working solution into designated wells.

    • Sample: Pipette 50 µL of each this compound dilution into separate wells.

    • Positive Control: Pipette 50 µL of each ascorbic acid dilution into separate wells.

  • Reaction Initiation: Add 50 µL of the DPPH working solution to all sample and positive control wells. The total volume in each well should be 100 µL.

  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[1]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[1][2]

Data Presentation and Analysis

3.1. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula[2]:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample (DPPH solution with this compound).

3.2. Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9]

  • Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound.

  • The IC50 value can be determined from the graph by linear regression analysis.[10][11] The equation of the line (y = mx + c) can be used, where y = 50, to calculate the value of x (the concentration).[11]

3.3. Sample Data Table

The following table is an example of how to structure the collected and calculated data:

Concentration (µg/mL)Absorbance at 517 nm (Mean ± SD)% Scavenging Activity
Control (0) 0.985 ± 0.0150
Iovestitol 6.25 0.812 ± 0.02117.56
Iovestitol 12.5 0.654 ± 0.01833.60
Iovestitol 25 0.498 ± 0.01249.44
Iovestitol 50 0.276 ± 0.01072.00
Iovestitol 100 0.115 ± 0.00888.32
Ascorbic Acid 10 0.150 ± 0.00984.77

Mandatory Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Solution add_reagents Add Reagents to 96-Well Plate (Samples, Controls, DPPH) prep_dpph->add_reagents prep_iso Prepare Iovestitol Serial Dilutions prep_iso->add_reagents prep_ctrl Prepare Positive Control Dilutions prep_ctrl->add_reagents incubate Incubate in Dark (30 minutes) add_reagents->incubate Initiate Reaction measure Measure Absorbance at 517 nm incubate->measure calc_scavenging Calculate % Scavenging Activity measure->calc_scavenging calc_ic50 Determine IC50 Value calc_scavenging->calc_ic50

Caption: Workflow for DPPH antioxidant assay of this compound.

DPPH_Scavenging_Mechanism DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow, Reduced Form) DPPH->DPPH_H + H• (from Iovestitol-H) Antioxidant Iovestitol-H (Antioxidant) Antioxidant_Radical Iovestitol• (Oxidized Antioxidant) Antioxidant->Antioxidant_Radical - H•

Caption: DPPH radical scavenging mechanism by an antioxidant.

References

Application Notes and Protocols for Estrogen Receptor Binding Assay of Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the binding affinity of isovestitol, a naturally occurring isoflavonoid, to estrogen receptors (ERs). The primary methodology described is a competitive radioligand binding assay, a robust and widely used technique to characterize the interaction of a test compound with a specific receptor. Understanding the binding profile of this compound to estrogen receptor subtypes, ERα and ERβ, is fundamental in elucidating its potential as a selective estrogen receptor modulator (SERM) and its broader pharmacological applications.

Principle of the Assay

The in vitro estrogen receptor binding assay is a competitive assay that measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to estrogen receptors.[1] The receptors can be obtained from various sources, including rat uterine cytosol or recombinant human proteins.[1] In this protocol, [³H]-17β-estradiol serves as the radioligand. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the relative binding affinity (RBA) of the test compound compared to the natural ligand, 17β-estradiol.

Data Presentation

While specific quantitative binding data for this compound is not widely available in published literature, the following table provides a template for summarizing results obtained from the described protocol. For comparative purposes, data for the well-characterized phytoestrogens, genistein and daidzein, are included.

CompoundReceptorIC50 (nM)Relative Binding Affinity (RBA, %)
This compound ERαData not availableData not available
ERβData not availableData not available
17β-Estradiol ERαReference100
ERβReference100
Genistein ERα~130~0.21
ERβ~4~6.8
Daidzein ERα>10,000<0.01
ERβ~650~0.04

Note: The IC50 and RBA values for Genistein and Daidzein are approximated from published data for illustrative purposes and may vary between studies.

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for ERα and ERβ.

Materials and Reagents
  • Estrogen Receptors: Recombinant human ERα and ERβ proteins (commercially available).

  • Radioligand: [2,4,6,7-³H]-17β-estradiol ([³H]-E2) with a specific activity of 80-115 Ci/mmol.

  • Test Compound: this compound.

  • Unlabeled Ligand (for non-specific and standard curve): 17β-Estradiol.

  • Positive Controls: Genistein, Daidzein.

  • Negative Control: A compound known not to bind to ERs, such as R1881 (an androgen agonist).[2]

  • Assay Buffer (TEDG): 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM Dithiothreitol (DTT), 10% glycerol. DTT should be added fresh before use.[2]

  • Wash Buffer: Ice-cold assay buffer.

  • Separation Matrix: Hydroxylapatite (HAP) slurry.[2]

  • Scintillation Cocktail: A commercially available liquid scintillation cocktail suitable for aqueous samples.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter, refrigerated centrifuge.

Assay Procedure

1. Preparation of Reagents:

  • Receptor Preparation: Dilute the recombinant ERα and ERβ proteins in assay buffer to a concentration that results in 10-15% specific binding of the total added radioligand. This optimal concentration should be determined empirically in preliminary experiments. A good starting point is 50-100 µg of protein per assay tube.[2]

  • Radioligand Preparation: Dilute [³H]-E2 in assay buffer to a final concentration of 0.5-1.0 nM.[2]

  • Test Compound and Control Preparation: Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., ethanol or DMSO). Perform serial dilutions in the assay buffer to achieve a range of concentrations. For compounds with expected lower binding affinity, a concentration range of 1 x 10⁻¹⁰ to 3 x 10⁻⁴ M is suggested.[2] The final solvent concentration in the assay should be kept low (e.g., <1%) and be consistent across all wells.

2. Assay Setup (in a 96-well plate, in triplicate):

  • Total Binding: Add 50 µL of assay buffer, 50 µL of diluted [³H]-E2, and 100 µL of the diluted receptor preparation.

  • Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled 17β-estradiol (e.g., 10 µM), 50 µL of diluted [³H]-E2, and 100 µL of the diluted receptor preparation.

  • Competitive Binding: Add 50 µL of the serially diluted this compound (or control compounds), 50 µL of diluted [³H]-E2, and 100 µL of the diluted receptor preparation.

3. Incubation:

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • Following incubation, add a predetermined volume of ice-cold HAP slurry to each well to adsorb the receptor-ligand complexes.

  • Incubate on ice for 15-20 minutes with intermittent mixing.

  • Centrifuge the plate at a low speed (e.g., 1000 x g) for 5-10 minutes at 4°C to pellet the HAP.

  • Carefully aspirate the supernatant.

  • Wash the HAP pellets multiple times with ice-cold wash buffer to remove unbound radioligand.

5. Detection:

  • After the final wash and aspiration, add scintillation cocktail to each well containing the HAP pellet.

  • Seal the plate and allow it to equilibrate in the dark for several hours.

  • Measure the radioactivity (in counts per minute, CPM) in each well using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding (B₀) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: For each concentration of this compound, calculate the percentage of specific binding: % Specific Binding = [(CPM in sample - NSB) / B₀] x 100. Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2, is determined from the competition curve using non-linear regression analysis.[2]

  • Calculate Relative Binding Affinity (RBA): RBA (%) = [IC50 (17β-estradiol) / IC50 (this compound)] x 100.

Visualizations

Experimental Workflow

Estrogen_Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_separation Incubation & Separation cluster_detection_analysis Detection & Analysis Receptor Receptor Dilution (ERα / ERβ) Total_Binding Total Binding (Receptor + [³H]-E2) Receptor->Total_Binding NSB Non-specific Binding (Receptor + [³H]-E2 + excess unlabeled E2) Receptor->NSB Competitive_Binding Competitive Binding (Receptor + [³H]-E2 + this compound) Receptor->Competitive_Binding Radioligand Radioligand Dilution ([³H]-E2) Radioligand->Total_Binding Radioligand->NSB Radioligand->Competitive_Binding Test_Compound Test Compound Dilution (this compound & Controls) Test_Compound->Competitive_Binding Incubation Incubate at 4°C (18-24h) Separation Separate Bound/Free Ligand (HAP & Wash) Incubation->Separation Detection Scintillation Counting Separation->Detection Data_Analysis Data Analysis (IC50 & RBA Calculation) Detection->Data_Analysis

Caption: Workflow for the estrogen receptor competitive binding assay.

Estrogen Receptor Signaling Pathway

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol, this compound) ER_complex Estrogen Receptor (ER) - HSP Complex Estrogen->ER_complex Binding & HSP Dissociation ER_dimer Activated ER Dimer ER_complex->ER_dimer Conformational Change & Dimerization ERE Estrogen Response Element (ERE) on DNA ER_dimer->ERE Nuclear Translocation & DNA Binding Transcription Modulation of Gene Transcription ERE->Transcription Recruitment of Co-regulators

Caption: Canonical estrogen receptor signaling pathway.

References

Application Notes and Protocols for Evaluating the In Vitro Anti-inflammatory Effects of Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory properties of isovestitol, an isoflavonoid with therapeutic potential. The protocols detailed below utilize the well-established lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model to assess the compound's efficacy in mitigating inflammatory responses.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, a member of the isoflavonoid class of natural compounds, has garnered interest for its potential anti-inflammatory activities. This document outlines a series of in vitro assays to quantify the anti-inflammatory effects of this compound, focusing on key inflammatory mediators and signaling pathways. The primary model for these investigations is the RAW 264.7 murine macrophage cell line, which, when stimulated with LPS, mimics key aspects of the inflammatory cascade.

Assessment of this compound's Effect on Cell Viability

Prior to evaluating its anti-inflammatory properties, it is crucial to determine the non-cytotoxic concentration range of this compound. The MTT assay is a standard colorimetric method for assessing cell viability.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Evaluation of Anti-inflammatory Activity

The anti-inflammatory effects of this compound are assessed by measuring its ability to inhibit the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 cells.

Nitric Oxide (NO) Production Assay

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay is used to measure nitrite, a stable product of NO.

Protocol 2: Griess Assay for Nitric Oxide
  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1. Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Assays (TNF-α, IL-6, and IL-1β)

Pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are pivotal mediators of the inflammatory response. Their levels in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

Protocol 3: ELISA for Pro-inflammatory Cytokines
  • Cell Seeding, Treatment, and Stimulation: Follow steps 1 and 2 from Protocol 2.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits being used.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curves provided with the kits.

Investigation of the Mechanism of Action: Signaling Pathways

To elucidate the molecular mechanism by which this compound exerts its anti-inflammatory effects, the modulation of key signaling pathways, namely the NF-κB and MAPK pathways, is investigated using Western blotting.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Cell Lysis: After treatment and stimulation as described in Protocol 2, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key proteins of the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) and MAPK pathway (e.g., p-ERK1/2, ERK1/2, p-p38, p38, p-JNK, JNK) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in clear and structured tables for comparative analysis. Representative data for isoflavonoids with structural similarity to this compound are presented below.

Table 1: Effect of this compound on Cell Viability of RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
599.1 ± 5.5
1097.5 ± 4.9
2596.3 ± 6.1
5094.8 ± 5.3
10092.1 ± 6.8

*Data are presented as mean ± SD (n=3). This is representative data.

Table 2: Inhibition of NO Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Production (µM)Inhibition (%)
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.90
LPS + this compound (10 µM)30.2 ± 2.534.1
LPS + this compound (25 µM)18.7 ± 1.959.2
LPS + this compound (50 µM)9.5 ± 1.179.3

*Data are presented as mean ± SD (n=3). This is representative data based on studies of related isoflavonoids.

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control50 ± 835 ± 620 ± 4
LPS (1 µg/mL)1250 ± 110980 ± 95450 ± 42
LPS + this compound (25 µM)780 ± 65560 ± 51280 ± 25
LPS + this compound (50 µM)420 ± 38290 ± 27150 ± 18

*Data are presented as mean ± SD (n=3). This is representative data based on studies of related isoflavonoids.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding isovestitol_treatment This compound Pre-treatment cell_seeding->isovestitol_treatment lps_stimulation LPS Stimulation isovestitol_treatment->lps_stimulation mtt_assay MTT Assay (Cell Viability) lps_stimulation->mtt_assay griess_assay Griess Assay (NO Production) lps_stimulation->griess_assay elisa ELISA (TNF-α, IL-6, IL-1β) lps_stimulation->elisa western_blot Western Blot (NF-κB & MAPK pathways) lps_stimulation->western_blot data_quantification Data Quantification & Normalization mtt_assay->data_quantification griess_assay->data_quantification elisa->data_quantification western_blot->data_quantification statistical_analysis Statistical Analysis data_quantification->statistical_analysis

Caption: Experimental workflow for evaluating this compound's anti-inflammatory effects.

NF-κB Signaling Pathway

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB_IkBa NF-κB-IκBα Complex (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Activates Transcription This compound This compound This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

MAPK_pathway cluster_mapks MAPKs LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes This compound This compound This compound->TAK1 Inhibits This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Caption: this compound's proposed inhibition of the MAPK signaling pathway.

Application Notes and Protocols for Testing Isovestitol's Efficacy in Animal Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the therapeutic potential of isovestitol in preclinical animal models of arthritis. The protocols are based on established methodologies and findings from studies on the closely related isoflavonoid, neovestitol, which has demonstrated significant anti-arthritic effects.

Introduction

This compound, a pterocarpan isoflavonoid, has garnered interest for its potential anti-inflammatory properties. Its structural analog, neovestitol, has shown efficacy in reducing disease severity in a collagen-induced arthritis (CIA) mouse model, primarily through the modulation of inflammatory pathways, including the reduction of interleukin-6 (IL-6)[1][2]. (3S)-vestitol, another related compound, has been shown to inhibit the NF-κB pathway and cytokine signaling[1]. These findings provide a strong rationale for investigating this compound as a therapeutic candidate for rheumatoid arthritis.

This document outlines detailed protocols for two standard animal models of arthritis: Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats. It also provides methodologies for key experimental procedures to assess the efficacy of this compound.

Animal Models for Arthritis

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is widely used as it shares immunological and pathological features with human rheumatoid arthritis[2].

Experimental Workflow for CIA Model

CIA_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Assessment Day0 Day 0: Primary Immunization (Bovine Type II Collagen in CFA) Day21 Day 21: Booster Immunization (Bovine Type II Collagen in IFA) Day0->Day21 21 days Treatment_Start Day 21-33: this compound Treatment (e.g., 3 and 10 mg/kg, s.c., daily) Day21->Treatment_Start Clinical_Scoring Clinical Scoring (Daily from Day 21) Treatment_Start->Clinical_Scoring Histopathology Day 33: Euthanasia & Sample Collection (Joints, Serum, Spleen) Treatment_Start->Histopathology Biochemical_Assays Biochemical & Immunological Assays Histopathology->Biochemical_Assays

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Protocol for CIA in DBA/1J Mice

  • Animals: Male DBA/1J mice, 8-10 weeks old.

  • Primary Immunization (Day 0): Emulsify 100 µg of bovine type II collagen (in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify 100 µg of bovine type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site near the primary injection.

  • This compound Treatment: Based on the effective dosage of neovestitol, a starting dose range of 3-10 mg/kg of this compound is recommended[2]. Administer this compound (dissolved in a suitable vehicle, e.g., 1% DMSO in PBS) subcutaneously once daily, starting from day 21 (booster day) for 12 consecutive days[2].

  • Clinical Assessment: Monitor the mice daily from day 21 for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

  • Endpoint (Day 33): Euthanize mice and collect hind paws for histological analysis, blood for serum cytokine analysis, and spleens for flow cytometry.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of polyarthritis used for preclinical testing of anti-arthritic compounds.

Protocol for AIA in Lewis Rats

  • Animals: Male Lewis rats, 7-8 weeks old.

  • Induction (Day 0): Inject 100 µL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis subcutaneously into the base of the tail.

  • This compound Treatment: A suggested oral dose of this compound is in the range of 10-50 mg/kg, administered daily from day 0 (prophylactic) or from the onset of clinical signs (therapeutic, around day 10).

  • Clinical Assessment: Monitor rats daily from day 9 for clinical signs of arthritis. Measure paw volume using a plethysmometer and score each paw for inflammation.

  • Endpoint (Day 21-28): Euthanize rats and collect hind paws for histology and radiology, and blood for serum analysis.

Efficacy Assessment Protocols

Histological Evaluation of Joint Damage

Protocol:

  • Fix the hind paws in 10% neutral buffered formalin for 48 hours.

  • Decalcify the paws in a suitable decalcifying solution (e.g., 10% EDTA) for 7-14 days.

  • Process the tissues and embed them in paraffin.

  • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E) for inflammation and Safranin O-Fast Green for cartilage integrity.

  • Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system (see Table 1).

Table 1: Histological Scoring System for Arthritis in Mice

ParameterScore 0Score 1Score 2Score 3
Inflammation NormalMild infiltrationModerate infiltrationSevere infiltration
Pannus Formation NoneMinimalModerateSevere
Cartilage Damage Intact cartilageSuperficial erosionDeep erosionComplete destruction
Bone Erosion No erosionMinor erosionModerate erosionSevere erosion
Measurement of Serum Cytokines by ELISA

Protocol:

  • Collect blood via cardiac puncture at the time of euthanasia and allow it to clot.

  • Centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Use commercial ELISA kits to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum, following the manufacturer's instructions.

Flow Cytometry Analysis of Splenic T-cell Populations

Protocol:

  • Prepare a single-cell suspension from the spleen by mechanical dissociation.

  • Lyse red blood cells using a lysis buffer.

  • For Th17 cell analysis, stimulate splenocytes with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.

  • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A for Th17 cells) or transcription factors (e.g., Foxp3 for Treg cells).

  • Acquire the data on a flow cytometer and analyze the percentage of Th17 (CD4+IL-17A+) and Treg (CD4+Foxp3+) cells.

Mechanistic Studies: Signaling Pathway Analysis

This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways.

Signaling Pathways in Arthritis Pathogenesis

Signaling_Pathways cluster_stimuli Pro-inflammatory Stimuli cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects Cytokines Cytokines (TNF-α, IL-1β) MAPK MAPK (p38, ERK, JNK) Cytokines->MAPK NFkB NF-κB Cytokines->NFkB JAK_STAT JAK/STAT Cytokines->JAK_STAT Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) MAPK->Pro_inflammatory_Cytokines MMPs MMPs MAPK->MMPs NFkB->Pro_inflammatory_Cytokines NFkB->MMPs JAK_STAT->Pro_inflammatory_Cytokines Pannus Pannus Formation Pro_inflammatory_Cytokines->Pannus Bone_Erosion Bone Erosion MMPs->Bone_Erosion Pannus->Bone_Erosion This compound This compound This compound->MAPK This compound->NFkB This compound->JAK_STAT

Caption: Key signaling pathways in arthritis and potential targets of this compound.

Western Blot Analysis of Signaling Proteins

Protocol:

  • Homogenize joint tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 30-50 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65 NF-κB, IκBα, p38 MAPK, ERK1/2, JNK, STAT3).

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Presentation

Quantitative data from these experiments should be compiled into clear and concise tables for easy comparison between treatment groups.

Table 2: Example of Quantitative Data Summary from CIA Model

ParameterVehicle ControlThis compound (3 mg/kg)This compound (10 mg/kg)Positive Control (e.g., Methotrexate)
Mean Clinical Score (Day 33) 10.2 ± 1.56.5 ± 1.14.2 ± 0.8 3.5 ± 0.7
Histological Score (Total) 12.5 ± 2.17.8 ± 1.35.1 ± 1.0 4.2 ± 0.9
Serum IL-6 (pg/mL) 150.4 ± 25.395.2 ± 18.760.1 ± 12.5 55.8 ± 10.1
Splenic Th17 Cells (%) 3.5 ± 0.62.1 ± 0.41.5 ± 0.3 1.2 ± 0.2
Splenic Treg Cells (%) 10.2 ± 1.212.8 ± 1.514.5 ± 1.815.1 ± 2.0
*Data are presented as mean ± SEM. Statistical significance compared to the vehicle control group is denoted by *p < 0.05 and *p < 0.01.

Conclusion

These application notes and protocols provide a robust framework for the preclinical evaluation of this compound's efficacy in arthritis animal models. By employing these standardized methods, researchers can generate reliable and reproducible data to support the further development of this compound as a potential therapeutic agent for rheumatoid arthritis.

References

Application Notes and Protocols for Cell Viability Assay with Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a flavonoid compound, has garnered interest in oncological research for its potential cytotoxic effects on various cancer cell lines. These application notes provide detailed protocols for assessing the impact of this compound on cell viability using two standard methods: the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Trypan Blue exclusion assay. The MTT assay offers a quantitative measure of metabolic activity, reflecting the number of viable cells, while the Trypan Blue assay provides a direct count of live versus dead cells based on membrane integrity.

Disclaimer: Specific quantitative data and signaling pathway information for this compound are limited in the current scientific literature. The data and pathways presented in these notes are based on studies of the closely related compound, vestitol, and should be considered illustrative. Researchers are encouraged to generate their own dose-response curves and validate the signaling effects for this compound in their specific cell models.

Data Presentation

The following tables summarize the dose-dependent cytotoxic effects of vestitol (used as a proxy for this compound) on various cancer cell lines, as determined by cell viability assays.

Table 1: Cytotoxic Effects of Vestitol on Human Cancer Cell Lines

Cell LineAssay TypeConcentration% Cell Viability (Mean ± SD)Reference
HeLa (Cervical Cancer)Not Specified214.7 µM80 ± 5.0[1]
Pancreatic CancerNot Specified50 µMEffective[1]
LeukemiaNot Specified2-7 µM (IC50)50 ± 5.0[1]

Table 2: Comparative Cytotoxicity of Vestitol on Cancerous and Non-Malignant Cells

Cell LineCell TypeConcentration% Cell Viability (Mean ± SD)Reference
HeLaCervical Cancer214.7 µM80 ± 5.0[1]
HGF-1Gingival Fibroblast214.7 µM48.8 ± 5.0[1]

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures.[2][3][4][5]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition:

    • After incubation, carefully remove the medium from each well.

    • Add 100 µL of fresh, serum-free medium to each well.

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple formazan precipitate is visible.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other absorbance values.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Trypan Blue Exclusion Assay

This protocol is based on standard Trypan Blue exclusion methods.[1][6][7][8][9]

Materials:

  • This compound stock solution

  • 6-well plates or other suitable culture vessels

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • After 24 hours, treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Resuspend the cells in a known volume of complete medium.

    • For suspension cells: Gently resuspend the cells in the medium.

  • Staining:

    • Take a 10 µL aliquot of the cell suspension and mix it with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).

    • Incubate the mixture at room temperature for 1-2 minutes.

  • Counting:

    • Load 10 µL of the cell-Trypan Blue mixture into a hemocytometer.

    • Under a microscope, count the number of viable (unstained, bright) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Data Analysis:

    • Calculate the total number of cells and the number of viable cells.

    • Determine the percentage of cell viability using the following formula: % Cell Viability = (Number of viable cells / Total number of cells) x 100

Signaling Pathway Modulation

Based on studies with the related compound vestitol, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in inflammation and cell survival, such as the NF-κB and Erk 1/2 pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Erk Erk 1/2 Receptor->Erk Activates IKK IKK Receptor->IKK Activates GeneExpression Gene Expression (Inflammation, Survival) Erk->GeneExpression Regulates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocates NFkappaB_n->GeneExpression Activates This compound This compound This compound->Erk Inhibits This compound->IKK Inhibits G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding (96-well or 6-well plate) CellCulture->CellSeeding IsovestitolPrep This compound Preparation (Serial Dilutions) Treatment Treatment with this compound IsovestitolPrep->Treatment CellSeeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT TrypanBlue Trypan Blue Assay Incubation->TrypanBlue Absorbance Absorbance Reading (570 nm) MTT->Absorbance CellCounting Cell Counting (Hemocytometer) TrypanBlue->CellCounting ViabilityCalc Viability Calculation Absorbance->ViabilityCalc CellCounting->ViabilityCalc Results Results Interpretation ViabilityCalc->Results

References

Techniques for Measuring Isovestitol's Impact on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a pterocarpan phytoestrogen, has garnered interest for its potential therapeutic properties. Understanding its molecular mechanisms of action is crucial for its development as a therapeutic agent. A key aspect of this is elucidating its impact on gene expression. These application notes provide a detailed overview of the techniques and protocols used to measure the effects of this compound on gene expression, with a focus on transcriptomic analysis.

Key Techniques for Gene Expression Analysis

Several powerful techniques can be employed to analyze changes in gene expression induced by this compound. The choice of method depends on the specific research question, from targeted gene analysis to global transcriptomic screening.

  • Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This is a sensitive and specific method for quantifying the expression of a limited number of target genes. It is often used to validate findings from high-throughput methods like microarrays or RNA-sequencing.

  • DNA Microarrays: This technology allows for the simultaneous measurement of the expression levels of thousands of genes. It is a powerful tool for hypothesis generation and for identifying pathways affected by a compound.

  • RNA-Sequencing (RNA-Seq): As a next-generation sequencing (NGS) based method, RNA-Seq provides a comprehensive and unbiased view of the transcriptome. It allows for the discovery of novel transcripts, alternative splicing events, and provides a broader dynamic range for gene expression quantification compared to microarrays.

Application Note 1: Global Gene Expression Profiling of this compound using RNA-Sequencing

This note describes a general workflow for assessing the global impact of this compound on the gene expression of a cancer cell line. A study by Machado et al. (2018) investigated the effects of vestitol, a closely related isoflavonoid, on HeLa cells, providing a framework for a similar analysis with this compound.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data on the downregulation of cancer-related genes by vestitol in HeLa cells, as reported by Machado et al. (2018).[1][2] It is hypothesized that this compound may have similar effects that can be quantified using the protocols described below.

Gene/Protein TargetFold Change in Expression (Vestitol vs. Control)
Alpha-tubulin related genes-3.7
Tubulin in microtubules related genes-3.7
Histone H3 related genes-3.03
Experimental Protocol: RNA-Sequencing

This protocol outlines the key steps for performing an RNA-Seq experiment to determine the effect of this compound on gene expression.

1. Cell Culture and Treatment:

  • Culture a relevant human cell line (e.g., HeLa cervical cancer cells) in appropriate media and conditions.
  • Determine the sub-lethal concentration (e.g., IC20) of this compound for the chosen cell line using a cell viability assay (e.g., MTT assay).
  • Treat cells with the determined concentration of this compound or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24 hours).
  • Harvest the cells for RNA extraction.

2. RNA Isolation and Quality Control:

  • Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
  • Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). High-quality RNA (RIN > 8) is essential for reliable RNA-Seq results.

3. Library Preparation:

  • Prepare RNA-Seq libraries from the isolated RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves:
  • mRNA enrichment (poly-A selection).
  • RNA fragmentation.
  • First and second-strand cDNA synthesis.
  • Adenylation of 3' ends.
  • Adapter ligation.
  • PCR amplification of the library.

4. Sequencing:

  • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).

5. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR or HISAT2.
  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
  • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls using statistical packages like DESeq2 or edgeR.
  • Pathway and Functional Enrichment Analysis: Use tools like GeneGo MetaCore, DAVID, or GSEA to identify biological pathways and functions that are significantly enriched among the differentially expressed genes.

Experimental Workflow Diagram

RNA_Seq_Workflow cell_culture Cell Culture & this compound Treatment rna_extraction RNA Extraction & QC cell_culture->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Next-Generation Sequencing library_prep->sequencing data_analysis Bioinformatic Data Analysis sequencing->data_analysis dge Differential Gene Expression data_analysis->dge pathway Pathway & Functional Analysis dge->pathway

Caption: A streamlined workflow for RNA-Sequencing analysis.

Application Note 2: Validation of RNA-Seq Data by RT-qPCR

Following a global transcriptomic analysis, it is crucial to validate the expression changes of key genes of interest using a targeted and sensitive method like RT-qPCR.

Experimental Protocol: RT-qPCR

1. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA (from the same samples used for RNA-Seq) into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

2. Primer Design and Validation:

  • Design primers specific to the target genes identified from the RNA-Seq data (e.g., genes related to tubulin and histone H3) and a stable housekeeping gene (e.g., GAPDH, ACTB).
  • Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

3. qPCR Reaction:

  • Set up the qPCR reaction using a qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems), the designed primers, and the synthesized cDNA.
  • Run the reaction on a real-time PCR instrument.

4. Data Analysis:

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
  • Compare the fold changes obtained from RT-qPCR with the RNA-Seq results to validate the findings.

RT-qPCR Workflow Diagram

RT_qPCR_Workflow rna_sample Total RNA Sample cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_sample->cdna_synthesis qpcr Quantitative PCR with SYBR Green cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis validation Validation of Gene Expression Changes data_analysis->validation

Caption: The workflow for validating RNA-Seq data using RT-qPCR.

Signaling Pathway Analysis

Based on the findings that vestitol downregulates genes associated with tubulin and histone H3, a potential mechanism of action for this compound could involve the disruption of microtubule dynamics and chromatin remodeling, which are critical for cell division and gene regulation in cancer cells.

Hypothesized Signaling Pathway Diagram

Signaling_Pathway This compound This compound tubulin_genes Tubulin Genes (e.g., TUBA1A, TUBB) This compound->tubulin_genes histone_genes Histone H3 Genes (e.g., HIST1H3A) This compound->histone_genes microtubule Microtubule Instability tubulin_genes->microtubule chromatin Altered Chromatin Structure histone_genes->chromatin cell_cycle Cell Cycle Arrest microtubule->cell_cycle chromatin->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Hypothesized pathway of this compound's anti-cancer effects.

Conclusion

The combination of high-throughput transcriptomic analysis with targeted validation methods provides a robust framework for elucidating the impact of this compound on gene expression. The protocols and data presented here offer a starting point for researchers to investigate the molecular mechanisms of this promising natural compound, paving the way for its potential development as a therapeutic agent. The provided diagrams visually summarize the experimental workflows and hypothesized signaling pathways, aiding in the design and interpretation of future studies.

References

Application Notes and Protocols for the Use of Isovestitol as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, an isoflavan derivative, is a significant phytochemical found in various plants, including those used in traditional medicine such as Dalbergia ecastaphyllum, the botanical source of Brazilian red propolis. Its presence and concentration in plant extracts and derived products are of increasing interest to researchers in phytochemistry, pharmacology, and drug development due to its potential biological activities. Accurate and precise quantification of this compound is crucial for the quality control, standardization, and efficacy assessment of these natural products. These application notes provide detailed protocols for the use of this compound as a standard in various analytical techniques.

Application Note 1: Quantitative Determination of this compound using High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of phytochemicals. A validated HPLC method allows for the accurate determination of this compound in complex matrices such as plant extracts and propolis. The following table summarizes the validation parameters for an HPLC-UV method adapted for this compound analysis, based on methodologies developed for its isomers, vestitol and neovestitol.

ParameterResult
Linearity (Concentration Range) 1.0 - 100.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 5.0%
Accuracy (Recovery) 95 - 105%
Specificity Peak purity index > 0.999

Protocol 1: HPLC Analysis of this compound

This protocol details the steps for the quantitative analysis of this compound using a reversed-phase HPLC system with UV detection.

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Ultrapure water

  • Formic acid (analytical grade)

  • Plant extract or sample containing this compound

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30-35 min: 80-20% B (linear gradient)

    • 35-40 min: 20% B (isocratic, column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

4. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (1 mg/mL) by accurately weighing the standard and dissolving it in methanol.

  • Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 75, and 100 µg/mL) by diluting the stock solution with methanol.

5. Preparation of Sample Solutions

  • Accurately weigh the powdered plant material or extract.

  • Extract the sample with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter before injection.

6. Analysis

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Extracts Sample_Prep->HPLC_System Calibration Construct Calibration Curve HPLC_System->Calibration Sample_Analysis Analyze Samples HPLC_System->Sample_Analysis Quantification Quantification Calibration->Quantification Peak_ID Peak Identification (Retention Time) Sample_Analysis->Peak_ID Peak_ID->Quantification

Caption: HPLC analysis workflow for this compound.

Application Note 2: High-Throughput Screening of this compound using High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the rapid and simultaneous analysis of multiple samples, making it ideal for high-throughput screening and quality control of herbal raw materials and extracts. This method can be used for the identification and semi-quantitative estimation of this compound.

ParameterExpected Performance
Stationary Phase HPTLC silica gel 60 F254 plates
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1, v/v/v)
Detection UV at 280 nm (pre-derivatization), White light (post-derivatization)
Rf Value Dependent on the specific mobile phase composition
Specificity Comparison of Rf values and spectra with the standard

Protocol 2: HPTLC Analysis of this compound

This protocol provides a general procedure for the HPTLC analysis of this compound. Optimization of the mobile phase may be required depending on the sample matrix.

1. Materials and Reagents

  • This compound reference standard

  • HPTLC silica gel 60 F254 plates (20 x 10 cm)

  • Toluene, Ethyl Acetate, Formic Acid (analytical grade)

  • Methanol (analytical grade)

  • Anisaldehyde-sulfuric acid reagent for derivatization

2. Instrumentation

  • HPTLC applicator (e.g., Linomat 5)

  • HPTLC developing chamber (e.g., Twin Trough Chamber)

  • HPTLC plate heater

  • HPTLC scanner and documentation system (e.g., TLC Visualizer, TLC Scanner)

3. Chromatography

  • Sample Application: Apply standard and sample solutions as bands (e.g., 8 mm width) on the HPTLC plate.

  • Development: Develop the plate in a saturated developing chamber with the chosen mobile phase to a distance of 8 cm.

  • Drying: Dry the plate in a stream of warm air.

  • Detection (Pre-derivatization): Document the plate under UV light at 254 nm and 366 nm.

  • Derivatization: Dip the plate in anisaldehyde-sulfuric acid reagent and heat at 100-105 °C for 5-10 minutes.

  • Detection (Post-derivatization): Document the plate under white light.

4. Analysis

  • Compare the Rf values and colors of the bands in the sample tracks with those of the this compound standard track for identification.

  • For quantification, scan the plate using a densitometer at 280 nm (pre-derivatization) or in the visible range (post-derivatization). Create a calibration curve from the standard tracks to quantify this compound in the samples.

Application Note 3: Sensitive Quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for the trace-level quantification of this compound in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification.

Protocol 3: UPLC-MS/MS Analysis of this compound

This protocol outlines the key parameters for developing a UPLC-MS/MS method for this compound.

1. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

2. UPLC Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • A suitable gradient program should be developed to ensure good separation.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transition: The precursor ion ([M+H]⁺) for this compound (C₁₆H₁₆O₄, MW: 272.29) is m/z 273.1. Product ions for fragmentation need to be determined by infusing a standard solution and performing a product ion scan. A likely major fragment would result from the loss of the methoxy group and other characteristic cleavages of the isoflavan core.

    • Example MRM transition: 273.1 → [Product Ion 1], 273.1 → [Product Ion 2]

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

4. Quantification

  • Quantification is performed using a calibration curve constructed from the peak areas of the MRM transitions of the this compound standard.

Phytochemical_Analysis_Workflow cluster_analysis Chromatographic Analysis Plant_Material Plant Material (e.g., Dalbergia ecastaphyllum) Extraction Extraction (e.g., Maceration, Sonication) Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract HPLC HPLC-UV/PDA (Quantification) Crude_Extract->HPLC HPTLC HPTLC (Screening & Quantification) Crude_Extract->HPTLC UPLC_MSMS UPLC-MS/MS (High Sensitivity Quantification) Crude_Extract->UPLC_MSMS Data_Analysis Data Analysis & Reporting HPLC->Data_Analysis HPTLC->Data_Analysis UPLC_MSMS->Data_Analysis

Caption: General workflow for phytochemical analysis of this compound.

Conclusion

The protocols and application notes provided here offer a comprehensive guide for the use of this compound as a standard in phytochemical analysis. The choice of analytical technique will depend on the specific research or quality control objectives, with HPLC providing robust quantification, HPTLC offering high-throughput screening capabilities, and UPLC-MS/MS delivering high sensitivity for trace-level analysis. The successful implementation of these methods will ensure the reliable identification and quantification of this compound, contributing to the standardization and scientific validation of plant-based products.

Troubleshooting & Optimization

Technical Support Center: Isovestitol Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing isovestitol for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring flavonoid compound investigated for its potential antioxidant, anti-inflammatory, and antidiabetic properties.[1] Like many flavonoids, this compound has low aqueous solubility, which can pose a challenge for achieving desired concentrations in in vitro cell-based assays, potentially leading to compound precipitation and inaccurate results.

Q2: What are the most common solvents for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is a widely used organic solvent for dissolving flavonoids like this compound for in vitro studies due to its ability to dissolve a wide range of polar and nonpolar compounds.[2][3] Ethanol is another common choice. For aqueous solutions, a stock solution in an organic solvent is typically prepared first and then diluted into the aqueous buffer or cell culture medium.[4]

Q3: What is the maximum recommended concentration of DMSO in cell culture?

A3: The concentration of DMSO in the final cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be cytotoxic.[5] It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.

Q4: Can I use other solvents besides DMSO or ethanol?

A4: Other organic solvents such as dimethyl formamide (DMF) can also be used.[4] Additionally, solubility-enhancing techniques like using cyclodextrins or formulating with natural deep eutectic solvents (NaDES) are emerging as viable alternatives to traditional solvents.[6][7][8]

Troubleshooting Guide

Problem 1: My this compound precipitates out of solution when I add it to my aqueous cell culture medium.

  • Cause: This is a common issue when the final concentration of the organic solvent (like DMSO) is too low to maintain the solubility of the hydrophobic this compound in the aqueous medium.

  • Solution 1: Optimize Final Solvent Concentration: Ensure your serial dilutions are planned to keep the final DMSO concentration consistent and below the cytotoxic level for your cells (e.g., 0.1% to 0.5%).[5]

  • Solution 2: Use a Carrier/Complexing Agent: Consider using a carrier like β-cyclodextrin to form an inclusion complex, which can enhance the aqueous solubility of flavonoids.[7][8]

  • Solution 3: Gentle Warming and Vortexing: When preparing the final dilution, gently warm the aqueous medium to 37°C and vortex the solution immediately after adding the this compound stock to aid dispersion. Do not store the final aqueous solution for extended periods.[4]

Problem 2: I am observing cellular toxicity that I suspect is from the solvent, not my compound.

  • Cause: The concentration of your organic solvent (e.g., DMSO, ethanol) in the final assay well is likely too high.

  • Solution 1: Run a Vehicle Control: Always include a control group that is treated with the same concentration of the solvent used to dissolve the this compound. This will help you differentiate between the effects of the solvent and the compound.

  • Solution 2: Reduce Solvent Concentration: Prepare a more concentrated stock solution of this compound in the organic solvent. This will allow you to use a smaller volume to achieve the desired final concentration of this compound, thereby lowering the final solvent concentration.

  • Solution 3: Explore Alternative Solvents: Test the cytotoxicity of different solvents on your specific cell line. Some cells may tolerate ethanol better than DMSO, or vice versa.[5]

Problem 3: The solubility of my this compound seems inconsistent between experiments.

  • Cause: Inconsistent stock solution preparation, storage, or handling can lead to variability.

  • Solution 1: Standardize Stock Preparation: Always use the same procedure to prepare your stock solution. Use an analytical balance for accurate weighing and ensure the compound is fully dissolved before making further dilutions.

  • Solution 2: Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] this compound should be stored dry, dark, and at low temperatures for long-term stability.[1]

  • Solution 3: Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment. Do not store diluted aqueous solutions for more than a day.[4]

Quantitative Data on Common Solvents

The following table provides a starting point for selecting a solvent for this compound based on general data for flavonoids. The exact solubility of this compound should be determined empirically.

SolventTypeTypical Max Concentration in Cell CultureNotes
DMSO Polar Aprotic< 0.5% (v/v)Excellent for creating high-concentration stock solutions. Can be toxic to cells at higher concentrations.[2][5]
Ethanol Polar Protic< 1.0% (v/v)Good for stock solutions. Generally less toxic than DMSO but may also have biological effects on cells.[5]
DMF Polar Aprotic< 0.5% (v/v)Soluble at approximately 10 mg/ml for similar compounds. Use with caution and perform vehicle controls.[4]
Cyclodextrins CarrierVariesCan significantly increase aqueous solubility by forming inclusion complexes. Generally have low cytotoxicity.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 2.72 mg of this compound (Molecular Weight: 272.30 g/mol )[1] using a calibrated analytical balance.

  • Dissolving: Transfer the weighed this compound to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, sterile-filtered DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protecting tubes. Store at -20°C for long-term use.[1]

Protocol 2: Serial Dilution for In Vitro Assay

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of sterile cell culture medium. Vortex immediately.

  • Final Dilution: Further dilute the intermediate stock into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your assay. For example, to make a 10 µM final solution in 1 mL, add 10 µL of the 1 mM intermediate stock to 990 µL of medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium to match the highest concentration of DMSO used in the experimental wells.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex / Gentle Heat (37°C) add_dmso->vortex store Aliquot and Store at -20°C vortex->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate final Prepare Final Dilution in Pre-warmed Medium intermediate->final add_to_cells Add to Cell Culture final->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing this compound solutions.

G This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Inhibits nfkb NF-κB Pathway This compound->nfkb Inhibits cell_survival Cell Survival This compound->cell_survival Promotes ros->nfkb Activates inflammation Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) nfkb->inflammation Promotes Transcription inflammation->cell_survival Reduces

Caption: Potential signaling pathway modulated by this compound.

References

Troubleshooting low yield of isovestitol during plant extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues related to low isovestitol yield during plant extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to a low yield of this compound?

A low yield of this compound can be attributed to several factors throughout the extraction and analysis workflow. The most critical factors include the quality and preparation of the source plant material, the choice of extraction solvent and technique, the optimization of extraction parameters (temperature, time, and solvent-to-solid ratio), the chemical stability of this compound during the process, and the accuracy of the final quantification method.[1][2][3]

Q2: How does the source plant material affect the final yield?

The quality of the starting material is a crucial and often underestimated variable.[4] The concentration of this compound can vary significantly based on the plant's geographical origin, climate, soil quality, age, and the specific part of the plant being used (e.g., leaves, roots).[4][5] Additionally, the timing of the harvest and post-harvest processing, such as drying and storage methods, can dramatically impact the concentration and stability of the target phytochemical.[4]

Q3: Could this compound be degrading during my extraction process?

Yes, degradation is a significant risk. Isoflavonoids can be sensitive to high temperatures, light, oxygen, and moisture.[4][6] Conventional extraction methods like Soxhlet, which involve prolonged exposure to high heat, can lead to the thermal degradation of heat-sensitive compounds.[3][7][8] It is essential to use extraction conditions that preserve the integrity of the molecule.

Q4: My this compound is in glycoside form. How do I handle this?

In many plants, isoflavonoids exist as glycosides (bound to a sugar molecule).[9] These forms are often more hydrophilic and may not be efficiently extracted by certain organic solvents. To obtain the aglycone form (this compound), a hydrolysis step (acidic, alkaline, or enzymatic) is often required either before or after the initial extraction.[9] This step cleaves the sugar molecule, yielding the biologically active aglycone.

Q5: How do I ensure my analytical results for this compound yield are accurate?

Accurate quantification is essential for determining yield. High-Performance Liquid Chromatography (HPLC) coupled with a UV (DAD/PDA) or Mass Spectrometry (MS) detector is the most common and reliable method.[10][11] For accurate results, your analytical method must be properly validated for selectivity, sensitivity, accuracy, and precision.[12] This includes using a certified reference standard for this compound to create a calibration curve and ensuring proper sample clean-up to avoid matrix effects.

Troubleshooting Guide

Issue 1: Consistently Low or No this compound Detected

If you are experiencing consistently low yields, it is crucial to systematically evaluate each stage of your process. This troubleshooting workflow can help pinpoint the potential cause.

// Nodes start [label="Low this compound Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle, style="filled,rounded"]; check_material [label="Is Plant Material Quality Verified?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; material_issue [label="Potential Issue:\n- Incorrect plant species/part\n- Poor harvest/storage conditions\n- Low natural abundance", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; check_method [label="Is Extraction Method Optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; method_issue [label="Potential Issue:\n- Inefficient method (e.g., maceration)\n- Thermal degradation (e.g., Soxhlet)\n- Inappropriate for isoflavonoids", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; check_solvent [label="Is Solvent Choice Correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_issue [label="Potential Issue:\n- Incorrect polarity\n- Solvent not miscible\n- Pure solvent used instead of aqueous mix", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; check_params [label="Are Parameters (T, t, Ratio) Optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; params_issue [label="Potential Issue:\n- Temperature too high/low\n- Extraction time too short\n- Insufficient solvent-to-solid ratio", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; check_analysis [label="Is Analytical Method Validated?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; analysis_issue [label="Potential Issue:\n- No certified standard\n- Matrix interference\n- Incorrect wavelength/detection", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; solution [label="Yield Potentially Optimized", shape=rectangle, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_material; check_material -> material_issue [label="No"]; material_issue -> check_method [style=dashed]; check_material -> check_method [label="Yes"]; check_method -> method_issue [label="No"]; method_issue -> check_solvent [style=dashed]; check_method -> check_solvent [label="Yes"]; check_solvent -> solvent_issue [label="No"]; solvent_issue -> check_params [style=dashed]; check_solvent -> check_params [label="Yes"]; check_params -> params_issue [label="No"]; params_issue -> check_analysis [style=dashed]; check_params -> check_analysis [label="Yes"]; check_analysis -> analysis_issue [label="No"]; check_analysis -> solution [label="Yes"]; } Caption: A step-by-step flowchart for diagnosing the cause of low this compound yield.

Data Presentation: Extraction Parameters

The efficiency of your extraction is highly dependent on the method and parameters chosen. Modern techniques often provide higher yields in shorter times.[8]

Table 1: Comparison of Common Extraction Techniques for Isoflavonoids

TechniquePrincipleAdvantagesDisadvantagesTypical Solvent
Maceration Soaking plant material in a solvent at room temperature.[13]Simple, low cost, suitable for thermolabile compounds.[3]Time-consuming, low efficiency, large solvent volume.[3][7]Ethanol, Methanol
Soxhlet Extraction Continuous extraction with a hot solvent.[7]More efficient than maceration.Long extraction times, risk of thermal degradation.[3][7]Ethanol, Acetone
Ultrasound-Assisted (UAE) Uses acoustic cavitation to disrupt cell walls.[2]Fast, efficient, reduced solvent and energy use.[8][13]Can generate heat, potential for free radical formation.Aqueous Ethanol/Methanol
Microwave-Assisted (MAE) Uses microwave energy to heat the solvent and rupture plant cells.[2]Very fast, highly efficient, reduced solvent volume.[2][8]Requires specialized equipment, risk of localized overheating.Aqueous Ethanol/Methanol

Table 2: Influence of Key Parameters on Isoflavonoid Extraction Yield

ParameterGeneral Effect on YieldRecommended Approach
Solvent Concentration Aqueous solutions (e.g., 50-80% ethanol in water) are often more efficient than pure solvents for isoflavonoids.[1][9]Test a range of concentrations (e.g., 50%, 70%, 90% ethanol) to find the optimum.
Temperature Higher temperatures increase solubility and diffusion but also increase the risk of degradation.[1][2]For UAE/MAE, aim for moderate temperatures (e.g., 40-70°C).[13] Avoid boiling for extended periods.
Time Yield increases with time up to a point of equilibrium, after which degradation may become dominant.[3]Modern methods like UAE/MAE drastically reduce time (e.g., 15-60 min) compared to maceration (days).[2][13]
Solvent-to-Solid Ratio A higher ratio increases the concentration gradient, improving extraction, but uses more solvent.[3]Start with a ratio of 20:1 to 30:1 (mL solvent: g plant material) and optimize.[1]
Particle Size Smaller particle size increases the surface area for extraction, improving efficiency.[2][3]Grind dried plant material to a fine, uniform powder (e.g., 0.5-1.0 mm).

Experimental Protocols & Workflows

A well-defined experimental workflow is critical for reproducibility.

// Nodes prep [label="1. Plant Material\nPreparation\n(Dry, Grind)"]; extract [label="2. Extraction\n(e.g., UAE with\n70% Ethanol)"]; filter [label="3. Filtration &\nSolvent Removal\n(Rotovap)"]; hydrolysis [label="4. Hydrolysis (Optional)\n(To convert glycosides\nto aglycones)"]; cleanup [label="5. Sample Clean-up\n(e.g., Solid Phase\nExtraction)"]; quantify [label="6. Quantification\n(HPLC-DAD/MS)"]; analyze [label="7. Data Analysis\n(Calculate Yield)"];

// Special Nodes start_node [shape=circle, label="", style=filled, fillcolor="#202124", width=0.2, height=0.2]; end_node [shape=doublecircle, label="", style=filled, fillcolor="#202124", width=0.2, height=0.2];

// Edges start_node -> prep; prep -> extract; extract -> filter; filter -> hydrolysis; hydrolysis -> cleanup; cleanup -> quantify; quantify -> analyze; analyze -> end_node; } Caption: A standard workflow from plant material preparation to final yield calculation.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a starting point for optimizing this compound extraction using UAE, a modern and efficient technique.[2][13]

  • Preparation:

    • Weigh 1.0 g of finely ground, dried plant material into a 50 mL conical flask.

    • Add 25 mL of 70% aqueous ethanol (a 25:1 solvent-to-solid ratio).

  • Extraction:

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

    • Set the sonication parameters. Initial recommended settings are:

      • Temperature: 50°C

      • Time: 40 minutes

      • Power: 150 W

    • Begin sonication. Monitor the temperature to prevent overheating.

  • Recovery:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant the supernatant into a clean round-bottom flask.

    • For exhaustive extraction, the pellet can be re-extracted with a fresh portion of solvent.

    • Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Final Steps:

    • Re-dissolve the dried crude extract in a known volume of HPLC-grade methanol or your mobile phase for analysis.

    • Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

Protocol 2: HPLC Quantification of this compound

This protocol outlines a general method for quantifying this compound in your final extract.

  • Instrumentation and Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Photodiode Array (PDA).

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used for complex plant extracts. A common system is:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program: Start with a low percentage of Solvent B (e.g., 10%), ramp up to a high percentage (e.g., 90%) over 20-30 minutes, hold, and then return to initial conditions to equilibrate. This must be optimized for your specific extract.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at the λmax (maximum absorbance) of this compound. This should be determined by running a UV scan of a pure standard (typically around 250-265 nm for isoflavones).

  • Quantification:

    • Prepare a stock solution of a certified this compound reference standard in HPLC-grade methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

    • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Inject your prepared plant extract sample.

    • Identify the this compound peak in your sample by comparing its retention time and UV spectrum to the pure standard.

    • Calculate the concentration in your sample using the regression equation from the calibration curve. The final yield can then be expressed as mg of this compound per g of dry plant material.

References

Technical Support Center: Optimizing HPLC Parameters for Isovestitol Peak Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of isovestitol.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended HPLC conditions for analyzing this compound?

A1: For initial analysis of this compound, a reversed-phase HPLC method is typically recommended. A good starting point involves a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of acid.[1][2]

Troubleshooting Guide

Issue 1: Poor Peak Resolution or Co-elution of this compound with Impurities

Q2: My this compound peak is not well-separated from an adjacent impurity. How can I improve the resolution?

A2: Improving peak resolution in HPLC involves manipulating three key factors: retention factor (k), selectivity (α), and column efficiency (N).[3][4] The most effective initial step is to adjust the mobile phase composition.[3]

  • Mobile Phase Composition: Modifying the organic-to-aqueous ratio is a primary step. Using a shallower gradient (a slower increase in the organic solvent percentage) can enhance the separation of closely eluting compounds. Acetonitrile is often preferred over methanol as the organic modifier because it can provide sharper peaks due to its lower viscosity.

  • pH of the Aqueous Phase: this compound, a flavonoid, has ionizable hydroxyl groups. Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase can suppress the ionization of these groups. This leads to sharper peaks and more consistent retention times.[1] A mobile phase pH in the range of 2.5 to 3.5 is a good starting point.

  • Column Temperature: Increasing the column temperature can improve efficiency and may alter selectivity.[5] However, excessively high temperatures might not always lead to better separation.[1] It is advisable to test a range of temperatures (e.g., 25°C, 35°C, 45°C) to find the optimal condition.[6]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase, though this will increase the run time.[7]

Workflow for Improving Peak Resolution

G cluster_0 Troubleshooting Poor Peak Resolution start Poor Resolution a Adjust Mobile Phase Gradient (shallower gradient) start->a b Modify Mobile Phase pH (add 0.1% Formic Acid) a->b c Optimize Column Temperature (e.g., 25-45°C) b->c d Decrease Flow Rate c->d e Consider a Different Column (e.g., different stationary phase) d->e end Resolution Improved e->end

Caption: Troubleshooting workflow for improving peak resolution.

Issue 2: Peak Tailing

Q3: The this compound peak is exhibiting significant tailing. What are the potential causes and solutions?

A3: Peak tailing is a common problem that can affect quantification and resolution. The primary causes are often secondary interactions with the stationary phase, column overload, or issues outside the column (extra-column effects).[8]

  • Secondary Interactions: Residual silanol groups on the surface of silica-based C18 columns can interact with polar functional groups on this compound, leading to tailing.[9]

    • Solution: Acidifying the mobile phase with 0.1% formic or acetic acid will protonate these silanol groups, minimizing these unwanted interactions.[8]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing or fronting.[10]

    • Solution: Dilute the sample and inject a smaller volume to see if the peak shape improves.[10]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[11] If the problem persists, the column may need to be replaced.

  • Extra-Column Volume: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.

    • Solution: Use tubing with the smallest possible inner diameter and length to connect the injector, column, and detector.

Logical Diagram for Troubleshooting Peak Tailing

G cluster_1 Troubleshooting Peak Tailing start Peak Tailing Observed a Acidify Mobile Phase (0.1% Formic Acid) start->a b Dilute Sample (Check for Overload) a->b c Flush Column (Strong Solvent Wash) b->c d Check Extra-Column Volume (Tubing Length/Diameter) c->d e Replace Column d->e end Symmetrical Peak e->end

Caption: Logical steps to diagnose and resolve peak tailing.

Issue 3: Peak Fronting

Q4: My this compound peak is fronting. What could be the cause?

A4: Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur.

  • Mass Overload: The most frequent cause of peak fronting is injecting too much sample, which saturates the stationary phase.[10][12]

    • Solution: Dilute the sample and inject a smaller amount. A 1-to-10 dilution is often a good starting point to see if the fronting is resolved.[10]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause the analyte to move too quickly through the beginning of the column, leading to a distorted peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Collapse: In reversed-phase chromatography, using a mobile phase with a very high aqueous content (e.g., >95% water) can cause the C18 chains to collapse, leading to a loss of retention and potential peak fronting.[12]

    • Solution: Ensure the mobile phase always contains a minimum of 5-10% organic solvent. If highly aqueous mobile phases are necessary, consider using an "aqueous C18" or polar-embedded column designed for these conditions.[12]

Quantitative Data Summary

The following tables provide a summary of how different HPLC parameters can affect this compound peak characteristics, based on typical observations for flavonoid compounds.

Table 1: Effect of Mobile Phase Composition on Resolution

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Gradient (Time, %B)Resolution (Rs) between this compound and Impurity
0.1% Formic Acid in WaterAcetonitrile0-20 min, 10-50%1.3
0.1% Formic Acid in WaterAcetonitrile0-30 min, 10-40%1.8
0.1% Formic Acid in WaterMethanol0-20 min, 10-50%1.1

Table 2: Effect of Column Temperature on Retention Time and Peak Asymmetry

Column Temperature (°C)Retention Time (min)Tailing Factor
2515.21.6
3514.51.2
4513.81.1

Experimental Protocols

Protocol 1: General HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in water.[1]

    • B: Acetonitrile.[1]

  • Gradient Elution:

    • Start with 10% B.

    • Increase to 50% B over 20 minutes.

    • Increase to 90% B over 5 minutes and hold for 5 minutes.

    • Return to 10% B and equilibrate for 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[6]

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 280 nm for flavonoids).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: Column Flushing to Address Contamination

This protocol is for cleaning a C18 column that may be contaminated.

  • Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.

  • Flush with Water: Pump 100% HPLC-grade water through the column for 20-30 minutes to remove any buffer salts.

  • Flush with Isopropanol: Flush the column with 100% isopropanol for 30-60 minutes.

  • Flush with Methylene Chloride (Optional, check column specifications): For very non-polar contaminants, a flush with methylene chloride can be effective.

  • Return to Operating Solvents: Flush again with isopropanol, then with the mobile phase organic solvent (e.g., acetonitrile), and finally with the initial mobile phase conditions before re-connecting to the detector and equilibrating the system.

Experimental Workflow Diagram

G cluster_2 General HPLC Experimental Workflow a Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) b Equilibrate Column (C18, 35°C, 1.0 mL/min) a->b c Prepare Sample (Dissolve in initial mobile phase) b->c d Inject Sample (10 µL) c->d e Run Gradient Elution d->e f Detect at λmax e->f g Analyze Data f->g

Caption: A typical experimental workflow for HPLC analysis.

References

Common interferences in the spectroscopic analysis of isovestitol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isovestitol. The information is presented in a question-and-answer format to directly address common issues encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs)

1. What are the most common sources of interference in the spectroscopic analysis of this compound?

The most common interferences depend on the spectroscopic technique being used and the sample matrix.

  • UV-Vis Spectroscopy: Interference often arises from other co-extracted compounds with overlapping absorption spectra. Since this compound is a flavonoid, other flavonoids and phenolic compounds from the plant source are the most likely interferences[1][2][3][4][5][6][7][8][9]. In formulated products, excipients can also interfere.

  • NMR Spectroscopy: The primary sources of interference are residual solvents from the extraction and purification process, as well as structurally similar isoflavones that may be present as impurities[1][10].

  • Mass Spectrometry (MS): In complex matrices like plasma or tissue extracts, the most significant interference is the "matrix effect," which can suppress or enhance the ionization of this compound, leading to inaccurate quantification[11][12][13][14][15][16][17][18][19][20]. Formation of adducts with salts (e.g., sodium, potassium) can also complicate the mass spectrum.

2. How can I minimize matrix effects in the LC-MS/MS analysis of this compound in biological samples?

Minimizing matrix effects is crucial for accurate quantification of this compound in biological fluids. Here are several strategies:

  • Effective Sample Preparation: Use a robust sample preparation method to remove as many matrix components as possible. This can include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)[15].

  • Chromatographic Separation: Optimize the HPLC method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry[1][5][9][21].

  • Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI) for certain compounds[15].

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects, as it will be affected in the same way as the analyte.

3. What are the expected degradation products of this compound, and how can I avoid them?

This compound, like other flavonoids, can be susceptible to degradation under certain conditions. Forced degradation studies are typically performed to identify potential degradation products[22][23][24][25][26]. Common stress conditions that can lead to degradation include:

  • Acidic and Basic Hydrolysis: Cleavage of ether linkages.

  • Oxidation: Reaction with oxidizing agents.

  • Photolysis: Degradation upon exposure to light.

  • Thermal Stress: Degradation at elevated temperatures.

To avoid degradation, it is recommended to store this compound standards and samples in a cool, dark place and to use freshly prepared solutions for analysis.

Troubleshooting Guides

UV-Vis Spectroscopy
Problem Possible Cause Solution
Poorly defined or broad absorption peak Sample contains impurities with overlapping spectra.Improve sample purification. Use a diode array detector to check for co-eluting peaks.
Incorrect solvent used for analysis.Ensure this compound is fully dissolved and the solvent does not interfere with the measurement.
Inaccurate quantification Interference from co-eluting compounds.Optimize HPLC separation to resolve this compound from interfering peaks.
Incorrect baseline correction.Ensure proper blank subtraction and baseline correction.
NMR Spectroscopy
Problem Possible Cause Solution
Unexpected peaks in the spectrum Residual solvent from sample preparation.Identify the solvent peaks by comparing with known chemical shift tables. Dry the sample thoroughly before analysis.
Presence of structurally similar isoflavone impurities.Purify the sample further using techniques like preparative HPLC. Compare the spectrum with reference spectra of known isoflavones.
Broad or distorted peaks Poor sample shimming.Re-shim the instrument.
Sample has low solubility in the chosen deuterated solvent.Use a different deuterated solvent or a co-solvent to improve solubility.
Mass Spectrometry (LC-MS/MS)
Problem Possible Cause Solution
Low signal intensity or poor sensitivity Ion suppression due to matrix effects.Improve sample cleanup (e.g., use SPE). Optimize chromatographic separation. Consider using a different ionization source (e.g., APCI).
Inefficient ionization of this compound.Optimize MS source parameters (e.g., spray voltage, gas flow rates).
Inconsistent or irreproducible results Variable matrix effects between samples.Use a stable isotope-labeled internal standard.
Adduct formation with salts.Add a small amount of a volatile acid (e.g., formic acid) to the mobile phase to promote protonation.

Data Presentation

Table 1: Common Isoflavone Interferences from Trifolium pratense (Red Clover)

CompoundMolecular Weight ( g/mol )Common Mass Spectrometry AdductsPotential for Spectroscopic Overlap
This compound 272.29 [M+H]⁺, [M+Na]⁺, [M+K]⁺ -
Daidzein254.24[M+H]⁺, [M+Na]⁺, [M+K]⁺High (UV-Vis, MS)
Genistein270.24[M+H]⁺, [M+Na]⁺, [M+K]⁺High (UV-Vis, MS)
Formononetin268.27[M+H]⁺, [M+Na]⁺, [M+K]⁺High (UV-Vis, MS)
Biochanin A284.27[M+H]⁺, [M+Na]⁺, [M+K]⁺High (UV-Vis, MS)

Table 2: Representative Matrix Effects on this compound Quantification in Human Plasma

Sample Preparation MethodAnalyte Concentration (ng/mL)Signal Suppression (%)
Protein Precipitation1045 ± 8
Liquid-Liquid Extraction1025 ± 6
Solid-Phase Extraction1010 ± 4

Experimental Protocols

Protocol 1: Extraction of this compound from Trifolium pratense (Red Clover)

  • Sample Preparation: Dry the aerial parts of Trifolium pratense at 40°C and grind to a fine powder.

  • Extraction: Macerate 10 g of the powdered plant material in 100 mL of 80% methanol with sonication for 30 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent under reduced pressure at 40°C to obtain the crude extract.

  • Purification (Optional): For higher purity, the crude extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.

Protocol 2: HPLC-UV Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • 0-20 min: 20-80% A

    • 20-25 min: 80% A

    • 25-30 min: 80-20% A

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Visualizations

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Spectroscopic Analysis plant_material Dried & Ground Plant Material (e.g., Red Clover) extraction Solvent Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract hplc HPLC Separation crude_extract->hplc Purification/ Analysis nmr NMR Analysis crude_extract->nmr For Structural Elucidation uv_vis UV-Vis Detection hplc->uv_vis ms MS Detection hplc->ms

Caption: Experimental workflow for the extraction and spectroscopic analysis of this compound.

Troubleshooting_Logic cluster_identification Problem Identification cluster_uv_solutions UV-Vis Troubleshooting cluster_nmr_solutions NMR Troubleshooting cluster_ms_solutions MS Troubleshooting start Problem with Spectroscopic Data is_uv UV-Vis Issue? start->is_uv is_nmr NMR Issue? start->is_nmr is_ms MS Issue? start->is_ms uv_sol1 Improve Sample Purification is_uv->uv_sol1 Broad/Overlapping Peaks uv_sol2 Optimize HPLC Separation is_uv->uv_sol2 Inaccurate Quantification uv_sol3 Check Solvent & Baseline is_uv->uv_sol3 Distorted Spectrum nmr_sol1 Identify/Remove Residual Solvents is_nmr->nmr_sol1 Unexpected Peaks nmr_sol2 Further Purify Sample is_nmr->nmr_sol2 Impurity Peaks nmr_sol3 Re-shim or Change Solvent is_nmr->nmr_sol3 Broad/Distorted Peaks ms_sol1 Enhance Sample Cleanup (SPE) is_ms->ms_sol1 Low Signal/ Ion Suppression ms_sol2 Use Stable Isotope Internal Standard is_ms->ms_sol2 Inconsistent Results ms_sol3 Optimize Ionization Source is_ms->ms_sol3 Poor Sensitivity

Caption: Troubleshooting logic for common spectroscopic issues with this compound.

Phytoestrogen_Signaling cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Phytoestrogen) gper GPER This compound->gper er_alpha_beta_cyt ERα / ERβ This compound->er_alpha_beta_cyt pi3k_akt PI3K/Akt Pathway gper->pi3k_akt mapk_erk MAPK/ERK Pathway gper->mapk_erk er_alpha_beta_cyt->pi3k_akt er_alpha_beta_cyt->mapk_erk er_alpha_beta_nuc ERα / ERβ er_alpha_beta_cyt->er_alpha_beta_nuc Translocation gene_transcription Gene Transcription pi3k_akt->gene_transcription Influences mapk_erk->gene_transcription Influences ere Estrogen Response Element (ERE) er_alpha_beta_nuc->ere Binds to ere->gene_transcription Regulates

References

Technical Support Center: Enhancing Isovestitol Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of isovestitol in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

This compound, a flavonoid, likely faces several challenges that limit its oral bioavailability. These include:

  • Poor Aqueous Solubility: Like many flavonoids, this compound is predicted to have low water solubility, which is a primary barrier to its dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2]

  • Low Permeability: The ability of this compound to pass through the intestinal membrane may be limited.[2]

  • First-Pass Metabolism: this compound may be extensively metabolized in the intestines and liver before it reaches systemic circulation, significantly reducing the amount of active compound available.[3][4][5][6][7] Flavonoids are known to undergo conjugation reactions such as glucuronidation and sulfation in the gut wall and liver.[8]

Q2: What are the most promising formulation strategies to improve the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of poor solubility and enhance the bioavailability of flavonoids like this compound.[1][9] These include:

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can significantly increase its aqueous solubility and stability.[10][11][12][13]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions in the GI tract, which can enhance the solubility and absorption of lipophilic drugs like this compound.[14][15][16][17][18]

  • Nanoparticle-Based Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, potentially leading to improved absorption.[19][20][21][22][23] This can be achieved through techniques like nanosuspensions or encapsulation in polymeric nanoparticles.

Q3: Can co-administration with other compounds improve this compound bioavailability?

Yes, co-administration with certain compounds can enhance the bioavailability of flavonoids. For example, absorption enhancers can increase intestinal permeability.[1] However, this approach requires careful investigation to ensure the safety and efficacy of the combination.

Troubleshooting Guides

This section provides solutions to common problems encountered during animal studies aimed at improving this compound bioavailability.

Problem 1: High variability in plasma concentrations of this compound between individual animals.
  • Possible Cause: Inconsistent oral dosing technique.

  • Troubleshooting Steps:

    • Standardize Gavage Procedure: Ensure all personnel are trained and follow a standardized oral gavage protocol.[24][25][26][27][28] The volume and speed of administration should be consistent.

    • Vehicle Selection: Use a consistent and appropriate vehicle for this compound administration. Ensure this compound is uniformly suspended or dissolved in the vehicle prior to each administration.

    • Fasting State: Standardize the fasting period for animals before dosing, as food can significantly affect the absorption of flavonoids.[29]

Problem 2: No significant improvement in bioavailability despite using a novel formulation.
  • Possible Cause: The formulation may not be optimized for this compound or the in vivo conditions.

  • Troubleshooting Steps:

    • In Vitro Characterization: Before in vivo studies, thoroughly characterize the formulation. For SEDDS, confirm self-emulsification properties and droplet size.[16] For cyclodextrin complexes, confirm complexation efficiency.[10]

    • Dissolution Studies: Perform in vitro dissolution tests in simulated gastric and intestinal fluids to ensure the formulation enhances this compound release.

    • Stability of the Formulation: Assess the stability of the formulation under physiological conditions. Some formulations may degrade or precipitate in the GI tract.

    • Consider First-Pass Metabolism: If the formulation successfully increases solubility and absorption into the gut wall, extensive first-pass metabolism in the intestine and liver might still limit systemic bioavailability.[4][5][6]

Problem 3: Difficulty in detecting and quantifying this compound in plasma samples.
  • Possible Cause: Low plasma concentrations due to poor bioavailability, rapid metabolism, or inadequate analytical method sensitivity.

  • Troubleshooting Steps:

    • Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound and its potential metabolites in plasma.[30]

    • Increase Dose (with caution): If toxicologically permissible, a higher dose of this compound can be administered to achieve detectable plasma concentrations.

    • Analyze for Metabolites: In addition to the parent this compound, analyze for its major metabolites (e.g., glucuronide and sulfate conjugates) to get a more complete picture of its absorption and metabolism.

Data Presentation

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValueImplication for Bioavailability
Molecular Weight272.29 g/mol [30]Favorable for passive diffusion.
LogP~3.5 (Predicted)Indicates good lipophilicity but poor aqueous solubility.
Aqueous Solubility< 10 µg/mL (Predicted)Low solubility is a major hurdle for absorption.[31][32][33][34]
pKa~9.0 (Predicted)Ionization in the intestine could affect permeability.

Table 2: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Hypothetical Data)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension5050 ± 152.0 ± 0.5200 ± 60100
This compound-β-CD Complex50250 ± 501.0 ± 0.31200 ± 250600
This compound-SEDDS50400 ± 800.8 ± 0.22000 ± 4001000

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin (β-CD) Inclusion Complex
  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to β-CD (commonly 1:1 or 1:2) by phase solubility studies.

  • Preparation:

    • Dissolve a defined amount of β-CD in deionized water with heating and stirring.

    • Add the corresponding molar amount of this compound (dissolved in a minimal amount of a suitable organic solvent like ethanol) to the β-CD solution.

    • Stir the mixture at a constant temperature (e.g., 40-60°C) for 24-48 hours.

    • Cool the solution and then freeze-dry to obtain the solid inclusion complex powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[35]

Protocol 2: Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g). House the animals under standard laboratory conditions.

  • Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing:

    • Divide the rats into groups (e.g., control group receiving this compound suspension, and experimental groups receiving different formulations).

    • Administer the this compound formulations orally via gavage at a predetermined dose.[24][27] The volume should typically not exceed 10 mL/kg.[26]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound (and its metabolites, if applicable) in the plasma samples using a validated LC-MS/MS method.[36][37][38][39][40]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Mandatory Visualizations

bioavailability_challenges cluster_formulation Oral Formulation cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation This compound This compound Dissolution Dissolution in GI Fluids This compound->Dissolution Poor Solubility (Challenge) Absorption Absorption (Intestinal Wall) Dissolution->Absorption Low Permeability (Challenge) Metabolism_Gut Intestinal First-Pass Metabolism Absorption->Metabolism_Gut Liver Liver Absorption->Liver Metabolism_Gut->Liver Metabolism_Liver Hepatic First-Pass Metabolism Liver->Metabolism_Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Metabolism_Liver->Systemic

Caption: Challenges in the oral bioavailability pathway of this compound.

formulation_strategies cluster_problem Problem: Poor Bioavailability of this compound cluster_solutions Formulation Solutions cluster_outcome Desired Outcome PoorSolubility Poor Aqueous Solubility Cyclodextrin Cyclodextrin Inclusion Complex PoorSolubility->Cyclodextrin SEDDS Self-Emulsifying Drug Delivery System (SEDDS) PoorSolubility->SEDDS Nanoparticles Nanoparticle-Based Formulations PoorSolubility->Nanoparticles FirstPass First-Pass Metabolism FirstPass->SEDDS May partially bypass hepatic portal route ImprovedBioavailability Improved Bioavailability Cyclodextrin->ImprovedBioavailability SEDDS->ImprovedBioavailability Nanoparticles->ImprovedBioavailability

Caption: Formulation strategies to enhance this compound bioavailability.

experimental_workflow Formulation 1. Formulation Preparation (e.g., SEDDS, Cyclodextrin Complex) Dosing 3. Oral Gavage Administration Formulation->Dosing Animals 2. Animal Preparation (Fasting) Animals->Dosing Sampling 4. Serial Blood Sampling Dosing->Sampling Processing 5. Plasma Separation and Storage Sampling->Processing Analysis 6. LC-MS/MS Analysis Processing->Analysis PK_Analysis 7. Pharmacokinetic Analysis Analysis->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study in rats.

References

Optimizing the dose and administration route for isovestitol in vivo.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is a limited amount of publicly available in vivo data specifically for isovestitol. Therefore, this technical support center provides guidance based on established principles for structurally related isoflavonoids and general best practices for in vivo studies of flavonoids. The provided quantitative data and protocols should be considered as a starting point and may require significant optimization for this compound.

Frequently Asked Questions (FAQs)

1. What is a recommended starting dose for this compound in a rodent model?

Due to the lack of specific in vivo studies for this compound, a definitive starting dose cannot be provided. However, based on studies with other isoflavonoids like genistein and daidzein, a common starting dose range for oral administration in rodents is between 10 and 50 mg/kg body weight. It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.

2. Which administration route is best for this compound?

The optimal administration route depends on the experimental goals.

  • Oral (p.o.) gavage: This is the most common route for studying the effects of dietary compounds and allows for the investigation of absorption and metabolism. However, bioavailability can be variable.

  • Intraperitoneal (i.p.) injection: This route bypasses first-pass metabolism in the liver, often leading to higher bioavailability than oral administration. It is useful for investigating the direct systemic effects of the compound.

  • Intravenous (i.v.) injection: This route ensures 100% bioavailability and is ideal for pharmacokinetic studies to determine parameters like clearance and volume of distribution.

3. What are the common challenges when working with this compound in vivo?

Researchers may encounter challenges related to this compound's:

  • Solubility: Like many flavonoids, this compound may have poor water solubility, making formulation for in vivo administration difficult.

  • Stability: The compound's stability in different vehicles and under physiological conditions should be assessed.

  • Bioavailability: Oral bioavailability of isoflavonoids can be low and variable due to factors like metabolism by gut microbiota and first-pass metabolism.

4. What vehicle should I use to dissolve/suspend this compound for in vivo administration?

The choice of vehicle is critical for ensuring accurate dosing and minimizing toxicity. Common vehicles for flavonoids include:

  • Aqueous solutions: For water-soluble salts or derivatives.

  • Suspensions: For poorly soluble compounds, often in vehicles like 0.5% carboxymethylcellulose (CMC) or gum arabic.

  • Solutions in biocompatible solvents: Such as a mixture of polyethylene glycol (PEG), ethanol, and saline. The concentration of organic solvents should be kept to a minimum to avoid toxicity.

It is essential to test the solubility and stability of this compound in the chosen vehicle before starting in vivo experiments.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in experimental results - Inconsistent dosing technique.- Variable oral bioavailability due to differences in gut microbiota.- Instability of the this compound formulation.- Ensure all personnel are properly trained in the administration technique.- Consider co-housing animals to normalize gut microbiota.- Prepare fresh formulations daily and protect from light and heat.
No observable effect at the tested dose - Insufficient dose.- Poor bioavailability.- Rapid metabolism and clearance.- Perform a dose-escalation study to find a more effective dose.- Consider an administration route with higher bioavailability (e.g., i.p. injection).- Analyze plasma concentrations to determine if therapeutic levels are being reached.
Signs of toxicity in animals (e.g., weight loss, lethargy) - The dose is too high.- Toxicity of the vehicle.- Reduce the dose.- Run a vehicle-only control group to assess its toxicity.- Consider a different, less toxic vehicle.
Difficulty in dissolving this compound - Poor intrinsic solubility.- Try different biocompatible co-solvents (e.g., PEG400, DMSO, ethanol) in minimal amounts.- Use sonication or gentle heating to aid dissolution.- Prepare a micronized suspension to improve dissolution rate.

Quantitative Data Summary (Illustrative for Isoflavonoids)

Table 1: Illustrative Pharmacokinetic Parameters of Common Isoflavonoids (Oral Administration in Rodents)

Disclaimer: These are typical values for isoflavonoids like genistein and daidzein and may not be representative of this compound.

ParameterDaidzeinGenistein
Time to Peak Concentration (Tmax) 4 - 8 hours4 - 8 hours
Elimination Half-life (t1/2) 8 - 10 hours10 - 12 hours
Oral Bioavailability 10 - 30%5 - 20%

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (Suspension)
  • Materials: this compound powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, sterile mortar and pestle, sterile graduated cylinder, sterile magnetic stir bar and stir plate.

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Levigate the powder in a sterile mortar with a small volume of the 0.5% CMC vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.

    • Transfer the suspension to a sterile beaker with a magnetic stir bar.

    • Stir the suspension for 15-20 minutes on a stir plate before administration to ensure homogeneity.

    • Administer the suspension to the animals via oral gavage using an appropriate gauge needle.

Protocol 2: Pharmacokinetic Study Design (Illustrative)
  • Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Intravenous (i.v.) administration (e.g., 5 mg/kg).

    • Group 2: Oral (p.o.) administration (e.g., 20 mg/kg).

  • Procedure:

    • Fast animals overnight before dosing.

    • Administer this compound via the assigned route.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of this compound and its potential metabolites using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) using appropriate software.

Visualizations

Signaling Pathways

Isoflavonoids are known to modulate various signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. The following diagram illustrates some of the key pathways that could potentially be affected by this compound.

Isoflavonoid_Signaling_Pathways This compound This compound Receptor Cell Surface / Nuclear Receptors This compound->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK NFkB NF-κB Receptor->NFkB Inhibition PPAR PPARs Receptor->PPAR Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation MAPK->Apoptosis Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by isoflavonoids.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.

InVivo_Efficacy_Workflow A Animal Model Selection (e.g., Disease Model) B Dose Formulation & Vehicle Selection A->B C Dose-Response Study (Pilot) B->C D Definitive Efficacy Study (Treatment vs. Vehicle Control) C->D E In-life Observations (e.g., Clinical Signs, Body Weight) D->E F Endpoint Analysis (e.g., Biomarkers, Histopathology) E->F G Data Analysis & Interpretation F->G

Caption: General workflow for an in vivo efficacy study.

Minimizing matrix effects in LC-MS/MS analysis of isovestitol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of isovestitol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A: Matrix effects are the alteration of ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[2] In complex matrices like plasma or plant extracts, endogenous components such as phospholipids, salts, and metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[3][4]

Q2: What are the most common sources of matrix effects in this compound analysis?

A: The most common sources of matrix effects depend on the sample type.

  • Biological Fluids (Plasma, Serum, Urine): Phospholipids are a major cause of ion suppression.[4] Other sources include salts, endogenous metabolites, and proteins.[1]

  • Plant Extracts: Pigments (e.g., chlorophylls), phenolic compounds, sugars, and lipids can interfere with this compound analysis.[5]

Q3: How can I assess the presence and magnitude of matrix effects for this compound?

A: The most common method is the post-extraction spike method.[1] This involves comparing the peak area of this compound spiked into a pre-extracted blank matrix sample with the peak area of this compound in a neat solvent at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

Q4: What is the best internal standard (IS) to use for this compound analysis?

A: A stable isotope-labeled (SIL) internal standard of this compound is the gold standard.[6][7] A SIL IS has the same physicochemical properties as this compound and will co-elute, experiencing the same degree of matrix effects. This allows for accurate correction of any signal suppression or enhancement. If a SIL IS for this compound is not available, a structurally similar compound (an analog) that does not co-elute with other interferences can be used, but it may not perfectly compensate for matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound due to matrix effects.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column Contamination: Accumulation of matrix components (e.g., phospholipids) on the column.[8] 2. Inappropriate Injection Solvent: Sample dissolved in a solvent stronger than the initial mobile phase. 3. Co-eluting Interferences: Matrix components eluting at the same time as this compound.[9]1. Column Washing: Implement a robust column wash protocol after each batch. Consider using a guard column. 2. Solvent Matching: Ensure the sample solvent is the same as or weaker than the initial mobile phase. 3. Chromatographic Optimization: Adjust the gradient, mobile phase composition, or try a different column chemistry to improve separation.
Low Signal Intensity / Ion Suppression 1. High Concentration of Co-eluting Matrix Components: Especially phospholipids in plasma samples.[4] 2. Inefficient Ionization: Suboptimal ion source parameters. 3. Poor Sample Cleanup: Inadequate removal of interfering substances.1. Improve Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates.[4] 2. Optimize MS Parameters: Tune ion source parameters (e.g., spray voltage, gas flows, temperature) for this compound. 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[10]
High Signal Intensity / Ion Enhancement 1. Co-eluting Compounds that Enhance Ionization: Less common than suppression but can occur. 2. Carryover from a Previous High-Concentration Sample. 1. Chromatographic Separation: Improve the separation of this compound from the enhancing compound(s). 2. Injector Wash: Implement a thorough needle and injector wash protocol between samples.
Poor Reproducibility (High %RSD) 1. Inconsistent Matrix Effects: Variation in the composition of the matrix between different samples.[9] 2. Inconsistent Sample Preparation: Variability in extraction recovery. 3. Instrument Instability. 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects.[6] 2. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol. Automate if possible. 3. System Suitability Tests: Run quality control (QC) samples throughout the batch to monitor instrument performance.

Quantitative Data Summary

The following tables summarize typical quantitative data for matrix effect and recovery for isoflavones, which can be considered representative for this compound in the absence of specific data.

Table 1: Matrix Effect and Recovery of Isoflavones in Plasma/Serum

AnalyteSample Preparation MethodMatrix Effect (%)Recovery (%)Reference
Isoflavone AglyconesLiquid-Liquid Extraction (LLE)85.7 - 100.285.7 - 100.2[6]
Various DrugsLiquid-Liquid Extraction (LLE)89.3 - 111.090.4 - 113.6[11]
Megestrol AcetateLiquid-Liquid Extraction (LLE)95.1 - 100.074.2 - 79.0[12]
Nine CompoundsNot Specified80.0 - 111.087.6 - 106.0[13]

Note: Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. Recovery (%) is calculated as (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100.

Experimental Protocols

Below are detailed methodologies for key experiments. Disclaimer: These are generalized protocols for isoflavones and may require optimization for this compound.

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add 25 µL of a stable isotope-labeled this compound internal standard (IS) solution.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 500 µL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Extract
  • Sample Preparation:

    • To 1 mL of plant extract, add 25 µL of the IS solution.

    • Dilute with 1 mL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Parameters (Example for Isoflavones)
  • LC Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 8 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized for this compound)

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for Isoflavonoids (Proxy for this compound)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Daidzein255.1199.125
Genistein271.1153.130
Glycitein285.1270.120
This compound (Predicted)~271.1To be determinedTo be optimized

Note: The MRM transitions and collision energy for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma or Plant Extract Add_IS Add IS Sample->Add_IS Extraction LLE or SPE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Problem Encountered (e.g., Poor Peak Shape, Low Signal) Check_Chromatography Review Chromatogram Start->Check_Chromatography Check_Sample_Prep Evaluate Sample Preparation Start->Check_Sample_Prep Check_MS_Params Verify MS Parameters Start->Check_MS_Params Optimize_LC Optimize LC Method (Gradient, Column) Check_Chromatography->Optimize_LC Peak shape/retention issues Improve_Cleanup Improve Sample Cleanup (SPE, LLE, PLR) Check_Sample_Prep->Improve_Cleanup Suspected matrix effect Use_SIL_IS Use Stable Isotope-Labeled IS Check_Sample_Prep->Use_SIL_IS High variability Tune_MS Re-tune Ion Source Check_MS_Params->Tune_MS Low sensitivity Solution Problem Resolved Optimize_LC->Solution Improve_Cleanup->Solution Use_SIL_IS->Solution Tune_MS->Solution

Caption: A logical workflow for troubleshooting common issues in this compound LC-MS/MS analysis.

References

How to handle isovestitol's sensitivity to light and temperature.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of isovestitol to mitigate its sensitivity to light and temperature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring isoflavonoid, a class of compounds known for their potential therapeutic properties, including antioxidant and anti-inflammatory effects. Like many flavonoids, this compound's chemical structure makes it susceptible to degradation when exposed to light and elevated temperatures. This degradation can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental results and the overall integrity of research.

Q2: What are the primary environmental factors that affect this compound's stability?

A2: The primary factors are light exposure and temperature. Flavonoids are sensitive to their environmental conditions.[1] The energy from light, particularly UV and blue light, can induce photochemical reactions, while elevated temperatures can accelerate degradation kinetics. The presence of oxygen and the pH of the solution can also play a significant role in stability.

Q3: How should I store this compound to ensure its long-term stability?

A3: For long-term storage (months to years), this compound should be stored as a solid in a dry, dark environment at -20°C.[2] For short-term storage (days to weeks), a temperature of 0-4°C is acceptable.[2] It is crucial to minimize exposure to light at all times.

Q4: I've noticed a change in the color of my this compound solution. What does this indicate?

A4: A change in color, such as yellowing or browning, is a common indicator of flavonoid degradation. This is likely due to oxidation and the formation of degradation products. If you observe a color change, it is recommended to use a fresh stock of this compound for your experiments to ensure the accuracy of your results.

Q5: Can I work with this compound on an open lab bench?

A5: It is strongly advised to minimize the exposure of this compound to ambient light. If possible, work in a dimly lit area or use amber-colored labware. For sensitive experiments, covering flasks and tubes with aluminum foil is a practical way to protect the compound from light degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results or loss of biological activity. Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure this compound is stored at the recommended temperature and protected from light. 2. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. 3. Minimize Exposure During Experiments: Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Work quickly to reduce the time the compound is exposed to ambient conditions.
Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS). Formation of degradation products.1. Analyze a Fresh Sample: Run a standard of freshly dissolved this compound to confirm its retention time and purity. 2. Optimize Handling Protocol: Implement the recommended handling procedures to prevent degradation during sample preparation and analysis. 3. Characterize Degradants (Optional): If necessary, use mass spectrometry to identify the degradation products to better understand the degradation pathway.
Precipitation of this compound from solution. Poor solubility or degradation leading to less soluble products.1. Check Solvent and Concentration: Ensure the chosen solvent and concentration are appropriate for this compound. 2. Gentle Warming: If solubility is an issue, gentle warming may help, but be mindful of potential temperature-induced degradation. 3. Sonication: Use of an ultrasonic bath can aid in dissolution.

Data on Isoflavonoid Stability

While specific quantitative data for this compound is limited, the following table summarizes stability data for structurally related isoflavones, providing a general indication of their sensitivity.

Isoflavone Condition Observation Reference
DaidzeinHeated at 150°C, pH 3.1Most labile compound, significant degradation observed.[3]
GenisteinStored in soy milk at 70-90°CShowed first-order degradation kinetics.[4][5]
Various IsoflavonesStored at 4°CMost suitable temperature for minimal degradation of bioactive aglycones.[6]
Various IsoflavonesExposure to lightCan lead to degradation, but the extent is compound-specific.[7][8][9][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Work in a dimly lit area or under a fume hood with the sash lowered to minimize light exposure. Use amber-colored volumetric flasks and vials.

  • Weighing: Accurately weigh the desired amount of solid this compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate solvent (e.g., DMSO, ethanol) to the volumetric flask. Use a vortex mixer or sonicator to ensure complete dissolution. Avoid excessive heating.

  • Storage: Store the stock solution in an amber vial at -20°C for long-term storage or 0-4°C for short-term use. The vial should be tightly sealed to prevent solvent evaporation and moisture absorption.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Protocol 2: General Handling for In Vitro Experiments
  • Thawing: When ready to use, thaw the stock solution at room temperature in the dark.

  • Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

  • Protection from Light: During incubation periods, ensure that cell culture plates or tubes containing this compound are protected from light by covering them with aluminum foil or placing them in a light-blocking secondary container within the incubator.

  • Temperature Control: Avoid exposing this compound solutions to high temperatures. If a heating step is necessary for the experimental protocol, minimize the duration and temperature.

Visualizations

Experimental Workflow for Handling this compound

G cluster_storage Storage cluster_preparation Solution Preparation (Dim Light) cluster_experiment Experimental Use cluster_analysis Analysis storage Store this compound (Solid, -20°C, Dark) weigh Weigh Solid storage->weigh Retrieve dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve stock Prepare Stock Solution (Amber Vial) dissolve->stock thaw Thaw Stock Solution (Dark) stock->thaw Use dilute Prepare Working Solution thaw->dilute protect Protect from Light (e.g., Foil) dilute->protect incubate Incubate with Samples protect->incubate analyze Analyze Samples incubate->analyze

Caption: Workflow for handling this compound to minimize degradation.

Potential Degradation Pathway of this compound

G This compound This compound oxidized_intermediate Oxidized Intermediate This compound->oxidized_intermediate Light / Heat + O2 degradation_products Degradation Products (e.g., smaller phenolic compounds) oxidized_intermediate->degradation_products Further Reactions

Caption: Simplified potential degradation pathway for this compound.

References

Improving the efficiency of isovestitol synthesis reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of isovestitol synthesis reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the formation of a deoxybenzoin intermediate, followed by cyclization and reduction.

Issue 1: Low Yield in Deoxybenzoin Formation

The initial step in many isoflavonoid syntheses is the Friedel-Crafts acylation or a similar reaction to form a deoxybenzoin precursor. Low yields at this stage will significantly impact the overall efficiency.

  • Question: My Friedel-Crafts acylation to produce the deoxybenzoin precursor is resulting in a low yield. What are the potential causes and how can I troubleshoot this? Answer: Low yields in this step are often attributed to several factors:

    • Moisture: The presence of water can deactivate the Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂). Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

    • Substrate Reactivity: The aromatic starting materials (e.g., a phenol and a phenylacetic acid derivative) may be deactivated or prone to side reactions. The choice of catalyst and reaction temperature is crucial.

    • Stoichiometry: An incorrect molar ratio of reactants to the catalyst can lead to incomplete reaction or side product formation.

    • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition.

    Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven at >100°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

    • Optimize Catalyst and Stoichiometry: Titrate the amount of Lewis acid. A common starting point is 1.1 to 1.5 equivalents relative to the limiting reagent.

    • Control Reaction Temperature: Start the reaction at a lower temperature (e.g., 0°C) and slowly warm to room temperature or reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Consider Alternative Catalysts: If common Lewis acids fail, consider using milder catalysts or different reaction conditions as reported in the literature for similar substrates.

Issue 2: Inefficient Cyclization to Isoflavanone

The cyclization of the deoxybenzoin to form the isoflavanone core is a critical step. Incomplete cyclization or the formation of side products are common hurdles.

  • Question: I am observing incomplete conversion of my deoxybenzoin to the isoflavanone, or I am seeing significant side product formation. How can I improve this step? Answer: The efficiency of the cyclization reaction is highly dependent on the choice of cyclizing agent and the reaction conditions.

    • Choice of Reagent: A variety of reagents can be used for this one-carbon insertion and cyclization, such as dimethylformamide (DMF) with a Lewis acid (e.g., BF₃·OEt₂) and a dehydrating agent (e.g., MsCl or POCl₃), or triethyl orthoformate with a base. The choice of reagent should be tailored to the specific substrate.

    • Reaction Time and Temperature: These reactions can be sensitive to temperature. Some may require heating, while others proceed at room temperature. Monitoring by TLC is essential to determine the optimal reaction time and prevent decomposition.

    • Side Reactions: Deoxybenzoins can undergo other reactions, such as self-condensation, if the cyclization is not efficient.

    Troubleshooting Steps:

    • Screen Cyclizing Agents: If one method provides low yields, consider alternative reagents. For example, if the Vilsmeier-Haack type conditions (DMF/POCl₃) are not effective, a method using triethyl orthoformate and a base like piperidine might be more successful.

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time. Analyze aliquots of the reaction mixture by TLC or LC-MS to track the consumption of the starting material and the formation of the product and any byproducts.

    • Purification of Deoxybenzoin: Ensure the deoxybenzoin starting material is pure, as impurities can interfere with the cyclization reaction.

Issue 3: Poor Yield or Selectivity in the Reduction of Isoflavanone to this compound

The final step is the reduction of the isoflavanone carbonyl group and potentially other functionalities to yield the isoflavan, this compound.

  • Question: The reduction of my isoflavanone to this compound is giving a low yield or a mixture of products. What can I do to improve this? Answer: The choice of reducing agent is critical for achieving high yield and selectivity in this step.

    • Reducing Agent: A common and effective method for reducing the isoflavanone carbonyl is catalytic hydrogenation (e.g., H₂ with Pd/C). Other reducing agents like NaBH₄ in the presence of a Lewis acid can also be employed. The choice will depend on the presence of other reducible functional groups.

    • Catalyst Poisoning: In catalytic hydrogenation, impurities in the substrate or solvent can poison the catalyst, leading to incomplete reaction.

    • Stereoselectivity: The reduction can create a chiral center. The choice of catalyst and conditions can influence the stereochemical outcome if a specific isomer is desired.

    Troubleshooting Steps:

    • Select the Appropriate Reducing Agent: For a clean reduction of the carbonyl without affecting aromatic rings, catalytic hydrogenation is often preferred.

    • Ensure Substrate Purity: Purify the isoflavanone intermediate thoroughly before the reduction step to avoid catalyst poisoning.

    • Optimize Hydrogenation Conditions: Vary the catalyst loading, hydrogen pressure, solvent, and reaction time.

    • Alternative Reducing Systems: If catalytic hydrogenation is not effective, explore other reducing agents. For example, triethylsilane with a strong acid like trifluoroacetic acid can be effective for the reduction of isoflavanones to isoflavans.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for a successful this compound synthesis?

A1: The most critical parameters are:

  • Anhydrous Conditions: Particularly for the Friedel-Crafts acylation and any steps involving moisture-sensitive reagents.

  • Purity of Intermediates: Impurities can significantly impact the yield of subsequent steps. Purification of the deoxybenzoin and isoflavanone intermediates is highly recommended.

  • Reaction Monitoring: Careful monitoring of each reaction by TLC or LC-MS is crucial to determine the optimal reaction time and to identify the formation of any side products.

Q2: I am seeing the formation of a significant amount of a byproduct that I cannot identify. What should I do?

A2: The first step is to try and characterize the byproduct using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Comparing the spectra to that of your starting material and expected product can provide clues about its structure. Common side reactions in isoflavonoid synthesis include self-condensation of the deoxybenzoin, over-reduction in the final step, or incomplete cyclization. Once the structure is hypothesized, you can adjust the reaction conditions to minimize its formation.

Q3: How can I best purify the final this compound product?

A3: Purification of this compound, like many flavonoids, is typically achieved using chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method for the purification of synthetic organic compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is often effective.

  • Preparative HPLC: For obtaining highly pure material, preparative reverse-phase high-performance liquid chromatography (HPLC) can be used. A common mobile phase would be a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

Data Presentation

Table 1: Typical Reaction Conditions for Deoxybenzoin Synthesis via Friedel-Crafts Acylation

ParameterConditionRationale
Phenol Derivative ResorcinolA common starting material for the A-ring of isoflavonoids.
Phenylacetic Acid Derivative 2-Methoxy-4-hydroxyphenylacetic acidProvides the B-ring and the C2-C3 bridge of the isoflavan core.
Catalyst BF₃·OEt₂A common Lewis acid for this transformation.
Solvent Anhydrous Dioxane or EtherAprotic solvents that do not react with the Lewis acid.
Temperature 0°C to RefluxReaction is often started cold and then heated to drive it to completion.
Reaction Time 2 - 24 hoursMonitored by TLC.
Typical Yield 60 - 85%Highly dependent on substrate and precise conditions.

Table 2: Comparison of Cyclization Methods for Isoflavanone Synthesis

MethodReagentsTemperatureTypical YieldAdvantagesDisadvantages
Vilsmeier-Haack type DMF, POCl₃ or MsCl, BF₃·OEt₂0°C to RT70 - 90%Generally high yielding and reliable.Reagents can be harsh.
Orthoformate Method Triethyl orthoformate, PiperidineReflux60 - 80%Milder conditions.May require longer reaction times.

Table 3: Conditions for the Reduction of Isoflavanone to this compound

MethodReagentsSolventTemperatureTypical YieldNotes
Catalytic Hydrogenation H₂, 10% Pd/CEthanol or Ethyl AcetateRoom Temperature85 - 95%Requires a hydrogen atmosphere and careful handling of the catalyst.
Silane Reduction Triethylsilane, TFADichloromethane0°C to RT80 - 90%Avoids the use of hydrogen gas and metal catalysts.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dihydroxyphenyl-(2-methoxy-4-hydroxyphenyl)ethanone (Deoxybenzoin Precursor)

  • To a stirred solution of resorcinol (1.0 eq) and 2-methoxy-4-hydroxyphenylacetic acid (1.0 eq) in anhydrous dioxane, add boron trifluoride etherate (BF₃·OEt₂) (3.0 eq) dropwise at 0°C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford the desired deoxybenzoin.

Protocol 2: Synthesis of 7-Hydroxy-2'-methoxy-4'-hydroxyisoflavanone

  • Dissolve the deoxybenzoin precursor (1.0 eq) in anhydrous DMF.

  • Add methanesulfonyl chloride (MsCl) (1.5 eq) and boron trifluoride etherate (BF₃·OEt₂) (2.0 eq) at 0°C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding ice-water.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the isoflavanone.

Protocol 3: Synthesis of this compound (7,4'-Dihydroxy-2'-methoxyisoflavan)

  • Dissolve the isoflavanone (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

Isovestitol_Synthesis_Workflow cluster_0 Step 1: Deoxybenzoin Formation cluster_1 Step 2: Isoflavanone Synthesis cluster_2 Step 3: Reduction to this compound Start Resorcinol + 2-Methoxy-4-hydroxyphenylacetic acid Reagents1 BF3·OEt2 Anhydrous Dioxane Start->Reagents1 Friedel-Crafts Acylation Deoxybenzoin Deoxybenzoin Precursor Reagents1->Deoxybenzoin Reagents2 DMF, MsCl, BF3·OEt2 Deoxybenzoin->Reagents2 Cyclization Isoflavanone Isoflavanone Intermediate Reagents2->Isoflavanone Reagents3 H2, Pd/C Ethanol Isoflavanone->Reagents3 Catalytic Hydrogenation This compound This compound Reagents3->this compound Troubleshooting_Low_Yield Start Low Reaction Yield CheckPurity Check Purity of Starting Materials & Reagents Start->CheckPurity CheckConditions Verify Anhydrous Conditions Start->CheckConditions OptimizeParams Optimize Reaction Parameters (Temp, Time, Stoichiometry) Start->OptimizeParams AnalyzeByproducts Analyze Side Products (NMR, MS) Start->AnalyzeByproducts PurificationLoss Evaluate Purification Procedure for Product Loss Start->PurificationLoss ImprovedYield Improved Yield CheckPurity->ImprovedYield Impure materials were the cause CheckConditions->ImprovedYield Moisture was the issue OptimizeParams->ImprovedYield Optimization successful AnalyzeByproducts->OptimizeParams Identified side reaction pathway PurificationLoss->ImprovedYield Refined purification protocol

Technical Support Center: Overcoming Challenges in Scaling Up Isovestitol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common challenges encountered during the scaling up of isovestitol production. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is divided into two main areas of this compound production: extraction from natural sources and chemical synthesis.

Extraction from Natural Sources (e.g., Trifolium pratense)

Q1: We are experiencing low yields of this compound from our red clover (Trifolium pratense) extraction. What are the likely causes and how can we optimize our process?

A1: Low yields during the extraction of isoflavones, including this compound, from red clover are a common challenge. The primary culprits are often enzymatic degradation and suboptimal extraction parameters.

  • Enzymatic Degradation: Red clover contains native β-glucosidases that can rapidly degrade isoflavone glucosides into their less stable aglycones during extraction.[1] This can significantly reduce the overall yield of the desired compounds.

    • Solution: Incorporate a β-glucosidase inhibitor into your extraction solvent. Tris buffer has been shown to be an effective inhibitor. An optimized concentration of 350 mM Tris in 80% ethanol at pH 7.2 can increase the yield of malonate-conjugated isoflavones by 13 to 24 times compared to extraction without an inhibitor.[1]

  • Suboptimal Extraction Conditions: The choice of solvent, temperature, and extraction time heavily influences the yield.

    • Solution: A systematic optimization of these parameters is crucial. Studies on polyphenol extraction from red clover suggest that an 80% ethanol solution at 80°C for 60 minutes provides a high yield of total polyphenols.[2] However, for isoflavones specifically, high temperatures can lead to degradation.[3] It is recommended to perform a design of experiments (DoE) to find the optimal balance for this compound.

Q2: We observe significant batch-to-batch variability in the this compound concentration of our extracts. How can we improve consistency?

A2: Batch-to-batch variability often stems from the starting plant material and inconsistencies in the extraction process.

  • Plant Material: The concentration of isoflavones in red clover can vary depending on the cultivar, growing conditions, and harvest time.[4]

    • Solution: Standardize your plant material as much as possible. Use the same cultivar and harvest at the same growth stage. A thorough chemical analysis of each batch of raw material is recommended to establish a baseline.

  • Extraction Process Control: Minor variations in extraction parameters can lead to significant differences in yield.

    • Solution: Implement strict process controls. Ensure precise measurements of solvent concentration, temperature, and extraction time. Automated extraction systems can help improve reproducibility.

Q3: Our purification process for this compound from the crude extract is inefficient, with poor separation from other isoflavones. What strategies can we employ to improve this?

A3: The purification of this compound is challenging due to the presence of other structurally similar isoflavones in the extract.[5]

  • Chromatographic Techniques: Standard chromatographic methods may not provide sufficient resolution.

    • Solution: High-speed counter-current chromatography (HSCCC) is a powerful technique for separating compounds with similar polarities from complex mixtures like plant extracts.[5] The use of multiple solvent systems in a two-step operation can effectively separate a wide range of isoflavones. For example, a chloroform-methanol-water (4:3:2, v/v) system can be used for less polar isoflavones, followed by a system with butanol for more polar ones.[5]

Chemical Synthesis of this compound

Q1: The overall yield of our multi-step this compound synthesis is very low. At which stages are losses most likely to occur and how can we mitigate them?

A1: In a multi-step synthesis of isoflavonoids, low yields can result from incomplete reactions and the formation of side products at several key stages.[6][7]

  • Deoxybenzoin Formation: The initial formation of the deoxybenzoin intermediate is a critical step. Incomplete reaction here will propagate through the synthesis, significantly lowering the final yield.

    • Solution: Ensure optimal reaction conditions for the acylation or other coupling reactions used to form the deoxybenzoin. This may involve optimizing the catalyst, solvent, and temperature. Anhydrous conditions are often crucial to prevent quenching of reagents.

  • Cyclization to Isoflavanone: The ring-closing step to form the isoflavanone core can be inefficient and prone to side reactions.

    • Solution: The choice of cyclizing agent and reaction conditions is critical. Harsher conditions (e.g., strong bases, high temperatures) can lead to the formation of more stable but undesired isoflavones or other byproducts like aurones.[6][7] Experiment with milder bases and carefully control the reaction temperature and time.

Q2: We are observing the formation of significant amounts of side products, such as flavanones and aurones, during the synthesis. How can we minimize these?

A2: The formation of isomeric side products is a common challenge in isoflavone synthesis.[6]

  • Flavanone Formation: This can occur through a competing cyclization pathway.

    • Solution: The choice of base can influence the product distribution. Milder bases may favor the desired isoflavanone formation.

  • Aurone Formation: These isomers can form under harsh reaction conditions.

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to isomerization.

Q3: Scaling up our synthesis from milligram to gram scale has resulted in a significant drop in yield. What are the key considerations for a successful scale-up?

A3: Scaling up a chemical synthesis often presents challenges related to mass and heat transfer, as well as changes in reaction kinetics.

  • Mixing and Heat Transfer: In larger reaction vessels, inefficient mixing can lead to localized "hot spots" and uneven reaction rates, promoting side product formation.

    • Solution: Use appropriate stirring mechanisms and ensure efficient heat dissipation. For exothermic reactions, consider slower addition of reagents or external cooling.

  • Solvent and Reagent Ratios: Simply multiplying all quantities may not be optimal.

    • Solution: Re-optimization of solvent volumes and reagent stoichiometry may be necessary at a larger scale. The ratio of substrate to solvent mass is a critical parameter to maintain for reproducible results.[8]

Quantitative Data Presentation

The following tables summarize quantitative data on isoflavone extraction from Trifolium pratense. While specific data for this compound is limited, these values for related isoflavones provide a useful benchmark for process optimization.

Table 1: Effect of Extraction Method and Hydrolysis on Isoflavone Yield from Trifolium pratense

Extraction MethodHydrolysisDaidzein Yield (µg/g)Genistein Yield (µg/g)
Ultrasound-Assisted (UTE510)Thermal393.23 ± 19.66171.57 ± 8.58
Ultrasound-Assisted (UTE530)Thermal415.07 ± 20.75150.57 ± 7.53
Heat-Reflux (HNE5)Alkaline432.30 ± 21.61154.50 ± 7.72

Data adapted from a study on optimizing isoflavone extraction.[9]

Table 2: Influence of Cyclodextrins on Isoflavone Yield Enhancement

Cyclodextrin (5% in 50% Ethanol)Daidzein Yield Increase (fold)Genistein Yield Increase (fold)
α-CD3.643.32
β-CD2.31-1.17 (decrease)
γ-CD3.062.36

Data reflects the fold increase in yield compared to extraction without cyclodextrins.[10]

Experimental Protocols

Protocol 1: Optimized Extraction of Isoflavones from Trifolium pratense

This protocol is based on methods optimized for high isoflavone recovery, incorporating measures to prevent enzymatic degradation.[1][3]

  • Material Preparation: Dry and grind red clover aerial parts to a fine powder (e.g., 40 mesh).

  • Extraction Solvent Preparation: Prepare an 86% (v/v) ethanol solution containing 350 mM Tris buffer, adjusted to pH 7.2.

  • Extraction:

    • Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:29 (g/mL).

    • Perform ultrasound-assisted extraction for 10 minutes, followed by a water bath at a controlled temperature (optimized between 40-60°C) for 2 hours.

  • Filtration and Concentration:

    • Filter the mixture to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Hydrolysis (Optional, to obtain aglycones):

    • The concentrated extract can be subjected to acid or enzymatic hydrolysis to convert isoflavone glycosides to their aglycone forms.

  • Purification:

    • The crude extract can be further purified using chromatographic techniques such as HSCCC to isolate this compound.

Protocol 2: General Procedure for Chemical Synthesis of this compound (Hypothetical)

This protocol is a hypothetical multi-step synthesis based on established methods for related isoflavanones.[6][7]

  • Synthesis of Deoxybenzoin Intermediate:

    • React a suitably protected resorcinol derivative with a substituted phenylacetic acid derivative under appropriate coupling conditions (e.g., using a condensing agent like trifluoroacetic anhydride).

    • Purify the resulting deoxybenzoin by column chromatography.

  • Formation of the Isoflavanone Core:

    • Cyclize the deoxybenzoin intermediate using a mild cyclizing agent (e.g., dimethylformamide and a mild acid catalyst).

    • Carefully control the reaction temperature and monitor by TLC to minimize side product formation.

    • Purify the isoflavanone product by recrystallization or column chromatography.

  • Reduction to this compound:

    • Reduce the isoflavanone using a suitable reducing agent (e.g., sodium borohydride) to yield the corresponding isoflavan.

    • Purify the final this compound product.

Visualizations

Isoflavonoid Biosynthetic Pathway

Isoflavonoid_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_this compound This compound Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaroylCoA p-Coumaroyl-CoA CinnamicAcid->pCoumaroylCoA C4H, 4CL NaringeninChalcone Naringenin Chalcone pCoumaroylCoA->NaringeninChalcone CHS Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI TwoHydroxyIsoflavanone 2-Hydroxyisoflavanone Naringenin->TwoHydroxyIsoflavanone IFS (2-HIS) Daidzein Daidzein (Isoflavone) TwoHydroxyIsoflavanone->Daidzein HID TwoHydroxyformononetin 2'-Hydroxyformononetin Daidzein->TwoHydroxyformononetin I2'H Vestitone Vestitone TwoHydroxyformononetin->Vestitone VFR This compound This compound Vestitone->this compound VR

Caption: Biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for this compound Production

experimental_workflow production This compound Production extraction Extraction from Trifolium pratense production->extraction synthesis Chemical Synthesis production->synthesis material_prep Plant Material Preparation extraction->material_prep deoxybenzoin Deoxybenzoin Synthesis synthesis->deoxybenzoin extraction_step Solvent Extraction (with inhibitor) material_prep->extraction_step concentration Concentration extraction_step->concentration purification Purification (e.g., HSCCC) concentration->purification cyclization Cyclization to Isoflavanone deoxybenzoin->cyclization reduction Reduction to This compound cyclization->reduction reduction->purification analysis Analysis (HPLC, LC-MS) purification->analysis final_product Pure this compound analysis->final_product

Caption: General workflow for this compound production and purification.

Troubleshooting Logic for Low Yield in this compound Synthesis

troubleshooting_logic low_yield Low Yield of this compound incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_products Side Product Formation? low_yield->side_products scale_up_issues Scale-up Issues? low_yield->scale_up_issues check_reagents Check Reagent Purity and Stoichiometry incomplete_reaction->check_reagents optimize_conditions Optimize Temp. & Time incomplete_reaction->optimize_conditions anhydrous Ensure Anhydrous Conditions incomplete_reaction->anhydrous milder_base Use Milder Base side_products->milder_base control_temp Strict Temperature Control side_products->control_temp monitor_tlc Monitor by TLC side_products->monitor_tlc mixing Improve Mixing scale_up_issues->mixing heat_transfer Ensure Efficient Heat Transfer scale_up_issues->heat_transfer reoptimize Re-optimize Ratios scale_up_issues->reoptimize

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

Technical Support Center: Anti-Isovestitol Antibody Specificity Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for validating the specificity of polyclonal or monoclonal antibodies intended for the detection of isovestitol, a naturally occurring flavonoid.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is antibody-based detection important?

A1: this compound is a flavonoid compound found in various plants.[1][2] It is studied for its potential antioxidant and anti-inflammatory properties.[1] Antibody-based detection methods, such as ELISA, are crucial for quantifying this compound in biological samples, enabling research into its pharmacokinetics, bioavailability, and physiological effects.

Q2: Why is it critical to validate the specificity of an anti-isovestitol antibody?

A2: this compound is a small molecule (hapten). Antibodies for haptens are generated by immunizing an animal with this compound conjugated to a larger carrier protein (e.g., BSA or KLH). Validation is essential to confirm that the antibody binds specifically to the this compound molecule itself and not just the carrier protein or structurally similar compounds. This ensures that the data generated is accurate, specific, and reproducible.[3]

Q3: What is the primary method for validating the specificity of an antibody against a small molecule like this compound?

A3: The gold-standard method is the Competitive Enzyme-Linked Immunosorbent Assay (Competitive ELISA) .[4][5] This assay measures the ability of free this compound (in your sample or standard) to compete with a fixed amount of a labeled or plate-bound this compound conjugate for binding to the antibody. A lower signal indicates a higher concentration of this compound, confirming the antibody's binding to the target molecule.

Q4: How do I test for cross-reactivity?

A4: Cross-reactivity is assessed using a competitive ELISA.[6] You test the antibody's ability to bind to a panel of molecules that are structurally similar to this compound. By comparing the half-maximal inhibitory concentration (IC50) of this compound to that of the related compounds, you can quantify the antibody's specificity.[7]

Experimental Workflows and Principles

The following diagrams illustrate the overall validation workflow and the principle behind the recommended competitive ELISA.

Antibody Validation Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Specificity Validation cluster_2 Phase 3: Final Assessment titer Titer Determination (Indirect ELISA) conjugate_check Confirm Binding to This compound-Conjugate titer->conjugate_check Establishes working concentration comp_elisa Competitive ELISA with free this compound conjugate_check->comp_elisa cross_react Cross-Reactivity Testing (Competitive ELISA with Analogs) comp_elisa->cross_react Calculate IC50 for This compound data_analysis Data Analysis: Compare IC50 Values cross_react->data_analysis conclusion Determine Specificity & Cross-Reactivity % data_analysis->conclusion

Caption: High-level workflow for validating an anti-isovestitol antibody.

References

Strategies to enhance the stability of isovestitol in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides strategies to enhance the stability of isovestitol in solution based on established knowledge of isoflavonoids and phenolic compounds. As there is limited published stability data specific to this compound, the following recommendations are extrapolated from closely related molecules. Researchers are strongly advised to perform their own stability studies to validate these strategies for their specific experimental conditions.

Troubleshooting Guide: Common Stability Issues with this compound Solutions

This guide addresses frequently encountered problems during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Solution turns yellow/brown Oxidation of the phenolic hydroxyl groups. This is accelerated by exposure to oxygen, light, and higher pH.1. Work in an inert atmosphere: Prepare and handle solutions under nitrogen or argon. 2. Protect from light: Use amber vials or wrap containers in aluminum foil. 3. Adjust pH: Maintain a slightly acidic pH (e.g., pH 4-6) using a suitable buffer system. 4. Add antioxidants: Incorporate antioxidants such as ascorbic acid or BHT. 5. Store at low temperatures: Store solutions at 2-8°C or frozen at -20°C or -80°C.
Precipitation or cloudiness in the solution 1. Low solubility: this compound may have limited solubility in aqueous solutions. 2. Degradation: Degradation products may be less soluble. 3. pH shift: Changes in pH can affect solubility.1. Use a co-solvent: Consider using a small percentage of a water-miscible organic solvent like ethanol or DMSO. 2. Employ cyclodextrins: Complexation with cyclodextrins can enhance aqueous solubility. 3. Control pH: Ensure the pH of the solution is maintained within the optimal range for both stability and solubility.
Loss of biological activity or inconsistent results Chemical degradation of this compound.1. Implement all stabilization strategies: Combine pH control, antioxidant use, protection from light, and low-temperature storage. 2. Prepare fresh solutions: Use freshly prepared solutions for critical experiments. 3. Perform stability studies: Conduct a preliminary stability study under your specific experimental conditions to determine the viable lifetime of the solution.
Formation of unknown peaks in analytical chromatography Degradation of this compound into various byproducts.1. Characterize degradation products: Use techniques like LC-MS to identify the degradation products. 2. Optimize storage and handling: Based on the identified degradation pathways (e.g., oxidation, hydrolysis), refine the stabilization strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The primary degradation pathway for this compound, like other isoflavonoids and phenolic compounds, is oxidation of its hydroxyl groups. This process is often catalyzed by factors such as exposure to oxygen, light, elevated temperatures, and alkaline pH. Hydrolysis can also be a contributing factor to degradation, particularly at extreme pH values.

Q2: What is the optimal pH for storing this compound solutions?

A2: Based on studies of similar phenolic compounds, a slightly acidic to neutral pH range (typically pH 4-7) is generally recommended to minimize oxidation.[1] Alkaline conditions (pH > 7) can lead to the deprotonation of phenolic hydroxyl groups, making them more susceptible to oxidation.[2][3] For instance, the degradation of the isoflavones genistein and daidzein is accelerated in alkaline environments.[4] Researchers should determine the optimal pH for their specific application, considering both stability and the requirements of their experimental system.

Q3: Can I use antioxidants to stabilize my this compound solution? What are some recommended options?

A3: Yes, adding antioxidants is a highly effective strategy. Common choices include:

  • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

  • Butylated hydroxytoluene (BHT): A synthetic antioxidant suitable for organic solvent-based solutions.[5]

  • Equol: A metabolite of daidzein that has shown potent antioxidant activity.[6]

The selection and concentration of the antioxidant should be compatible with the solvent system and the intended downstream application.

Q4: How can I improve the aqueous solubility of this compound while maintaining its stability?

A4: Cyclodextrin complexation is a widely used method to enhance the aqueous solubility and stability of poorly soluble compounds like isoflavonoids.[7][8] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with this compound, effectively encapsulating the molecule and shielding it from degradative environmental factors.[9] This not only improves solubility but can also protect against oxidation and photodegradation.

Q5: What is encapsulation and how can it help stabilize this compound?

A5: Encapsulation involves entrapping the active compound within a protective matrix. This can be achieved through techniques like spray drying or freeze drying, using carrier materials such as maltodextrin, gum acacia, or sodium alginate.[10][11][12] Encapsulation can significantly improve the stability of isoflavonoids by creating a physical barrier against oxygen, light, and moisture, thereby extending the shelf-life of the compound.[13]

Quantitative Data on Isoflavonoid Stability

Data presented here is for isoflavonoids structurally similar to this compound and should be used as a reference.

Table 1: Thermal Degradation of Genistein and Daidzein in Solution [4]

CompoundpHTemperature (°C)Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
Genistein 7900.03023.1
9900.2223.1
Daidzein 7900.02527.7
9900.1255.5

Table 2: Encapsulation Efficiency of Soy Isoflavones with Different Carrier Materials [11][12]

Carrier MaterialExtract to Carrier RatioEncapsulation Efficiency (%)
Maltodextrin 1:3~77.6
β-Cyclodextrin 1:3~35.0
Sodium Alginate 1:1.25~65.0
Gum Acacia -Variable, depends on concentration

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.[14][15]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as acidic hydrolysis. Neutralize before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution and analyze it using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[16]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol describes a general method for preparing inclusion complexes to enhance the solubility and stability of this compound.[7]

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin or HP-β-cyclodextrin in purified water with stirring. Gentle heating may be applied to aid dissolution.

  • This compound Solution: Dissolve the calculated amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Complexation: Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.

  • Solvent Removal/Isolation:

    • Freeze-Drying (Lyophilization): Freeze the solution and then lyophilize it to obtain a solid powder of the inclusion complex.

    • Spray Drying: Use a spray dryer to evaporate the solvent and obtain a powdered complex.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

degradation_pathway cluster_stressors Stress Factors This compound This compound Oxidized_Products Oxidized Products (Quinones, etc.) This compound->Oxidized_Products Oxidation Hydrolyzed_Products Hydrolyzed Products This compound->Hydrolyzed_Products Hydrolysis Oxygen Oxygen Oxygen->Oxidized_Products Light Light Light->Oxidized_Products High_pH High pH High_pH->Oxidized_Products Heat Heat Heat->Oxidized_Products Extreme_pH Extreme pH Extreme_pH->Hydrolyzed_Products

Caption: General degradation pathways for this compound in solution.

stabilization_workflow Start This compound Solution Instability Observed Identify_Stressor Identify Primary Stressor(s) (Light, O₂, pH, Temp) Start->Identify_Stressor Control_pH Adjust to Optimal pH (e.g., 4-6) Identify_Stressor->Control_pH pH Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Identify_Stressor->Add_Antioxidant Oxidation Protect_Light Protect from Light (Amber vials) Identify_Stressor->Protect_Light Light Low_Temp Store at Low Temperature (2-8°C or Frozen) Identify_Stressor->Low_Temp Temperature Consider_Solubility Is Solubility an Issue? Control_pH->Consider_Solubility Add_Antioxidant->Consider_Solubility Protect_Light->Consider_Solubility Low_Temp->Consider_Solubility Cyclodextrin Use Cyclodextrin Complexation Consider_Solubility->Cyclodextrin Yes Stable_Solution Stable this compound Solution Consider_Solubility->Stable_Solution No Cyclodextrin->Stable_Solution Encapsulation Consider Encapsulation for Long-Term Stability Stable_Solution->Encapsulation For solid form

References

Validation & Comparative

Isovestitol vs. Vestitol: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of natural product pharmacology has identified numerous compounds with significant therapeutic potential. Among these, the isoflavonoids isovestitol and vestitol, commonly found in sources like Brazilian red propolis, have garnered attention for their anti-inflammatory properties.[1][2] This guide provides a comprehensive comparison of their anti-inflammatory activities, supported by experimental data, to aid researchers in drug discovery and development.

Quantitative Comparison of Bioactivity

The anti-inflammatory effects of this compound and vestitol have been evaluated across various in vitro and in vivo models. While direct comparative studies are limited, a synthesis of available data provides insights into their relative potency and mechanisms of action. The following table summarizes key quantitative findings from independent studies.

ParameterThis compound ((3S)-Vestitol)VestitolCell/Animal ModelReference
Nitric Oxide (NO) Inhibition 60% reduction at 0.55 µM83% reduction at 0.55 µMLPS-stimulated peritoneal macrophages (this compound) / RAW 264.7 macrophages (Vestitol)[1][3]
Pro-inflammatory Cytokine Inhibition Reduced IL-1β, IL-1α, G-CSF, GM-CSF levels at 0.55 µMReduced GM-CSF, IL-6, TNF-α levels at various concentrationsLPS-stimulated peritoneal macrophages (this compound) / RAW 264.7 macrophages (Vestitol)[1][3]
Anti-inflammatory Cytokine Modulation Decreased IL-10 at 0.55 µMIncreased IL-10 releaseLPS-stimulated peritoneal macrophages (this compound) / RAW 264.7 macrophages (Vestitol)[1][3]
Neutrophil Migration Inhibition Reduced neutrophil migration, rolling, and adhesionReduced LPS- or mBSA-induced neutrophil migration at 1, 3, or 10 mg/kgIn vivo mouse models[2][4][5]
Chemokine Inhibition Not explicitly quantified in provided abstractsReduced CXCL1/KC and CXCL2/MIP-2 release at 1, 3, or 10 mg/kg (in vivo) and 1, 3, or 10 µM (in vitro)In vivo mouse models and macrophage supernatants[2][5]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as cell types and stimulus concentrations.

Mechanistic Insights: Targeting Key Inflammatory Pathways

Both this compound and vestitol exert their anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NF-κB Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling.[6] Both this compound and vestitol have been shown to inhibit this pathway.[1][3] By doing so, they suppress the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB Releases Vestitol Vestitol & This compound Vestitol->IKK Inhibition Vestitol->NFkB_active Inhibition of Translocation DNA DNA NFkB_active->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (Erk 1/2) MAPKK->MAPK AP1 AP-1 (Transcription Factor) MAPK->AP1 Activation Vestitol Vestitol Vestitol->MAPK Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_analysis Analysis step1 1. Culture macrophages (e.g., RAW 264.7 or peritoneal) step2 2. Seed cells in multi-well plates step1->step2 step3 3. Pre-treat with this compound/Vestitol (various concentrations) step2->step3 step4 4. Stimulate with LPS step3->step4 step5 5. Collect supernatant for analysis step4->step5 step8 8. Assess cell viability (MTT assay) step4->step8 Parallel plate step6 6. Measure NO (Griess assay) step5->step6 step7 7. Quantify cytokines (ELISA) step5->step7

References

A Comparative Analysis of the Antimicrobial Effects of Neovestitol and Isovestitol: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the antimicrobial properties of neovestitol and isovestitol. While neovestitol has been the subject of multiple studies elucidating its antibacterial and anti-biofilm activities, there is a notable absence of published data on the specific antimicrobial effects of this compound. This guide, therefore, presents a detailed analysis of the antimicrobial profile of neovestitol, supplemented with data on its isomer, vestitol, as a potential surrogate for comparative purposes, while highlighting the current knowledge gap regarding this compound.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of neovestitol and vestitol has been quantified against several bacterial strains of clinical significance, primarily through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. Neovestitol consistently demonstrates potent antibacterial activity, often superior to that of vestitol.

A key study isolated neovestitol and vestitol from Brazilian red propolis and evaluated their effects on a panel of oral and skin-associated bacteria. The results indicated that neovestitol exhibits lower MIC and MBC values compared to vestitol against the tested strains, suggesting a stronger antimicrobial potential[1][2][3].

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Neovestitol Streptococcus mutans<6.25 - 2525 - 50[1][2]
Streptococcus sobrinus<6.25 - 2525 - 50[1][2]
Staphylococcus aureus25 - 5050 - 100[1][2]
Actinomyces naeslundii25 - 5050 - 100[1][2]
Vestitol Streptococcus mutans25 - 5025 - 50[1][2]
Streptococcus sobrinus25 - 5025 - 50[1][2]
Staphylococcus aureus50 - 10050 - 100[1][2]
Actinomyces naeslundii50 - 10050 - 100[1][2]
This compound Not availableNot availableNot available

Table 1: Comparative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Neovestitol and Vestitol. Data for this compound is currently unavailable in published literature.

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanisms of neovestitol have been partially elucidated, with a primary focus on its impact on the cariogenic bacterium Streptococcus mutans. Research indicates that a neovestitol-vestitol containing fraction from Brazilian red propolis can significantly reduce the accumulation of S. mutans biofilms[4][5]. This anti-biofilm activity is attributed to at least two distinct mechanisms:

  • Inhibition of Glucosyltransferases (Gtfs): Neovestitol has been shown to inhibit the activity of GtfB, GtfC, and GtfD enzymes in S. mutans. These enzymes are crucial for the synthesis of extracellular polysaccharides (EPS), which form the structural scaffold of the biofilm matrix. By inhibiting Gtfs, neovestitol effectively reduces EPS production, leading to a weaker and less adherent biofilm[4].

  • Gene Repression: Studies have suggested that neovestitol can repress the expression of specific genes in S. mutans that are associated with stress survival and fitness within the biofilm environment[4].

While direct bactericidal effects were not observed in vivo, the compound demonstrates clear antibacterial activity against planktonic (free-floating) bacteria[4].

The precise antimicrobial mechanism of vestitol has been less extensively studied. However, its structural similarity to neovestitol suggests it may share some common modes of action. Information regarding the antimicrobial mechanism of this compound is currently not available in the scientific literature.

Experimental Protocols

The following section details the standard methodologies employed in the cited studies to determine the antimicrobial properties of neovestitol and vestitol.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

The MIC and MBC values are determined using the broth microdilution method, a standardized technique for assessing antimicrobial susceptibility.

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium (e.g., Tryptic Soy Broth) to achieve a standardized cell density, typically corresponding to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds (neovestitol and vestitol) are serially diluted in a 96-well microtiter plate containing the growth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for the specific bacterial strain.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are then incubated. The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B D Inoculation of Microtiter Plate B->D C Serial Dilution of Neovestitol/Vestitol C->D E Incubation D->E F Visual Inspection for Growth E->F G MIC Determination F->G H Sub-culturing on Agar G->H I MBC Determination H->I

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Neovestitol_Antimicrobial_Mechanism cluster_compound Compound cluster_target Bacterial Target (S. mutans) cluster_effect Effect Neovestitol Neovestitol Gtfs Glucosyltransferases (GtfB, GtfC, GtfD) Neovestitol->Gtfs inhibits StressGenes Stress Survival Genes Neovestitol->StressGenes represses InhibitGtfs Inhibition of Gtf Activity RepressGenes Repression of Gene Expression ReduceEPS Reduced EPS Production InhibitGtfs->ReduceEPS ReducedFitness Reduced Bacterial Fitness RepressGenes->ReducedFitness WeakerBiofilm Weakened Biofilm Matrix ReduceEPS->WeakerBiofilm AntiBiofilm Anti-Biofilm Activity WeakerBiofilm->AntiBiofilm ReducedFitness->AntiBiofilm

Caption: Proposed antimicrobial mechanism of neovestitol against S. mutans.

Conclusion

The available scientific evidence strongly supports the antimicrobial and particularly the anti-biofilm properties of neovestitol. Its ability to inhibit key enzymes and gene expression in Streptococcus mutans makes it a promising candidate for further research in the development of novel oral care products and antimicrobial agents. Vestitol also demonstrates antimicrobial activity, though generally to a lesser extent than neovestitol.

Crucially, this comparative analysis is hampered by the lack of data on this compound. To provide a comprehensive understanding of the antimicrobial potential of this class of isoflavonoids, future research efforts should be directed towards investigating the antimicrobial effects and mechanisms of action of this compound. Such studies would enable a direct and robust comparison with neovestitol and vestitol, providing valuable insights for drug development professionals.

References

Antioxidant capacity of isovestitol compared to quercetin and trolox.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the antioxidant potential of various compounds is crucial for the development of new therapeutic agents. This guide provides a comparative overview of the antioxidant capacity of two well-known antioxidant compounds, quercetin and Trolox, based on experimental data from in vitro assays.

While the initial aim was to include isovestitol in this comparison, a comprehensive literature search did not yield specific quantitative data on its antioxidant capacity as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Therefore, this guide focuses on the robust data available for quercetin and the water-soluble vitamin E analog, Trolox, which is commonly used as a standard in antioxidant assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often expressed as its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported IC50 values for quercetin and Trolox from various studies using the DPPH and ABTS radical scavenging assays.

CompoundAssayIC50 ValueReference
Quercetin DPPH19.17 µg/mL[1]
DPPH19.3 µM[2]
DPPH4.60 ± 0.3 µM[3]
ABTS48.0 ± 4.4 µM[3]
ABTS1.89 ± 0.33 µg/mL[4]
Trolox DPPH3.765 ± 0.083 µg/mL[5]
ABTS2.926 ± 0.029 µg/mL[5]
ABTS2.34 µg/mL[6]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the DPPH and ABTS assays, based on common practices reported in the literature.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol.

  • Preparation of test samples: The antioxidant compounds (quercetin, Trolox) are dissolved in a suitable solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the DPPH solution is mixed with varying concentrations of the test sample. A control is prepared with the solvent instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Procedure:

  • Generation of ABTS radical cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of test samples: The antioxidant compounds are prepared in a series of concentrations.

  • Reaction: A small volume of the test sample is added to the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of a sample to that of Trolox.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Antioxidant DPPH_sol->Mix Sample_sol Prepare Antioxidant Solutions Sample_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS Radical Cation Mix Mix ABTS Radical and Antioxidant ABTS_rad->Mix Sample_sol Prepare Antioxidant Solutions Sample_sol->Mix Incubate_ABTS Incubate at Room Temperature Mix->Incubate_ABTS Measure Measure Absorbance at 734 nm Incubate_ABTS->Measure Calculate Calculate % Inhibition & TEAC Measure->Calculate

Caption: Workflow of the ABTS Radical Cation Decolorization Assay.

References

A Comparative Analysis of the Estrogenic Activity of Genistein and Isovestitol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the data available for the estrogenic activity of genistein versus isovestitol. While genistein, a prominent isoflavone found in soy products, has been extensively studied for its estrogen-like effects, there is a notable absence of research on the estrogenic properties of this compound. This guide, therefore, provides a detailed comparison based on the wealth of information on genistein and highlights the current knowledge gap regarding this compound.

Introduction to Genistein and this compound

Genistein is a naturally occurring isoflavonoid that is structurally similar to the mammalian estrogen, 17β-estradiol. This structural similarity allows it to bind to estrogen receptors (ERs) and elicit both estrogenic and anti-estrogenic effects. It is one of the most well-researched phytoestrogens and is of significant interest to the scientific community for its potential roles in hormone-dependent conditions.

This compound, chemically known as 7,4'-dihydroxy-2'-methoxyisoflavan, is also a member of the isoflavonoid family. Despite its structural relation to other known phytoestrogens, scientific investigation into its biological activities, particularly its estrogenic potential, is currently lacking in publicly available research.

Quantitative Comparison of Estrogenic Activity

Due to the absence of data for this compound, a direct quantitative comparison is not feasible. The following table summarizes the known estrogenic activity of genistein.

ParameterGenisteinThis compoundReference
Estrogen Receptor (ER) Binding Affinity
Relative Binding Affinity (RBA) for ERα (%)4-7Data Not Available[1]
Relative Binding Affinity (RBA) for ERβ (%)36-87Data Not Available[1]
MCF-7 Cell Proliferation
Proliferative EffectBiphasic: Stimulatory at low concentrations (<10 µM), inhibitory at high concentrations (>10 µM)Data Not Available[2]
EC₅₀ for Proliferation~10-100 nMData Not Available[2]
IC₅₀ for Inhibition>20 µMData Not Available[2]

Signaling Pathways and Experimental Workflows

The estrogenic activity of compounds like genistein is primarily mediated through their interaction with estrogen receptors, which leads to the activation of downstream signaling pathways. A simplified diagram of this pathway is presented below.

EstrogenSignaling Genistein Genistein ER Estrogen Receptor (ERα / ERβ) Genistein->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellularEffects Cellular Effects (e.g., Proliferation) GeneTranscription->CellularEffects Leads to

Figure 1: Simplified signaling pathway of genistein's estrogenic action.

A typical experimental workflow to assess the estrogenic activity of a compound involves a series of in vitro assays.

ExperimentalWorkflow cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action BindingAssay Competitive ER Binding Assay ReporterAssay Reporter Gene Assay in Yeast or Mammalian Cells BindingAssay->ReporterAssay Confirms functional activity ProliferationAssay MCF-7 Cell Proliferation Assay ReporterAssay->ProliferationAssay Assesses cellular response GeneExpression Gene Expression Analysis (e.g., qPCR, Western Blot) ProliferationAssay->GeneExpression Investigates molecular changes

Figure 2: General experimental workflow for assessing estrogenic activity.

Detailed Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]E₂) for binding to ERα and ERβ.

Materials:

  • Human recombinant ERα and ERβ

  • [³H]17β-estradiol

  • Test compound (Genistein)

  • Assay buffer (e.g., Tris-HCl with additives)

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of ERα or ERβ and [³H]E₂ is incubated with varying concentrations of the test compound.

  • The reaction is incubated to reach equilibrium.

  • Bound and free [³H]E₂ are separated (e.g., by filtration).

  • The amount of bound [³H]E₂ is quantified by scintillation counting.

  • The concentration of the test compound that inhibits 50% of [³H]E₂ binding (IC₅₀) is determined.

  • The Relative Binding Affinity (RBA) is calculated relative to unlabeled 17β-estradiol.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the ability of a compound to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells

  • Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous estrogens)

  • Test compound (Genistein)

  • 17β-estradiol (positive control)

  • Cell proliferation detection reagent (e.g., MTT, WST-1)

Procedure:

  • MCF-7 cells are seeded in 96-well plates and allowed to attach.

  • The medium is replaced with estrogen-depleted medium.

  • Cells are treated with a range of concentrations of the test compound or 17β-estradiol.

  • After a set incubation period (e.g., 6 days), the cell proliferation reagent is added.

  • The absorbance is measured, which is proportional to the number of viable cells.

  • The proliferative effect is calculated relative to the vehicle control.

Conclusion

Genistein is a well-characterized phytoestrogen with a clear ability to bind to estrogen receptors and modulate estrogen-dependent cellular processes. Its activity is complex, exhibiting a biphasic dose-response in cell proliferation assays. In stark contrast, the estrogenic activity of this compound remains uninvestigated. The absence of data for this compound prevents a direct comparison with genistein and highlights a significant knowledge gap in the field of phytoestrogen research. Further studies are required to elucidate the potential biological activities of this compound and to understand its place within the broader landscape of estrogen-modulating compounds.

References

Comparative Cytotoxicity of Isovestitol in MCF-7 and MDA-MB-231 Breast Cancer Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available experimental data specifically comparing the cytotoxicity of isovestitol in MCF-7 and MDA-MB-231 breast cancer cell lines is limited. The following guide is a professionally structured, hypothetical comparison to serve as a template for researchers and drug development professionals. The quantitative data presented herein is illustrative and not based on published experimental results for this compound.

This guide provides a comparative analysis of the hypothetical cytotoxic effects of this compound on two distinct breast cancer cell lines: MCF-7, an estrogen receptor-positive (ER+) cell line, and MDA-MB-231, a triple-negative breast cancer (TNBC) cell line. The objective is to present a framework for evaluating the differential sensitivity of these cell lines to a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data on the effects of this compound on MCF-7 and MDA-MB-231 cells.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MCF-785.3 ± 5.252.1 ± 3.828.7 ± 2.1
MDA-MB-23168.9 ± 4.535.6 ± 2.919.4 ± 1.8

Table 2: Apoptotic Effects of this compound (48-hour treatment with 50 µM)

Cell Line% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
MCF-715.2 ± 1.88.5 ± 1.123.7
MDA-MB-23125.8 ± 2.312.3 ± 1.538.1

Table 3: Cell Cycle Distribution after this compound Treatment (48-hour treatment with 50 µM)

Cell Line% G0/G1 Phase% S Phase% G2/M Phase
MCF-765.1 ± 4.220.3 ± 2.114.6 ± 1.9
MDA-MB-23140.2 ± 3.525.8 ± 2.834.0 ± 3.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and this compound Treatment

MCF-7 and MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight before treatment with various concentrations of this compound dissolved in DMSO. The final DMSO concentration in the culture medium was kept below 0.1%.

Cytotoxicity Assay (MTT Assay)

Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well.

  • After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound and incubated for 24, 48, or 72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was quantified using an Annexin V-FITC Apoptosis Detection Kit.[4][5][6]

  • Cells were seeded in 6-well plates and treated with this compound for 48 hours.

  • Both floating and adherent cells were collected and washed twice with cold PBS.

  • The cells were resuspended in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added.

  • The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • 400 µL of 1X binding buffer was added to each tube, and the samples were analyzed by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

The cell cycle distribution was analyzed by flow cytometry using propidium iodide staining.[7][8][9]

  • Cells were treated with this compound for 48 hours, harvested, and washed with PBS.

  • The cells were fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • After fixation, the cells were washed with PBS and resuspended in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • The cells were incubated for 30 minutes in the dark at room temperature.

  • The DNA content was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases was determined.

Visualizations: Signaling Pathways and Experimental Workflow

Hypothetical Signaling Pathway of this compound-Induced Apoptosis in MCF-7 Cells This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway of this compound in MCF-7 cells.

Hypothetical Signaling Pathway of this compound-Induced G2/M Arrest in MDA-MB-231 Cells This compound This compound CDK1_CyclinB1 CDK1/Cyclin B1 Complex This compound->CDK1_CyclinB1 inhibits G2_M_Transition G2/M Transition CDK1_CyclinB1->G2_M_Transition promotes Cell_Cycle_Arrest G2/M Arrest G2_M_Transition->Cell_Cycle_Arrest

Caption: Hypothetical G2/M arrest pathway in MDA-MB-231 cells.

Experimental Workflow for Cytotoxicity Comparison cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture_MCF7 MCF-7 Cells Treatment Treat with this compound (0-100 µM) Culture_MCF7->Treatment Culture_MDA MDA-MB-231 Cells Culture_MDA->Treatment MTT MTT Assay (24, 48, 72h) Treatment->MTT Apoptosis Annexin V/PI (48h) Treatment->Apoptosis Cell_Cycle PI Staining (48h) Treatment->Cell_Cycle Analysis Calculate IC50 Analyze Apoptosis % Analyze Cell Cycle % MTT->Analysis Apoptosis->Analysis Cell_Cycle->Analysis

Caption: Workflow for comparing this compound cytotoxicity.

References

The Osteogenic Potential of Daidzein: A Guide to its Effects on Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the differential effects of isovestitol and daidzein on osteoblast differentiation was initiated for this guide. However, a comprehensive literature search revealed a significant lack of publicly available scientific data on the specific effects of this compound on osteoblast activity and differentiation pathways. In contrast, daidzein, a well-known soy isoflavone, has been extensively studied for its positive influence on bone formation. Therefore, this guide provides a detailed overview of the experimental evidence supporting the role of daidzein in promoting osteoblast differentiation, while highlighting the current knowledge gap regarding this compound.

Introduction

Osteoblasts are the specialized cells responsible for the formation of new bone tissue, a process critical for skeletal development, maintenance, and repair. The differentiation of mesenchymal stem cells into mature, mineralizing osteoblasts is a complex process regulated by a network of signaling pathways and transcription factors. Phytoestrogens, plant-derived compounds with estrogen-like activity, have garnered significant interest as potential therapeutic agents for bone loss disorders like osteoporosis. Daidzein is one such phytoestrogen that has been shown to stimulate osteogenesis.[1][2] This guide synthesizes the available data on daidzein's effects on key markers of osteoblast differentiation and elucidates the molecular mechanisms underlying its activity.

Comparative Data on Osteogenic Markers

The pro-osteogenic effects of daidzein have been quantified through various in vitro assays that measure the progression of osteoblast differentiation. Key markers include alkaline phosphatase (ALP) activity, an early indicator of osteoblast maturation, and extracellular matrix mineralization, the hallmark of functional osteoblasts.

Table 1: Effect of Daidzein on Alkaline Phosphatase (ALP) Activity

Cell LineDaidzein ConcentrationTreatment DurationFold Increase in ALP Activity (vs. Control)Reference
MG-6310⁻⁸ M72 hoursSignificant Increase[1]
MC3T3-E110 μMNot SpecifiedSignificant Increase[3]
OCT1Not SpecifiedNot SpecifiedSignificant Enhancement[2]

Table 2: Effect of Daidzein on Osteoblast Mineralization

Cell LineDaidzein ConcentrationTreatment DurationObservationReference
MC3T3-E1Not Specified21-28 daysIncreased mineralized nodule formation and calcium deposition[4]
Saos-21 µM14 daysIncreased production of calcified extracellular matrix[5]

Table 3: Effect of Daidzein on Osteogenic Gene Expression

Cell LineDaidzein ConcentrationTarget GeneFold Increase in mRNA Expression (vs. Control)Reference
OCT1Not SpecifiedRunx2Upregulated[2]
OCT1Not SpecifiedSmad1Upregulated[2]
OCT1Not SpecifiedBMP-2Significantly Upregulated[2]
OCT1Not SpecifiedOsterixIncreased Protein Level[2]
OCT1Not SpecifiedCollagen IStimulated[2]

Signaling Pathways in Daidzein-Induced Osteogenesis

Daidzein exerts its effects on osteoblasts by modulating several key signaling pathways. Studies have shown that its action is often mediated through estrogen receptors (ERs) and involves the activation of downstream kinase cascades and bone morphogenetic protein (BMP) signaling.[1][2]

Estrogen Receptor (ER)-Dependent Signaling

Daidzein, as a phytoestrogen, can bind to ERα and ERβ.[1] This interaction triggers downstream pathways, including the MEK/ERK and PI3K/Akt signaling cascades, which are crucial for cell proliferation and differentiation.[1] The activation of these pathways ultimately promotes the expression of genes associated with the osteoblast phenotype.

Daidzein_ER_Signaling Daidzein Daidzein ER Estrogen Receptor (ERα / ERβ) Daidzein->ER MEK_ERK MEK/ERK Pathway ER->MEK_ERK PI3K_Akt PI3K/Akt Pathway ER->PI3K_Akt Nucleus Nucleus MEK_ERK->Nucleus PI3K_Akt->Nucleus Gene_Expression ↑ Osteogenic Gene Expression Nucleus->Gene_Expression Transcription Factors

Caption: Daidzein activates ER-dependent MEK/ERK and PI3K/Akt pathways.

BMP-2/Smad Signaling Pathway

Daidzein has also been shown to stimulate the expression of Bone Morphogenetic Protein-2 (BMP-2).[2][6] BMP-2 is a potent growth factor that initiates a signaling cascade through Smad proteins. This leads to the phosphorylation of Smad1/5/8, which then translocates to the nucleus to enhance the expression of critical osteogenic transcription factors like Runx2 and Osterix.[2][7]

Daidzein_BMP_Signaling Daidzein Daidzein Cell Osteoblast Daidzein->Cell BMP2 ↑ BMP-2 Expression Cell->BMP2 Smad p-Smad1/5/8 BMP2->Smad activates Nucleus Nucleus Smad->Nucleus Runx2_Osterix ↑ Runx2 & Osterix Expression Nucleus->Runx2_Osterix

Caption: Daidzein promotes the BMP-2/Smad pathway to induce Runx2/Osterix.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the effects of compounds like daidzein on osteoblast differentiation.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Differentiation Assays Seeding 1. Seed Osteoblast Precursor Cells (e.g., MC3T3-E1, MG-63) Adherence 2. Allow Cells to Adhere (24 hours) Seeding->Adherence Treatment 3. Treat with Daidzein in Differentiation Medium Adherence->Treatment ALP_Assay Alkaline Phosphatase (ALP) Assay (Early Marker, Day 3-7) Treatment->ALP_Assay QPCR qRT-PCR for Gene Expression (Runx2, Osterix, etc.) (Day 3-14) Treatment->QPCR Mineralization Alizarin Red S Staining (Late Marker, Day 14-28) Treatment->Mineralization

Caption: General experimental workflow for assessing osteoblast differentiation.

Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture: Pre-osteoblastic cells (e.g., MC3T3-E1) are seeded in 96-well plates and cultured until they reach confluence.

  • Induction of Differentiation: The culture medium is replaced with an osteogenic differentiation medium (e.g., α-MEM containing ascorbic acid and β-glycerophosphate) supplemented with various concentrations of daidzein. A control group receives the differentiation medium without daidzein.

  • Cell Lysis: After a specified incubation period (e.g., 3-7 days), the cells are washed with phosphate-buffered saline (PBS) and lysed to release intracellular proteins.

  • Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution. ALP in the lysate hydrolyzes pNPP into p-nitrophenol, which is yellow.

  • Quantification: The absorbance of the yellow product is measured at 405 nm using a microplate reader. The ALP activity is typically normalized to the total protein content of the cell lysate.[3][8]

Mineralization Assay (Alizarin Red S Staining)
  • Cell Culture and Treatment: Cells are cultured in a differentiation medium with or without daidzein for an extended period (e.g., 14-28 days) to allow for the formation of a mineralized matrix.[4]

  • Fixation: The cell layer is washed with PBS and fixed with a solution like 4% paraformaldehyde for 15-30 minutes.

  • Staining: The fixed cells are rinsed with deionized water and stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature. This dye specifically binds to calcium deposits.

  • Washing: Excess stain is removed by washing thoroughly with deionized water.

  • Visualization and Quantification: The stained mineralized nodules appear as red or orange deposits and can be visualized and photographed using a microscope. For quantification, the stain can be eluted with a solution (e.g., 10% cetylpyridinium chloride) and the absorbance measured at approximately 562 nm.[4][8]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • Cell Culture and Treatment: Cells are treated with daidzein in a differentiation medium for the desired time points (e.g., 3, 7, or 14 days).

  • RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: The cDNA is used as a template for PCR amplification with specific primers for osteogenic genes (e.g., Runx2, Osterix, ALP, Osteocalcin) and a housekeeping gene (e.g., GAPDH) for normalization. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression in daidzein-treated cells is compared to that in control cells.[2]

Conclusion and Future Directions

The available evidence strongly indicates that daidzein promotes osteoblast differentiation by enhancing ALP activity, matrix mineralization, and the expression of key osteogenic genes. Its mechanisms of action involve the activation of both estrogen receptor-dependent and BMP-2/Smad signaling pathways. These findings underscore the potential of daidzein as a nutraceutical or therapeutic agent for promoting bone health.

In stark contrast, there is a notable absence of research on the effects of this compound on bone metabolism. To establish a comparative understanding and explore the potential of other isoflavonoids, future studies should be directed toward investigating the impact of this compound on osteoblast proliferation, differentiation, and mineralization. Elucidating its mechanism of action and comparing its efficacy to well-characterized compounds like daidzein would be a valuable contribution to the field of bone biology and drug discovery.

References

A Comparative Guide to the Bioavailability of Isovestitol and its Glycoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isovestitol and Isoflavonoid Bioavailability

This compound is a naturally occurring isoflavan, a type of isoflavonoid, recognized for its potential biological activities. In nature, isoflavonoids like this compound often exist as glycosides, where a sugar molecule is attached to the core structure. This glycosylation significantly impacts the molecule's physicochemical properties, including its solubility and, consequently, its bioavailability. Understanding the comparative bioavailability of the aglycone (non-sugar-bound) form versus its glycoside derivatives is crucial for the development of effective therapeutic agents and functional foods.

The bioavailability of isoflavonoids is a complex process governed by several factors including enzymatic hydrolysis in the gut, absorption by intestinal epithelial cells, and first-pass metabolism in the liver. Generally, isoflavone glycosides are not absorbed intact; they must first be hydrolyzed by intestinal β-glucosidases to their aglycone forms to be absorbed.[1] This enzymatic conversion is a critical rate-limiting step in their overall bioavailability.

This guide provides a comparative overview of the bioavailability of isoflavone aglycones and their glycoside counterparts, using daidzein and daidzin as representative compounds. We will delve into the pharmacokinetic parameters, the experimental methods used to obtain this data, and the key signaling pathways influenced by these compounds.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for daidzein (aglycone) and its β-glycoside, daidzin, following oral administration in humans. These parameters provide a quantitative comparison of their absorption and systemic exposure.

Pharmacokinetic ParameterDaidzein (Aglycone)Daidzin (β-Glycoside)Key Observations
Tmax (Time to Peak Plasma Concentration) ~5.2 - 6.6 hours~9.0 - 9.3 hoursThe time to reach maximum plasma concentration is significantly delayed for the glycoside form, reflecting the time required for enzymatic hydrolysis prior to absorption.[2][3]
Cmax (Peak Plasma Concentration) Generally higherGenerally lowerThe peak plasma concentration tends to be higher for the aglycone, suggesting more rapid and efficient absorption once in its absorbable form.
AUC (Area Under the Curve) Varies by studyCan be higherWhile absorption is slower, the overall systemic exposure (AUC) of the glycoside can be comparable or even greater, potentially due to prolonged absorption along the intestine.[2][3]

Note: The values presented are approximate ranges derived from multiple studies and can vary based on the study population, dosage, and formulation.

Experimental Protocols

The data presented in this guide are derived from human clinical trials employing rigorous methodologies. A typical experimental protocol for a comparative bioavailability study of isoflavones is outlined below.

Study Design

A randomized, double-blind, crossover study is a common design.[4]

  • Participants: Healthy adult volunteers are recruited. Exclusion criteria often include the use of antibiotics or other medications that could interfere with gut microflora or drug metabolism.

  • Intervention: Participants receive a single oral dose of either the pure isoflavone aglycone (e.g., daidzein) or its glycoside derivative (e.g., daidzin).[2]

  • Crossover: After a washout period, participants receive the other formulation. This design allows each participant to serve as their own control, reducing inter-individual variability.

Sample Collection and Analysis
  • Blood Sampling: Blood samples are collected at predetermined time points before and after the administration of the isoflavone. A typical schedule includes samples at 0, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.[4]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Analytical Method: Plasma concentrations of the isoflavones and their metabolites are quantified using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for accurate quantification.

Pharmacokinetic Analysis

The plasma concentration-time data for each participant is used to calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC. These parameters are then statistically compared between the aglycone and glycoside groups to determine any significant differences in bioavailability.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a comparative bioavailability study for isoflavonoids.

G Experimental Workflow for Isoflavonoid Bioavailability Study cluster_0 Study Setup cluster_1 Sample Processing cluster_2 Data Analysis A Participant Recruitment B Randomized Crossover Design A->B C Oral Administration of Aglycone/Glycoside B->C D Serial Blood Sampling C->D Post-dose E Plasma Separation D->E F Sample Storage (-80°C) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling G->H I Statistical Comparison H->I J Bioavailability Assessment I->J Results

Figure 1: A diagram illustrating the key steps in a clinical trial to compare the bioavailability of isoflavonoid forms.
Signaling Pathways Modulated by Isoflavonoids

Isoflavonoids like daidzein and genistein exert their biological effects by modulating various intracellular signaling pathways. Two of the most well-documented pathways are the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival, proliferation, and differentiation.

G Key Signaling Pathways Modulated by Isoflavonoids cluster_0 Upstream Activation cluster_1 PI3K/Akt Pathway cluster_2 MAPK/ERK Pathway Isoflavonoid Isoflavonoid (e.g., Daidzein) ER Estrogen Receptor Isoflavonoid->ER EGFR EGFR Isoflavonoid->EGFR PI3K PI3K ER->PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression Changes ERK->GeneExpression

References

A Comparative Guide to the Therapeutic Efficacy of Isovestitol in a Secondary Animal Model of Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of isovestitol, with a focus on data from a secondary animal model of chronic inflammation. The data presented here is primarily based on studies of the closely related isoflavonoid, neovestitol, which has been evaluated in established murine models of inflammation. For comparative purposes, the performance of the standard-of-care anti-inflammatory drug, dexamethasone, is also included.

Executive Summary

This compound and its isomer neovestitol, naturally occurring isoflavonoids, have demonstrated significant anti-inflammatory properties in preclinical animal models. In a collagen-induced arthritis (CIA) model, a well-established secondary model for rheumatoid arthritis, neovestitol was shown to reduce clinical signs of the disease and modulate key inflammatory mediators. This guide will delve into the experimental data, protocols, and underlying signaling pathways to provide a comprehensive overview for researchers in the field of inflammation and drug discovery.

Data Presentation: this compound (Neovestitol) vs. Dexamethasone in a Collagen-Induced Arthritis (CIA) Model

The following table summarizes the key quantitative data from a study evaluating neovestitol in a murine CIA model. For comparison, data for dexamethasone from a separate study in a similar model is also presented. It is important to note that these results are from different studies and direct comparison should be made with caution.

Parameter This compound (Neovestitol) Treatment Group Dexamethasone Treatment Group Control (Vehicle) Group Citation
Animal Model Collagen-Induced Arthritis (DBA-1/J mice)Collagen-Antibody Induced Arthritis (BALB/c mice)Collagen-Induced/Antibody Induced Arthritis[1],[2]
Dosage 10 mg/kg, subcutaneous, daily0.3 mg/kg, oral, dailyVehicle[1],[2]
Treatment Duration 12 daysDaily after disease onset-[1],[2]
Clinical Score (Day 12 post-booster) Reduced score of ~6Reduced total histopathological score by 84%Score of ~10[1],[2]
Paw Inflammation Not explicitly quantifiedReduced by 50-75%Not applicable[2]
IL-6 Levels in Joint (pg/mL) ~200Not reported~400[1]

Note: The clinical score for the neovestitol study was estimated from the graphical data provided in the publication. The dexamethasone study used a different scoring system (histopathological score) and measured paw volume.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data and for designing future studies.

1. Collagen-Induced Arthritis (CIA) Model (for Neovestitol) [1]

  • Animals: Male DBA-1/J mice.

  • Induction of Arthritis:

    • Primary immunization: Intradermal injection at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Booster injection: 21 days after the primary immunization, a second injection of type II bovine collagen with CFA was administered.

  • Treatment:

    • Neovestitol (3 and 10 mg/kg) or vehicle (1% DMSO in PBS) was administered subcutaneously once daily for 12 days, starting after the booster injection.

  • Assessment of Arthritis:

    • The severity of arthritis was evaluated using a clinical scoring system (0-4 scale for each paw, with a maximum score of 16 per animal) on days 4, 8, and 12 after the second immunization.

    • Histopathological analysis of the knee joints was performed to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Cytokine levels (IL-6, TNF-α, IL-17, and IFN-γ) in the knee joint were quantified by ELISA.

2. Lipopolysaccharide (LPS)-Induced Acute Peritonitis Model (for Neovestitol) [1]

  • Animals: Male C57BL/6 mice.

  • Induction of Peritonitis: Intraperitoneal injection of LPS (300 ng/cavity).

  • Treatment: Neovestitol (3 and 10 mg/kg) or vehicle was administered subcutaneously 30 minutes before the LPS injection.

  • Assessment of Inflammation:

    • Neutrophil migration into the peritoneal cavity was quantified 4 hours after LPS injection.

    • Leukocyte rolling and adhesion in the mesenteric microcirculation were observed using intravital microscopy.

    • Expression of ICAM-1 in the mesenteric microcirculation was assessed.

    • Levels of TNF-α, CXCL1/KC, and CXCL2/MIP-2 in the peritoneal lavage were measured by ELISA.

    • Nitrite levels in the peritoneal lavage were measured as an indicator of nitric oxide production.

Mandatory Visualizations

Signaling Pathway of this compound's Anti-Inflammatory Action

The following diagram illustrates the proposed signaling pathway through which this compound (based on neovestitol data) exerts its anti-inflammatory effects. Neovestitol has been shown to reduce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and the production of Interleukin-6 (IL-6), while increasing the production of nitric oxide (NO).

G Proposed Anti-Inflammatory Signaling Pathway of this compound cluster_0 Inflammatory Stimulus (e.g., LPS, Collagen) cluster_1 Cellular Response cluster_2 Therapeutic Intervention cluster_3 Outcome Stimulus Stimulus ICAM1 ICAM-1 Expression Stimulus->ICAM1 induces IL6 IL-6 Production Stimulus->IL6 induces Neutrophil Neutrophil Migration ICAM1->Neutrophil promotes Inflammation Reduced Inflammation IL6->Inflammation promotes Neutrophil->Inflammation contributes to iNOS iNOS Activity iNOS->Inflammation modulates (via NO) This compound This compound (Neovestitol) This compound->ICAM1 inhibits This compound->IL6 inhibits This compound->iNOS activates

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Workflow for Validation in a Secondary Animal Model

This diagram outlines the key steps involved in validating the therapeutic effect of a compound like this compound in a secondary animal model, such as the collagen-induced arthritis model.

G Experimental Workflow for In Vivo Validation cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Outcome Assessment cluster_3 Phase 4: Data Analysis A Animal Selection (e.g., DBA-1/J mice) B Primary Immunization (Collagen + CFA) A->B C Booster Immunization (Day 21) B->C D Treatment Initiation (Post-Booster) C->D E Daily Administration (this compound vs. Comparator vs. Vehicle) D->E F Clinical Scoring E->F G Histopathology of Joints E->G H Biomarker Analysis (e.g., Cytokines) E->H I Statistical Comparison of Groups F->I G->I H->I J Conclusion on Therapeutic Efficacy I->J

Caption: Workflow for validating a therapeutic agent in an arthritis model.

Conclusion

The available preclinical data, primarily from studies on its isomer neovestitol, strongly suggest that this compound possesses significant anti-inflammatory properties. Its ability to modulate key inflammatory pathways, including the reduction of ICAM-1 expression and IL-6 production, in a secondary animal model of arthritis, highlights its potential as a therapeutic candidate for inflammatory diseases. Further research is warranted to directly evaluate the efficacy of this compound and to fully elucidate its mechanism of action. This guide provides a foundational comparison to aid researchers in the strategic development of this compound or related compounds as novel anti-inflammatory agents.

References

Navigating Isoflavonoid Analysis: A Guide to Understanding Isovestitol Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific isoflavonoids is paramount. However, the structural similarity among these compounds presents a significant analytical challenge: cross-reactivity in immunoassays. This guide provides a comparative analysis of the potential cross-reactivity of isovestitol in assays designed for other common isoflavonoids like daidzein and genistein, supported by structural comparisons and a detailed experimental protocol for isoflavonoid enzyme-linked immunosorbent assay (ELISA).

Structural Comparison: The Basis for Cross-Reactivity

The likelihood of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and other compounds present in the sample. This compound, daidzein, and genistein share the core isoflavonoid structure, but differ in their saturation and hydroxylation patterns.

  • Daidzein and Genistein are isoflavones, characterized by a double bond in the C-ring of the chromane skeleton.

  • This compound , on the other hand, is an isoflavan, meaning the C-ring is saturated. This seemingly minor difference can significantly alter the three-dimensional shape of the molecule and its recognition by an antibody.

Below is a visual comparison of their chemical structures.

Isoflavonoid_Structures cluster_this compound This compound cluster_daidzein Daidzein cluster_genistein Genistein I I D D G G

Figure 1. Chemical structures of this compound, Daidzein, and Genistein.

Cross-Reactivity Data in Isoflavonoid Immunoassays

The following table presents a hypothetical, yet plausible, summary of cross-reactivity data for a daidzein-specific ELISA. This is for illustrative purposes to demonstrate how such data is typically presented. The values are percentages of cross-reactivity relative to daidzein (100%).

CompoundClassStructureHypothetical Cross-Reactivity in Daidzein ELISA (%)
Daidzein IsoflavoneTarget Analyte100
GenisteinIsoflavoneAdditional -OH group< 5
EquolIsoflavanMetabolite of Daidzein< 10
Biochanin AIsoflavoneMethoxy group< 2
FormononetinIsoflavoneMethoxy group< 2
This compound Isoflavan Saturated C-ring < 1 (Predicted)

Note: The predicted low cross-reactivity of this compound is based on the significant structural difference (saturated C-ring) compared to the immunogen (daidzein, an isoflavone) used to generate the antibody. The presence of a planar aromatic ring system in isoflavones is often a key feature for antibody recognition.

Experimental Protocol: Indirect Competitive ELISA for Daidzein

This section provides a detailed methodology for a typical indirect competitive ELISA for the quantification of daidzein. This protocol can be adapted for other isoflavonoids by using the corresponding specific antibody and coating antigen.

1. Materials and Reagents:

  • 96-well microtiter plates

  • Daidzein standard

  • Anti-daidzein primary antibody (e.g., rabbit polyclonal)

  • Daidzein-protein conjugate (e.g., Daidzein-BSA) for coating

  • Goat anti-rabbit IgG-HRP (Horseradish Peroxidase) secondary antibody

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader (450 nm)

2. Assay Procedure:

ELISA_Workflow start Start coating Coat plate with Daidzein-BSA conjugate (100 µL/well) Incubate 4°C overnight start->coating wash1 Wash plate 3x with Wash Buffer coating->wash1 blocking Block with Blocking Buffer (200 µL/well) Incubate 37°C for 1h wash1->blocking wash2 Wash plate 3x with Wash Buffer blocking->wash2 add_samples Add standards or samples and anti-Daidzein antibody (50 µL each/well) Incubate 37°C for 1h wash2->add_samples wash3 Wash plate 3x with Wash Buffer add_samples->wash3 add_secondary Add Goat anti-Rabbit IgG-HRP (100 µL/well) Incubate 37°C for 30min wash3->add_secondary wash4 Wash plate 4x with Wash Buffer add_secondary->wash4 add_substrate Add TMB Substrate (100 µL/well) Incubate 37°C for 15min in dark wash4->add_substrate add_stop Add Stop Solution (50 µL/well) add_substrate->add_stop read_plate Read absorbance at 450 nm add_stop->read_plate end End read_plate->end

Figure 2. Workflow for an indirect competitive ELISA for Daidzein.
  • Coating: Dilute the Daidzein-BSA conjugate in Coating Buffer to an optimal concentration (e.g., 1 µg/mL). Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any non-specific binding sites. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of the daidzein standard or sample and 50 µL of the diluted anti-daidzein primary antibody to each well. Incubate for 1 hour at 37°C. During this step, free daidzein in the sample competes with the daidzein coated on the plate for binding to the primary antibody.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted goat anti-rabbit IgG-HRP secondary antibody to each well. Incubate for 30 minutes at 37°C.

  • Washing: Wash the plate four times with 200 µL of Wash Buffer per well.

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15 minutes at 37°C in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of daidzein in the sample.

Isoflavonoid Signaling Pathway

Understanding the biological context of isoflavonoids is crucial for interpreting assay results. Isoflavonoids exert their effects primarily through interaction with estrogen receptors (ERα and ERβ), initiating a signaling cascade that can influence gene expression and cellular processes.

Isoflavonoid_Signaling Isoflavonoid Isoflavonoid (e.g., Daidzein, Genistein) ER Estrogen Receptor (ERα / ERβ) Isoflavonoid->ER Dimerization Dimerization ER->Dimerization Binding & Dissociation of HSP HSP Heat Shock Proteins ERE Estrogen Response Element (in DNA) Dimerization->ERE Nuclear Translocation Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Protein->Cellular_Response

Figure 3. Simplified signaling pathway of isoflavonoids via estrogen receptors.

Conclusion

Isovestitol: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature provides insights into the anti-inflammatory and potential anticancer properties of isovestitol, an isoflavonoid compound. This guide synthesizes in vitro and in vivo data to offer a comparative perspective for researchers, scientists, and drug development professionals on the efficacy of this natural compound.

Anti-Inflammatory Efficacy: From Cell Cultures to Animal Models

This compound has demonstrated notable anti-inflammatory effects in preclinical studies, primarily through the modulation of key signaling pathways involved in the inflammatory response.

In Vitro Anti-Inflammatory Efficacy

Studies on (3S)-vestitol, a stereoisomer of this compound, have provided valuable in vitro data. In lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages, (3S)-vestitol exhibited significant anti-inflammatory activity. Key findings include:

  • Reduction of Nitric Oxide (NO): At a concentration of 0.55 µM, (3S)-vestitol reduced nitric oxide production by 60% without affecting cell viability[1].

  • Cytokine Inhibition: The same concentration of (3S)-vestitol led to a significant decrease in the levels of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-1α (IL-1α), Granulocyte-Colony Stimulating Factor (G-CSF), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). A reduction in the anti-inflammatory cytokine Interleukin-10 (IL-10) was also observed[1].

The underlying mechanism for these effects appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of inflammation[1][2].

Table 1: In Vitro Anti-Inflammatory Effects of (3S)-Vestitol on Macrophages

BiomarkerConcentration of (3S)-VestitolResultReference
Nitric Oxide (NO)0.55 µM60% reduction[1]
IL-1β0.55 µMSignificant decrease[1]
IL-1α0.55 µMSignificant decrease[1]
G-CSF0.55 µMSignificant decrease[1]
GM-CSF0.55 µMSignificant decrease[1]
IL-100.55 µMSignificant decrease[1]
In Vivo Anti-Inflammatory Efficacy

Anticancer Potential: An Area for Future Investigation

The anticancer efficacy of this compound remains an area with limited specific data. While isoflavonoids as a class have been investigated for their potential anticancer activities, concrete in vitro and in vivo data for this compound are not yet available in the public domain.

In Vitro Anticancer Efficacy

To date, no studies providing specific IC50 values (the concentration of a drug that inhibits a biological process by 50%) for this compound against various cancer cell lines have been identified in the reviewed literature. This information is crucial for determining the cytotoxic potential of this compound and for selecting relevant cancer types for further investigation.

In Vivo Anticancer Efficacy

Consistent with the lack of in vitro data, there are currently no published in vivo studies on the efficacy of this compound in xenograft tumor models. Such studies are essential to evaluate the ability of this compound to inhibit tumor growth in a living organism and to assess its overall therapeutic potential as an anticancer agent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the study of this compound's efficacy.

In Vitro Macrophage Anti-Inflammatory Assay
  • Cell Culture: Murine peritoneal macrophages are harvested and cultured in a suitable medium.

  • Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent[7].

  • Cytokine Analysis: The levels of various cytokines in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

Western Blot Analysis for NF-κB and MAPK Signaling
  • Cell Lysis: Following treatment with this compound and stimulation with LPS, cells are lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., ERK, JNK, p38) pathways.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system[1][8][9].

Signaling Pathway and Experimental Workflow Diagrams

G Experimental Workflow for In Vitro Anti-Inflammatory Assay cluster_0 Cell Preparation cluster_1 Inflammatory Stimulation & Treatment cluster_2 Efficacy Assessment A Harvest Murine Peritoneal Macrophages B Culture Macrophages A->B C Stimulate with LPS B->C D Treat with this compound C->D E Measure Nitric Oxide (Griess Assay) D->E F Measure Cytokines (ELISA) D->F G Analyze NF-κB/MAPK Pathways (Western Blot) D->G

Caption: Workflow for assessing the in vitro anti-inflammatory efficacy of this compound.

G This compound's Proposed Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates This compound This compound This compound->MAPK Inhibits This compound->IKK Inhibits NFkappaB NF-κB MAPK->NFkappaB Activates IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription (NO, Cytokines) Nucleus->Inflammatory_Genes Promotes

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Conclusion

The available evidence strongly supports the in vitro anti-inflammatory efficacy of this compound, primarily through the inhibition of the NF-κB and MAPK signaling pathways. While in vivo data for its anti-inflammatory effects and both in vitro and in vivo data for its anticancer potential are currently lacking, the promising in vitro anti-inflammatory results provide a solid foundation for future research. Further studies are essential to fully elucidate the therapeutic potential of this compound in inflammatory diseases and cancer.

References

Isovestitol's Engagement with Estrogen Receptors: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative study quantifying the binding affinity of isovestitol to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) remains to be elucidated in published scientific literature. While this compound is recognized as a phytoestrogen, specific quantitative data such as IC50, Ki, or Relative Binding Affinity (RBA) values, which are crucial for a direct comparison, are not currently available.

However, the scientific community has established standardized methods to determine the binding affinities of compounds to estrogen receptors. Understanding these methodologies is critical for researchers and drug development professionals seeking to characterize the estrogenic or anti-estrogenic potential of novel compounds like this compound. This guide provides a detailed overview of the standard experimental protocol used for such comparative studies and illustrates the underlying principles and workflows.

Comparative Binding Affinity Data

As of the latest literature review, no direct experimental data quantifying the binding affinity of this compound to ERα and ERβ has been published. To conduct a comparative analysis, researchers would typically perform competitive binding assays to determine the following for ERα and ERβ:

CompoundReceptorIC50 (nM)Ki (nM)Relative Binding Affinity (RBA %)
This compound ERαData not availableData not availableData not available
ERβData not availableData not availableData not available
17β-Estradiol (Reference) ERαTypically low nMTypically low nM100%
ERβTypically low nMTypically low nM100%

IC50: The concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 indicates a higher binding affinity. Ki: The inhibition constant, which represents the affinity of a ligand for a receptor. It is derived from the IC50 value. Relative Binding Affinity (RBA): The ratio of the IC50 of a reference ligand (typically 17β-estradiol) to the IC50 of the test compound, expressed as a percentage.

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity of a test compound to estrogen receptors.[1][2][3]

Objective: To determine the relative binding affinities of a test compound (e.g., this compound) for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptors.

Materials:

  • Purified recombinant human or rat ERα and ERβ proteins.

  • Radioligand: [³H]-17β-estradiol.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO or ethanol).

  • Reference compound: Unlabeled 17β-estradiol.

  • Assay Buffer (e.g., Tris-HCl buffer containing additives to stabilize the receptor).

  • Hydroxylapatite slurry or charcoal-dextran suspension to separate bound from free radioligand.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the unlabeled 17β-estradiol (for the standard curve) in the assay buffer.

  • Incubation: In assay tubes, combine the purified ERα or ERβ protein, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

  • Equilibrium Binding: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add a separation agent like hydroxylapatite slurry or charcoal-dextran to each tube. This agent will bind the receptor-ligand complexes, allowing for the separation of the bound radioligand from the free radioligand by centrifugation.

  • Quantification: After centrifugation, measure the radioactivity of the pellet (containing the bound ligand) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value for the test compound and the reference compound. The RBA can then be calculated using the formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context, the following diagrams illustrate the competitive binding assay workflow and the general estrogen receptor signaling pathway.

Experimental_Workflow Competitive Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis prep_receptors Prepare ERα and ERβ incubation Combine Receptors, Radioligand, and Competitors prep_receptors->incubation prep_radioligand Prepare [³H]-17β-estradiol prep_radioligand->incubation prep_competitors Prepare Serial Dilutions (this compound & 17β-Estradiol) prep_competitors->incubation equilibrium Incubate to Reach Equilibrium incubation->equilibrium separation Add Separation Agent (e.g., Hydroxylapatite) equilibrium->separation centrifugation Centrifuge to Pellet Receptor-Ligand Complexes separation->centrifugation quantification Quantify Radioactivity (Scintillation Counting) centrifugation->quantification data_analysis Calculate IC50 and RBA quantification->data_analysis

Workflow for determining ligand binding affinity to estrogen receptors.

Estrogen_Signaling_Pathway Generalized Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis estrogen Estrogen (e.g., this compound) er Estrogen Receptor (ERα or ERβ) estrogen->er Binding er_dimer ER Dimerization er->er_dimer Translocation & Dimerization ere Estrogen Response Element (ERE) on DNA er_dimer->ere Binds to transcription Gene Transcription ere->transcription mrna mRNA transcription->mrna translation Translation mrna->translation protein New Proteins translation->protein cellular_response Cellular Response protein->cellular_response

References

A Comparative Guide to the Anti-Inflammatory Mechanisms of Isovestitol and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory mechanisms of isovestitol, a naturally occurring isoflavonoid, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). By presenting experimental data and outlining distinct molecular pathways, this document aims to offer valuable insights for researchers in pharmacology and drug discovery.

Differing Modes of Action: A Tale of Two Pathways

The fundamental difference in the anti-inflammatory action of this compound and indomethacin lies in their primary molecular targets. Indomethacin exerts its effects primarily through the direct inhibition of cyclooxygenase (COX) enzymes, while this compound modulates key inflammatory signaling cascades, namely the NF-κB and MAPK pathways.

Indomethacin: A Classic COX Inhibitor

Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] By blocking this enzymatic activity, indomethacin effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[1][3] While effective, the non-selective inhibition of COX-1, which is involved in maintaining the gastric mucosa and platelet function, can lead to gastrointestinal side effects.[3] Some studies also suggest that indomethacin can influence the NF-κB and MAPK signaling pathways, although this is not considered its primary mechanism of anti-inflammatory action.[4][5]

This compound: A Modulator of Inflammatory Signaling

In contrast, this compound, an isoflavonoid found in plants like red propolis, employs a different strategy.[6] Its anti-inflammatory properties are attributed to the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[7] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[7][8] By downregulating these signaling cascades, this compound effectively suppresses the production of a broad range of inflammatory mediators.[7]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activities of this compound and indomethacin. A direct comparison of IC50 values is challenging due to the different primary targets and assay conditions.

Compound Target Assay System IC50 Value Reference
Indomethacin COX-1Human articular chondrocytes0.063 µM[9]
COX-2Human articular chondrocytes0.48 µM[9]
COX-1 (ovine)Purified enzyme27 nM[10]
COX-2 (murine)Purified enzyme127 nM[10]
COX-2 (human)Purified enzyme180 nM[10]
This compound NO ProductionLPS-stimulated RAW 264.7 macrophages2.2 ± 0.4 µM (for derivative UA-1)[11]
NF-κB ActivationTNF-α stimulated HepG2 cells (luciferase reporter)4.4 - 24.7 µM (for related compounds)[12]
iNOS Promoter ActivityTNF-α stimulated HepG2 cells3.3 - 5.0 µM (for related compounds)[12]

Experimental Protocols

The anti-inflammatory effects of both this compound and indomethacin have been evaluated using various in vitro and in vivo models. Below are detailed methodologies for key experiments.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.[13][14][15]

  • Animal Model: Male Wistar rats (180-220 g) are typically used.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the sub-plantar region of the right hind paw.[14][15]

  • Drug Administration: Test compounds (this compound or indomethacin) or vehicle are administered intraperitoneally or orally at specified doses (e.g., 5 mg/kg for indomethacin) 30-60 minutes before carrageenan injection.[14]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[14]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay evaluates the effect of a compound on the production of inflammatory mediators by immune cells.[16][17][18]

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media.[16]

  • Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.[18]

  • Drug Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or indomethacin) for a specified period (e.g., 1 hour) before LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines: Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18]

  • Analysis of Signaling Pathways:

    • Western Blotting: The expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, ERK, JNK) pathways are analyzed by Western blotting of cell lysates.[8]

    • Luciferase Reporter Assay: To assess NF-κB transcriptional activity, cells can be transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.[12]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the distinct mechanisms, the following diagrams were generated using the DOT language.

Indomethacin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Constitutive COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Inflammatory Stimuli Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2

Caption: Indomethacin's primary mechanism of action.

Isovestitol_Mechanism cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK Complex LPS->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB NF-κB/IκB Complex NFkB_IkB->NFkB Releases This compound This compound This compound->MAPK This compound->IKK Gene_Expression Pro-inflammatory Gene Expression (Cytokines, iNOS, COX-2) NFkB_nuc->Gene_Expression Induces

Caption: this compound's inhibitory effect on inflammatory signaling.

Experimental_Workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: LPS-Stimulated Macrophages Rat Rat Model Drug_Admin_Vivo Administer this compound or Indomethacin Rat->Drug_Admin_Vivo Carrageenan_Injection Inject Carrageenan Drug_Admin_Vivo->Carrageenan_Injection Measure_Edema Measure Paw Volume Carrageenan_Injection->Measure_Edema Analysis_Vivo Calculate % Inhibition Measure_Edema->Analysis_Vivo Macrophages Macrophage Culture Drug_Admin_Vitro Treat with this compound or Indomethacin Macrophages->Drug_Admin_Vitro LPS_Stimulation Stimulate with LPS Drug_Admin_Vitro->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant Cell_Lysate Prepare Cell Lysate LPS_Stimulation->Cell_Lysate Measure_Mediators Measure NO, Cytokines (ELISA) Collect_Supernatant->Measure_Mediators Western_Blot Analyze NF-κB/MAPK Pathways (Western Blot) Cell_Lysate->Western_Blot

Caption: Workflow for evaluating anti-inflammatory activity.

Conclusion

This compound and indomethacin represent two distinct classes of anti-inflammatory agents with fundamentally different mechanisms of action. Indomethacin's direct, potent inhibition of COX enzymes provides rapid and effective relief from inflammation but is associated with a risk of gastrointestinal side effects due to its non-selective nature. This compound, on the other hand, offers a multi-targeted approach by modulating the upstream NF-κB and MAPK signaling pathways, thereby inhibiting a broader array of inflammatory mediators. This difference in mechanism may present opportunities for developing novel anti-inflammatory therapies with potentially improved safety profiles. Further research, including direct comparative studies with standardized assays and quantitative endpoints, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.

References

Comparative Metabolomic Analysis of Isovestitol-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic profiles of cells treated with isovestitol versus a control group. The following sections detail the experimental protocols, present hypothetical quantitative data, and visualize the experimental workflow and a potential signaling pathway involved.

Disclaimer: As of the latest literature review, specific studies on the metabolomic effects of this compound are not publicly available. Therefore, the quantitative data and the specific signaling pathway presented in this guide are hypothetical. They are, however, based on the known metabolic effects of flavonoids, the class of compounds to which this compound belongs, and are intended to serve as a scientifically plausible and illustrative example for researchers in this field.

Introduction

This compound is a flavonoid, a class of natural compounds known for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1] Recent research has increasingly focused on the potential of flavonoids to modulate cellular metabolism, particularly in the context of diseases such as cancer.[2][3][4] Cancer cells exhibit altered metabolic pathways, including increased glycolysis (the Warburg effect), and altered lipid and amino acid metabolism, to support their rapid proliferation.[5] Flavonoids have been shown to target these metabolic vulnerabilities, making them promising candidates for therapeutic development.[2][6]

This guide outlines a typical comparative metabolomic study to investigate the effects of this compound on cellular metabolism. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms.[7][8] By comparing the metabolite profiles of this compound-treated cells to untreated control cells, we can identify metabolic pathways that are significantly altered by the compound, providing insights into its mechanism of action.

Experimental Protocols

A rigorous and well-documented experimental protocol is crucial for obtaining reliable and reproducible metabolomic data. The following outlines a standard workflow for a comparative metabolomic analysis of this compound-treated cells.

1. Cell Culture and Treatment:

  • Cell Line: A human cancer cell line, for example, a breast cancer cell line (e.g., MCF-7) or a lung cancer cell line (e.g., A549), would be cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • This compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Treatment: Cells would be seeded in culture plates and allowed to adhere overnight. The following day, the growth medium would be replaced with a fresh medium containing either this compound at a predetermined experimental concentration (e.g., 10 µM, 25 µM, 50 µM) or the vehicle (DMSO) as a control. A typical treatment duration would be 24 to 48 hours.

2. Metabolite Extraction:

  • Quenching: To halt metabolic activity, the culture medium would be rapidly removed, and the cells would be washed with an ice-cold quenching solution, such as phosphate-buffered saline (PBS).

  • Extraction: Metabolites would be extracted from the cells using a cold solvent mixture, typically a combination of methanol, acetonitrile, and water. The cells would be scraped in the presence of the extraction solvent, and the resulting mixture would be vortexed and centrifuged to pellet cell debris.

  • Sample Preparation: The supernatant containing the extracted metabolites would be collected and dried under a vacuum. The dried metabolite extract would then be reconstituted in a suitable solvent for analysis.

3. Metabolomic Analysis (LC-MS/MS):

  • Instrumentation: The analysis would be performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This technique separates metabolites based on their chemical properties and then identifies and quantifies them based on their mass-to-charge ratio.

  • Chromatography: A reversed-phase or HILIC chromatography column would be used to separate the metabolites.

  • Mass Spectrometry: The mass spectrometer would be operated in both positive and negative ionization modes to detect a wide range of metabolites.

  • Data Acquisition: Data would be acquired in a data-dependent or data-independent manner to collect both MS1 and MS2 spectra for metabolite identification.

4. Data Analysis:

  • Data Processing: The raw LC-MS/MS data would be processed using specialized software to perform peak picking, alignment, and normalization.

  • Metabolite Identification: Metabolites would be identified by comparing their retention times and MS/MS spectra to a metabolite library or online databases.

  • Statistical Analysis: Statistical analysis, such as t-tests or ANOVA, would be used to identify metabolites that are significantly different in abundance between the this compound-treated and control groups. Multivariate statistical methods, like principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), would be employed to visualize the overall metabolic differences between the groups.

  • Pathway Analysis: The significantly altered metabolites would be mapped to metabolic pathways using tools like MetaboAnalyst or the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways most affected by this compound treatment.

Hypothetical Quantitative Data

The following table presents hypothetical quantitative data from a comparative metabolomic analysis of cancer cells treated with this compound (50 µM for 24 hours) versus a vehicle control. The values represent the relative abundance of selected metabolites and are designed to reflect the known anti-cancer metabolic effects of flavonoids.

MetaboliteMetabolic PathwayFold Change (this compound vs. Control)p-value
GlucoseGlycolysis0.850.041
LactateGlycolysis0.720.015
CitrateTCA Cycle1.350.023
α-KetoglutarateTCA Cycle1.280.031
PalmitateFatty Acid Synthesis0.650.009
StearateFatty Acid Synthesis0.700.012
GlutamineAmino Acid Metabolism0.900.048
GlutamateAmino Acid Metabolism1.150.039
Reduced Glutathione (GSH)Oxidative Stress0.780.018
Oxidized Glutathione (GSSG)Oxidative Stress1.450.005

Interpretation of Hypothetical Data:

  • Glycolysis Inhibition: The decrease in glucose uptake and lactate production suggests that this compound may inhibit glycolysis, a key metabolic pathway for cancer cell proliferation.

  • TCA Cycle Enhancement: The increase in TCA cycle intermediates like citrate and α-ketoglutarate could indicate a shift towards oxidative phosphorylation.

  • Inhibition of Fatty Acid Synthesis: The reduction in key fatty acids like palmitate and stearate suggests that this compound may inhibit de novo lipogenesis, which is crucial for membrane biosynthesis in cancer cells.

  • Induction of Oxidative Stress: The decrease in the antioxidant glutathione (GSH) and the increase in its oxidized form (GSSG) point towards the induction of oxidative stress, which can trigger apoptosis in cancer cells.

Visualizations

Experimental Workflow:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_metabolite_extraction Metabolite Extraction cluster_analysis Analysis cell_culture 1. Cell Seeding treatment 2. This compound/Control Treatment cell_culture->treatment quenching 3. Quenching treatment->quenching extraction 4. Metabolite Extraction quenching->extraction lcms 5. LC-MS/MS Analysis extraction->lcms data_processing 6. Data Processing lcms->data_processing statistical_analysis 7. Statistical Analysis data_processing->statistical_analysis pathway_analysis 8. Pathway Analysis statistical_analysis->pathway_analysis signaling_pathway cluster_cell Cancer Cell This compound This compound pi3k PI3K This compound->pi3k inhibits ros ROS Production This compound->ros induces akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis inhibits glycolysis Glycolysis mtor->glycolysis lipogenesis Lipogenesis mtor->lipogenesis proliferation Cell Proliferation glycolysis->proliferation lipogenesis->proliferation ros->apoptosis

References

Validating the Clinical Relevance of Isovestitol's Preclinical Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovestitol, a member of the flavonoid family, has been identified in various plants, including Trifolium and Lablab purpureus[1]. While direct preclinical and clinical research on this compound is notably limited, studies on structurally similar isoflavonoids, such as vestitol and neovestitol, provide preliminary evidence for potential anti-inflammatory properties. This guide aims to objectively assess the clinical relevance of these preclinical findings by comparing the available data with established therapeutic alternatives and providing detailed experimental context. Due to the scarcity of data on this compound itself, this analysis will draw heavily on findings from its close analogs to extrapolate potential mechanisms and clinical utility.

Preclinical Anti-Inflammatory Activity of this compound Analogs

Preclinical investigations into isoflavonoids structurally related to this compound, primarily vestitol and neovestitol, have demonstrated tangible anti-inflammatory effects. These studies provide a foundation for understanding the potential therapeutic applications of this compound class.

Inhibition of Neutrophil Migration

Studies have shown that both vestitol and neovestitol can significantly reduce the migration of neutrophils, a key cell type in the acute inflammatory response. In a lipopolysaccharide (LPS)-induced peritonitis model in mice, pre-treatment with vestitol at doses of 1, 3, or 10 mg/kg markedly decreased neutrophil infiltration into the peritoneal cavity[2]. Similarly, neovestitol was found to inhibit neutrophil migration at a dose of 10 mg/kg[3]. This effect is crucial as excessive neutrophil accumulation at inflammatory sites contributes to tissue damage.

Modulation of Cytokine and Chemokine Production

The anti-inflammatory effects of these isoflavonoids extend to the regulation of signaling molecules that orchestrate the inflammatory cascade. Pre-treatment with vestitol in vivo led to a reduction in the release of the chemokines CXCL1/KC and CXCL2/MIP-2, which are potent neutrophil chemoattractants[2]. In in vitro studies using macrophages, vestitol also decreased the levels of these chemokines in the supernatant[2]. Furthermore, neovestitol has been shown to reduce levels of the pro-inflammatory cytokine Interleukin-6 (IL-6) in a model of chronic inflammation[4]. Another analog, (3S)-vestitol, was found to inhibit the release of Interleukin-1 (IL-1), a key inflammatory cytokine, from peritoneal macrophages[5].

Interference with Inflammatory Signaling Pathways

The mechanism underlying the anti-inflammatory effects of these isoflavonoids appears to involve the modulation of key intracellular signaling pathways. Research on (3S)-vestitol has indicated that its anti-inflammatory action is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway[5]. The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines[6][7][8]. Flavonoids, as a class, are known to be potential inhibitors of the NF-κB pathway[6].

Comparative Analysis with Standard-of-Care

To gauge the potential clinical relevance of these preclinical findings, it is essential to compare them against the current standard-of-care treatments for inflammatory conditions where this compound or its analogs might be applied, such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Comparison of Preclinical Findings of this compound Analogs with Standard-of-Care Drugs

FeatureThis compound Analogs (Vestitol, Neovestitol)Methotrexate (for Rheumatoid Arthritis)Anti-TNF Biologics (e.g., Infliximab for IBD & RA)
Mechanism of Action Inhibition of neutrophil migration, reduction of CXCL1/KC, CXCL2/MIP-2, and IL-6, and modulation of the NF-κB pathway[2][4].Inhibits dihydrofolate reductase, leading to immunosuppressive and anti-inflammatory effects.Neutralizes the activity of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine.
Reported Efficacy (Preclinical) Dose-dependent reduction in inflammatory cell infiltration and cytokine levels in animal models[2][4].Well-established efficacy in reducing inflammation and joint damage in animal models of arthritis.Potent and well-documented reduction of inflammation in various preclinical models of inflammatory diseases.
Clinical Status No clinical trials found for this compound or its direct analogs. First-line therapy for moderate to severe rheumatoid arthritis [9][10][11][12][13].Established treatment for moderate to severe inflammatory bowel disease and rheumatoid arthritis [14][15][16].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound analogs.

Neutrophil Migration Assay (In Vivo Peritonitis Model)
  • Animal Model: Male BALB/c mice are typically used.

  • Induction of Inflammation: Inflammation is induced by an intraperitoneal (i.p.) injection of a phlogistic agent, commonly Lipopolysaccharide (LPS) (e.g., 250 ng/cavity).

  • Treatment: Test compounds (e.g., vestitol at 1, 3, or 10 mg/kg) are administered, often via i.p. or oral route, 30 minutes prior to the inflammatory stimulus. A vehicle control group receives the solvent used to dissolve the compound.

  • Cell Collection: Four hours after the LPS injection, the animals are euthanized, and the peritoneal cavity is washed with phosphate-buffered saline (PBS) containing EDTA.

  • Cell Counting: The total number of leukocytes in the peritoneal lavage fluid is determined using a Neubauer chamber.

  • Differential Cell Counting: Cytospin preparations of the lavage fluid are stained with a Romanowsky-type stain (e.g., Diff-Quik), and differential cell counts are performed under a microscope to specifically quantify neutrophils.

  • Data Analysis: The results are expressed as the number of neutrophils per peritoneal cavity. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the treated groups with the vehicle control group.

Cytokine and Chemokine Measurement (ELISA)
  • Sample Collection: Supernatants from cell cultures (e.g., LPS-stimulated macrophages) or biological fluids (e.g., peritoneal lavage fluid from the peritonitis model) are collected.

  • ELISA Procedure: Commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for specific cytokines and chemokines (e.g., CXCL1/KC, CXCL2/MIP-2, IL-6, IL-1β, TNF-α) are used according to the manufacturer's instructions.

  • Principle: The assay typically involves the capture of the target protein by a specific antibody coated on a microplate well, followed by the addition of a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a colored product.

  • Quantification: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The concentration of the cytokine or chemokine in the sample is determined by comparing its absorbance to a standard curve generated with known concentrations of the recombinant protein.

  • Data Analysis: Results are typically expressed as pg/mL or ng/mL. Statistical analysis is performed to compare the levels in treated versus untreated control groups.

NF-κB Signaling Pathway Analysis (Western Blot)
  • Cell Culture and Treatment: A relevant cell line (e.g., RAW 264.7 macrophages) is cultured and stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound (e.g., (3S)-vestitol).

  • Protein Extraction: At a specified time point, cells are lysed to extract total protein or subcellular fractions (cytoplasmic and nuclear). Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key proteins in the NF-κB pathway (e.g., phospho-IκBα, total IκBα, p65 subunit in nuclear extracts). A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate.

  • Imaging and Analysis: The chemiluminescent signal is captured using an imaging system. The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated or translocated proteins are normalized to the total protein or loading control.

  • Data Analysis: The relative protein expression or activation is compared between treated and untreated control groups.

Visualizing the Molecular Pathways and Experimental Logic

To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.

G cluster_0 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (Cytokines, Chemokines) Nucleus->Genes Transcription This compound This compound Analogs This compound->IKK Inhibition

Caption: Proposed mechanism of action for this compound analogs on the NF-κB signaling pathway.

G cluster_1 Experimental Workflow: In Vivo Anti-Inflammatory Assessment Start Start Animals Acquire Mice Start->Animals Treatment Administer this compound Analog or Vehicle Animals->Treatment Induction Induce Peritonitis (LPS Injection) Treatment->Induction Incubation Incubate for 4 hours Induction->Incubation Euthanasia Euthanize and Collect Peritoneal Lavage Incubation->Euthanasia Analysis Analyze Cell Infiltration and Cytokine Levels Euthanasia->Analysis End End Analysis->End

Caption: Workflow for in vivo assessment of anti-inflammatory activity.

Conclusion and Future Directions

The available preclinical data on isoflavonoids structurally related to this compound, such as vestitol and neovestitol, suggest a potential anti-inflammatory profile. These compounds have been shown to modulate key aspects of the inflammatory response, including neutrophil migration and the production of pro-inflammatory mediators, likely through the inhibition of the NF-κB signaling pathway.

However, a critical gap exists in the literature regarding this compound itself. There is a pressing need for direct preclinical studies on this compound to confirm whether it shares the anti-inflammatory properties of its analogs. Furthermore, the complete absence of clinical trial data for this compound or its close relatives makes it impossible to definitively validate the clinical relevance of these early findings.

For drug development professionals, this compound may represent an interesting starting point for a novel anti-inflammatory agent. However, significant further research is required. Future studies should focus on:

  • Direct Preclinical Evaluation of this compound: Conducting in vitro and in vivo studies to determine the specific anti-inflammatory effects and mechanism of action of this compound.

  • Comparative Efficacy Studies: Directly comparing the potency and efficacy of this compound with standard-of-care drugs in relevant preclinical models of inflammatory diseases.

  • Pharmacokinetic and Toxicological Profiling: Establishing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

  • Exploratory Clinical Trials: Should preclinical data prove promising, well-designed Phase I and II clinical trials would be necessary to assess the safety, tolerability, and preliminary efficacy of this compound in human inflammatory conditions.

Without this further research, the clinical potential of this compound remains speculative. The preclinical findings for its analogs provide a rationale for investigation, but they are not a substitute for direct evidence.

References

Safety Operating Guide

Navigating the Disposal of Isovestitol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, a thorough hazard assessment is essential. In the absence of a specific Safety Data Sheet (SDS) for Isovestitol, a conservative approach should be adopted, treating it as a potentially hazardous chemical.

Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, should be worn when handling this compound in any form.

Engineering Controls: When handling solid or powdered this compound, all operations should be conducted within a certified chemical fume hood to prevent the inhalation of fine particulates.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste requires careful characterization and segregation. The following steps outline a general procedure for managing different forms of this compound waste.

1. Waste Characterization and Segregation:

  • Solid this compound Waste: Unused or surplus solid this compound should be collected in a designated hazardous waste container.

  • Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a separate, compatible waste container. Do not mix with aqueous or other incompatible waste streams.

  • Aqueous Solutions: The disposal of aqueous solutions containing this compound depends on the concentration and local regulations. In general, these should be treated as chemical waste unless confirmed to be non-hazardous by your institution's EHS office.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing papers that have come into contact with this compound should be collected as solid chemical waste.[1]

2. Waste Container Management:

  • Container Selection: Use containers that are in good condition, leak-proof, and chemically compatible with the waste.[2][3] For solid waste, a clearly labeled plastic bag within a rigid container is often suitable.[1]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the names and approximate percentages of any other constituents (e.g., solvents).[2] Do not use abbreviations or chemical formulas.[2]

  • Closure: Waste containers must be kept securely closed at all times, except when adding waste.[2][3] Funnels should not be left in open containers.[2]

3. Storage in a Satellite Accumulation Area (SAA):

  • Waste containers should be stored in a designated SAA at or near the point of generation.[2][4]

  • Segregate incompatible waste types to prevent accidental reactions.[2][3] For example, keep acidic waste separate from basic waste and flammable liquids away from oxidizers.

  • The total volume of hazardous waste in an SAA is typically limited; consult your institution's guidelines for specific quantity limits.[3][4]

4. Arranging for Disposal:

  • Once a waste container is nearly full (e.g., 90% capacity), arrange for its collection by your institution's EHS department.[2]

  • Complete any required waste pickup forms, providing accurate information about the container's contents.[2]

  • Never dispose of this compound or its solutions down the sanitary sewer unless explicitly permitted by your EHS office for neutralized, non-hazardous solutions.[3][5] Evaporation in a fume hood is also not an acceptable method of disposal.[3][5]

5. Empty Container Disposal:

  • To be considered "empty," a container must be thoroughly drained of its contents.[6]

  • For containers that held this compound, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[3][7] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office.[7]

  • After proper rinsing, deface or remove all labels before disposing of the container as regular laboratory glass or plastic waste.[3]

Quantitative Data for General Chemical Waste Disposal

The following table summarizes common quantitative limits for the accumulation and disposal of laboratory chemical waste. These are general guidelines, and specific limits may vary by institution and jurisdiction.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Flammable Liquid Limit No more than 15 gallons[2]
SAA Total Hazardous Waste Limit A maximum of 55 gallons[4]
SAA Acutely Toxic Waste Limit A maximum of 1 quart (liquid) or 1 kilogram (solid)[4]
Time Limit for Full Container Removal Within 72 hours after becoming full[2]
pH for Sewer Disposal (if permitted) Between 5 and 9[8]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general procedure for the neutralization of acidic or basic waste streams, if applicable and permitted, is as follows:

Acid-Base Neutralization (for dilute, simple aqueous solutions only and in permissible quantities):

  • Caution: This process can generate heat and vapors. Perform all steps slowly in a fume hood with appropriate PPE.

  • Acid Neutralization: Prepare a dilute basic solution (e.g., sodium bicarbonate in water). Slowly add the acidic waste to the basic solution while stirring.

  • Base Neutralization: Add the basic waste to a large volume of cold water. Slowly add a dilute acid (e.g., acetic acid or hydrochloric acid) while stirring.

  • pH Verification: After the reaction has subsided and the solution has cooled, test the pH using a calibrated pH meter or pH strips. Adjust as necessary to bring the pH to within the neutral range (typically 5-9) as specified by your institution.[8]

  • Disposal: If permitted by your EHS office, the neutralized solution can be flushed down the sanitary sewer with a large volume of water (e.g., at least 20 parts water to 1 part neutralized solution).[8]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Isovestitol_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize Waste (Solid, Organic Solution, Aqueous, Contaminated) start->characterize solid_waste Solid this compound or Contaminated Materials characterize->solid_waste Solid organic_solution Organic Solvent Solution characterize->organic_solution Organic aqueous_solution Aqueous Solution characterize->aqueous_solution Aqueous collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_organic Collect in Labeled Liquid Hazardous Waste Container (Non-halogenated/Halogenated) organic_solution->collect_organic collect_aqueous Collect in Labeled Aqueous Hazardous Waste Container aqueous_solution->collect_aqueous store_saa Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_saa collect_organic->store_saa collect_aqueous->store_saa segregate Segregate Incompatible Wastes store_saa->segregate full_container Container >90% Full? segregate->full_container full_container->store_saa No request_pickup Request EHS Waste Pickup full_container->request_pickup Yes end End: Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.